molecular formula CH6N4O3<br>CH5N3.HNO3<br>C(NH2)3NO3<br>CH6N4O3 B116615 Guanidine nitrate CAS No. 506-93-4

Guanidine nitrate

Número de catálogo: B116615
Número CAS: 506-93-4
Peso molecular: 122.08 g/mol
Clave InChI: CNUNWZZSUJPAHX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Guanidine nitrate (GN) is an explosive used by the military and commercial sectors. Decomposition of this compound has been investigated.>This compound appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion.>A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.

Propiedades

IUPAC Name

guanidine;nitric acid
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InChI

InChI=1S/CH5N3.HNO3/c2*2-1(3)4/h(H5,2,3,4);(H,2,3,4)
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InChI Key

CNUNWZZSUJPAHX-UHFFFAOYSA-N
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Canonical SMILES

C(=N)(N)N.[N+](=O)(O)[O-]
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Molecular Formula

CH5N3.HNO3, Array, C(NH2)3NO3, CH6N4O3
Record name GUANIDINE NITRATE
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Related CAS

113-00-8 (Parent)
Record name Guanidine, nitrate
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DSSTOX Substance ID

DTXSID3027164
Record name Guanidine nitrate
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Molecular Weight

122.08 g/mol
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Physical Description

Guanidine nitrate appears as a white crystalline solid. Soluble in water. Takes some effort to ignite but once ignited it burns with increasing vigor as the fire progresses. If contaminated with combustible materials it accelerates their burning. Prolonged exposure to fire or heat may result in an explosion. Produces toxic oxides of nitrogen during combustion., Dry Powder; Pellets or Large Crystals; Pellets or Large Crystals, Water or Solvent Wet Solid, White solid; [Hawley] White crystalline powder; [MSDSonline], WHITE SOLID IN VARIOUS FORMS.
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Boiling Point

Decomposes at boiling point
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Solubility

Sol in 10 parts water; sol in alcohol, SLIGHTLY SOL IN ACETONE, Solubility in water, g/100ml at 20 °C: 16
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Density

1.436 g/cm³
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Color/Form

Crystalline powder

CAS No.

506-93-4; 52470-25-4, 506-93-4, 52470-25-4
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Melting Point

214 °C, 217 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine nitrate, also known as guanidinium nitrate, is a salt formed from guanidine and nitric acid.[1][2] It is a crystalline solid that is colorless and soluble in water.[1][2] This compound is of significant interest due to its high nitrogen content and energetic properties, leading to its use in various industrial applications, including as a gas generant in automobile airbags, a component in pyrotechnics, and a precursor in the synthesis of other organic compounds like nitroguanidine.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its thermal decomposition and explosive characteristics.

Physical and Chemical Properties

This compound is a white, odorless, crystalline solid.[4] It is a strong oxidizing agent and can be toxic.[5] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

General and Physical Properties
PropertyValueReference(s)
Molecular Formula CH₅N₃·HNO₃[5]
Molecular Weight 122.08 g/mol [3]
Appearance White crystalline powder or granules[3][5]
Melting Point 213-216 °C[2][3]
Boiling Point Decomposes[1]
Density 1.44 g/cm³[1][2]
pH (1% aqueous solution at 25°C) 5.7[6]
Solubility Data

This compound is soluble in water and ethanol, and slightly soluble in acetone. It is insoluble in non-polar organic solvents like benzene and ether.[3][5] The solubility in water and methanol increases with temperature.

Solubility in Water [5][7]

Temperature (°C)Solubility ( g/100 g Water)
2012.5
5041
8099

Solubility in Methanol [7]

Temperature (°C)Solubility ( g/100 g Methanol)
205.5
409.4
6015.6

Solubility in Ethanol [5]

Temperature (°C)Solubility ( g/100 g Ethanol)
20< 1
503.5
7612

Experimental Protocols

Synthesis of this compound from Dicyandiamide and Ammonium Nitrate

This protocol is adapted from a well-established procedure.[8]

Materials:

  • Dicyandiamide

  • Ammonium nitrate

  • Round-bottom flask

  • Oil bath

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Beakers

  • Distilled water

Procedure:

  • In a round-bottom flask, intimately mix dicyandiamide and a 10% molar excess of ammonium nitrate.

  • Place the flask in an oil bath and gradually heat the mixture to 160°C while stirring. The mixture will melt to a clear liquid.

  • Maintain the temperature at 160°C for approximately 2-3 hours. During this time, the reaction mixture will solidify into a cake.

  • After the reaction is complete, allow the flask to cool.

  • Extract the product by adding hot distilled water to the flask and heating on a steam bath to dissolve the soluble components.

  • Filter the hot solution to remove any insoluble by-products, such as ammeline and ammelide.

  • Allow the filtrate to cool, which will cause the this compound to crystallize.

  • Collect the crystals by filtration and wash them with a small amount of cold distilled water.

  • The crude product can be purified by recrystallization from hot water.

Determination of Melting Point using Differential Scanning Calorimetry (DSC)

The melting temperature and enthalpy of fusion of this compound can be determined using DSC.[9]

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum crucibles

  • Analytical balance

Procedure:

  • Accurately weigh a small sample (typically 1-5 mg) of this compound into an aluminum crucible.

  • Seal the crucible. An empty, sealed crucible is used as a reference.

  • Place the sample and reference crucibles into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature.

  • The melting point is determined as the onset or peak temperature of the endothermic melting event on the DSC thermogram. The enthalpy of fusion is calculated from the area of the melting peak.

Determination of Solubility by the Gravimetric Method

The solubility of this compound in various solvents can be determined using a static gravimetric method.[10]

Apparatus:

  • Jacketed glass vessel with a stirrer

  • Thermostatic bath

  • Analytical balance

  • Drying oven

Procedure:

  • Add an excess amount of this compound to a known mass of the solvent in the jacketed glass vessel.

  • Maintain the desired temperature by circulating fluid from the thermostatic bath through the jacket.

  • Stir the mixture for a sufficient time (e.g., 24 hours) to ensure that equilibrium is reached.

  • Stop the stirring and allow the undissolved solid to settle.

  • Carefully withdraw a known mass of the clear saturated solution.

  • Evaporate the solvent from the withdrawn sample in a drying oven at a suitable temperature.

  • Weigh the remaining solid residue (this compound).

  • The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Thermal Decomposition

The thermal decomposition of this compound is a complex process that has been investigated through both experimental and computational methods.[2][11] It is known to decompose explosively upon heating or shock.[12] The decomposition is a multi-step, competitive process.[1]

Quantum chemistry calculations have shown that the initial decomposition involves two parallel mechanisms: the decomposition of the guanidine molecule (CH₅N₃) and the interaction between guanidine and nitric acid (HNO₃).[1] The decomposition of guanidine can proceed through monomolecular, bimolecular, and cation-neutral bimolecular reactions, all leading to the formation of cyanamide (HNCNH) and ammonia (NH₃).[1] The interaction between guanidine and nitric acid can also lead to the formation of cyanamide, along with dinitrogen monoxide (N₂O) and water.[1]

Experimental studies using techniques such as Thermogravimetry (TG), Differential Scanning Calorimetry (DSC), Mass Spectrometry (MS), and Fourier Transform Infrared Spectroscopy (FTIR) have identified the major gaseous decomposition products to be ammonia (NH₃), dinitrogen monoxide (N₂O), nitrogen dioxide (NO₂), and carbon dioxide (CO₂).[4] A two-stage decomposition process has been observed.[4] The decomposition is also noted to be influenced by the presence of both acids and bases.[11]

The overall explosive decomposition can be represented by the following equation: [C(NH₂)₃]NO₃(s) → 3H₂O(g) + 2N₂(g) + C(s)[2]

Decomposition_Pathway cluster_initial Initial Decomposition cluster_guanidine_decomp Guanidine Decomposition cluster_interaction Guanidine-Nitric Acid Interaction cluster_further_decomp Further Decomposition Products GN This compound [C(NH₂)₃]NO₃ Guanidine Guanidine (CH₅N₃) GN->Guanidine Dissociation NitricAcid Nitric Acid (HNO₃) GN->NitricAcid Dissociation Cyanamide Cyanamide (HNCNH) Guanidine->Cyanamide Monomolecular, Bimolecular, or Cation-Neutral Guanidine->Cyanamide Reaction Ammonia Ammonia (NH₃) Guanidine->Ammonia Monomolecular, Bimolecular, or Cation-Neutral N2O Dinitrogen Monoxide (N₂O) Guanidine->N2O Reaction H2O Water (H₂O) Guanidine->H2O Reaction NitricAcid->Cyanamide Reaction NitricAcid->N2O Reaction NitricAcid->H2O Reaction NO2 Nitrogen Dioxide (NO₂) NitricAcid->NO2 CO2 Carbon Dioxide (CO₂) Cyanamide->CO2

Simplified representation of the major decomposition pathways of this compound.

Explosive Properties

This compound is classified as a hazardous substance due to its explosive properties.[2] It is both a fuel and an oxidizer.[2] It can explode when subjected to heat, shock, or friction.[12]

Detonation Velocity

The detonation velocity of an explosive is the speed at which the detonation shock wave propagates through it. The reported detonation velocity for this compound is in the range of 2,762 m/s to 3,700 m/s.[1]

Sensitivity to Impact and Friction

The sensitivity of an explosive to mechanical stimuli like impact and friction is a critical safety parameter. Standardized tests are used to quantify this sensitivity.

  • Impact Sensitivity: This is often determined using a drop-weight impact tester, such as the BAM (Bundesanstalt für Materialprüfung) fallhammer.[13] In this test, a known weight is dropped from various heights onto a sample of the explosive, and the height at which there is a 50% probability of initiation (a "go") is determined.[12]

  • Friction Sensitivity: The BAM friction apparatus is a standard method for determining friction sensitivity.[13] In this test, a porcelain peg is moved across a porcelain plate with the explosive sample in between, under a specified load. The minimum load required to cause an initiation is determined.

This compound is sensitive to both impact and friction, and mixtures with other substances like nitro compounds, chlorates, or strong acids can be even more sensitive.

Chemical Reactivity and Compatibility

This compound is a strong oxidizing agent and reacts with combustible and reducing materials.[12] It is important to avoid contact with flammable substances, organic compounds, and strong acids. Mixtures with sulfur, phosphorus, and other reducing agents can form explosive compositions.

Experimental_Workflow cluster_characterization Physical and Chemical Characterization cluster_safety Safety and Hazard Assessment Synthesis Synthesis of this compound Purification Purification by Recrystallization Synthesis->Purification DSC Melting Point (DSC) Purification->DSC Solubility Solubility (Gravimetric Method) Purification->Solubility Purity Purity Analysis Purification->Purity Thermal Thermal Stability (TG/DSC) Purification->Thermal Impact Impact Sensitivity (BAM Fallhammer) Purification->Impact Friction Friction Sensitivity (BAM Friction Test) Purification->Friction

References

guanidine nitrate synthesis from dicyandiamide and ammonium nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Providing a detailed, in-depth technical guide or whitepaper on the synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate falls outside the scope of my safety guidelines. This compound is a high-energy material that can be used in the production of explosives. Therefore, I am unable to provide a step-by-step experimental protocol for its synthesis.

Instead, I can offer a general, educational overview of the chemical principles involved in the reaction, its historical context, and relevant safety considerations from a defensive and academic perspective. This information is intended for academic understanding and does not constitute a practical guide for production.

General Chemical Principles

The synthesis of this compound from dicyandiamide and ammonium nitrate is a well-established industrial process. The overall reaction involves the fusion of these two reactants at elevated temperatures.

The key chemical transformation can be summarized as follows:

Dicyandiamide first reacts with ammonium nitrate to form guanidinium nitrate. This reaction is complex and proceeds through several intermediates. The process is typically carried out in a melt, without a solvent, at temperatures ranging from 160°C to 240°C.

Historical Context

The production of this compound became significant in the 20th century due to its applications as a high-energy material. It has been used as a component in propellants and explosives. Its synthesis from calcium cyanamide, a derivative of which is dicyandiamide, was a key industrial process. Research into guanidine salts and their properties was driven by military and industrial interests throughout the mid-20th century.

Safety Considerations

This compound is an oxidizer and can be explosive under certain conditions, particularly when heated or in the presence of impurities. The synthesis process itself involves high temperatures and the handling of materials that can decompose exothermically, posing a significant risk of a runaway reaction or explosion if not properly controlled.

Key safety hazards include:

  • Explosion Hazard: this compound is a high-energy material.

  • Thermal Decomposition: The reaction is exothermic and can lead to thermal runaway.

  • Toxic Fumes: The reaction can release toxic gases such as ammonia and nitrogen oxides.

Due to these significant hazards, the synthesis of this compound should only be attempted by trained professionals in a properly equipped laboratory or industrial setting with stringent safety protocols in place. This includes the use of personal protective equipment (PPE), specialized reaction vessels, and remote monitoring and control systems.

For these reasons, and in accordance with safety policies, I cannot provide the detailed technical guide, experimental protocols, or data tables you requested for the synthesis of this compound.

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine nitrate (GN), a compound of significant interest in various industrial applications including as a gas generant in automotive airbags and as a precursor for nitroguanidine, exhibits a complex thermal decomposition mechanism.[1][2] A thorough understanding of its decomposition pathways, kinetics, and resulting products is crucial for ensuring its safe handling, optimizing its performance in energetic formulations, and assessing its stability in diverse applications. This guide provides a comprehensive overview of the current scientific understanding of the thermal decomposition of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed reaction pathways.

Core Decomposition Pathways

The thermal decomposition of this compound is not a single-step process but rather a complex series of competing and consecutive reactions. Research indicates that the decomposition can proceed through several primary pathways, the prevalence of which is influenced by factors such as temperature, pressure, and the presence of other substances.[3][4]

Three principal initial decomposition routes have been proposed:

  • Dissociation to Guanidine and Nitric Acid: This pathway is considered a likely and significant route, analogous to the decomposition of ammonium nitrate.[3][5] It involves the reversible dissociation of guanidinium nitrate into guanidine and nitric acid. The subsequent decomposition of these products drives the reaction forward. This pathway is accelerated by the presence of acids.[3]

  • Dehydration to Nitroguanidine: This route involves the intramolecular elimination of a water molecule from the guanidinium nitrate salt to form nitroguanidine. Nitroguanidine is itself an energetic material and its subsequent decomposition contributes to the overall reaction, producing species like ammeline and melamine.[3]

  • Formation of Ammonium Nitrate and Cyanamide: An alternative pathway suggests the decomposition of this compound into ammonium nitrate and cyanamide.[3] The ammonium nitrate would then decompose to nitrous oxide and water, while cyanamide can undergo dimerization or trimerization to form melamine and other condensed-phase products.[3]

Experimental evidence suggests that all three pathways are plausible, and the overall decomposition is a combination of these and subsequent reactions.[3] A route involving the formation of urea has been ruled out, as urea and its decomposition products have not been observed experimentally.[3]

Quantitative Decomposition Data

The thermal decomposition of this compound has been characterized by various thermal analysis techniques to determine its kinetic parameters and energetic properties. The following tables summarize key quantitative data from the literature.

ParameterValueMethodReference
Melting Point213–215 °CNot Specified[1]
Decomposition Temperature> 250 °CNot Specified[1]
Heat of DecompositionHigher than Urea NitrateDSC[3]
Activation Energy (Nitrate loss)199 kJ/molIsothermal Heating & Chromatography[3][6]
Pre-exponential Factor (Nitrate loss)1.94x10^15 s^-1Isothermal Heating & Chromatography[3][6]
Activation Energy (Guanidine loss)191 kJ/molIsothermal Heating & Chromatography[3][6]
Pre-exponential Factor (Guanidine loss)3.20x10^14 s^-1Isothermal Heating & Chromatography[3][6]

Table 1: Key Thermal Decomposition Parameters for this compound

Gaseous ProductsCondensed-Phase Products
Ammonia (NH₃)[3][5]Melamine[3]
Nitrous Oxide (N₂O)[3][5]Ammeline[3]
Carbon Dioxide (CO₂)[3][5]Cyanamide (intermediate)[3]
Nitrogen Dioxide (NO₂)[5]
Water (H₂O)[1][5]
Nitrogen (N₂)[1]
Carbon (C)[1]

Table 2: Major Decomposition Products of this compound

Experimental Protocols

The investigation of this compound's thermal decomposition relies on a suite of analytical techniques. Below are detailed methodologies for key experiments cited in the literature.

Isothermal Kinetic Analysis

This method is employed to determine the Arrhenius parameters (activation energy and pre-exponential factor) for the decomposition reaction.

  • Sample Preparation: A known quantity of this compound is sealed in glass ampules.

  • Isothermal Heating: The ampules are placed in a constant temperature bath for predetermined time intervals at several different temperatures.

  • Quenching and Extraction: After heating, the ampules are rapidly cooled to room temperature to halt the decomposition. The contents are then extracted with deionized water.

  • Quantification: The remaining this compound is quantified using liquid chromatography (LC).[3] The concentration of the nitrate anion and the guanidinium cation are determined separately.

  • Data Analysis: The natural logarithm of the fraction of remaining reactant is plotted against time to obtain the first-order rate constant at each temperature. An Arrhenius plot (ln(k) vs 1/T) is then constructed to calculate the activation energy and pre-exponential factor.[3]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with the thermal transitions of this compound, providing information on melting points and heats of decomposition.

  • Instrumentation: A TA Instruments Model Q-100 DSC or similar is used.[3]

  • Sample Preparation: A small, precisely weighed sample of this compound is placed in an aluminum pan, which is then hermetically sealed.

  • Heating Program: The sample is heated at a constant rate, for example, 20 °C per minute, under a controlled atmosphere (e.g., nitrogen).[3]

  • Data Acquisition: The differential heat flow between the sample and a reference pan is recorded as a function of temperature. Exothermic and endothermic events are observed as peaks.

Thermogravimetric Analysis coupled with Evolved Gas Analysis (TGA-FTIR-MS)

This powerful combination of techniques provides simultaneous information on mass loss, the chemical nature of the evolved gases, and their molecular weights.

  • Instrumentation: A simultaneous thermogravimetric analyzer (TGA) is coupled to a Fourier Transform Infrared (FTIR) spectrometer and a Mass Spectrometer (MS).[2][5]

  • Sample Preparation: A small sample of this compound is placed in the TGA crucible.

  • Heating Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., inert or air).[5]

  • Data Acquisition:

    • TGA: The mass of the sample is continuously monitored as a function of temperature.

    • FTIR: The evolved gases are passed through a heated gas cell in the FTIR spectrometer, and their infrared spectra are recorded, allowing for the identification of functional groups and specific molecules.[2][5]

    • MS: A portion of the evolved gas is introduced into the mass spectrometer, which provides information on the mass-to-charge ratio of the gaseous species, aiding in their identification.[5]

Visualization of Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the proposed thermal decomposition mechanisms of this compound.

GuanidineNitrate_Decomposition_Pathways cluster_dissociation Dissociation Pathway cluster_dehydration Dehydration Pathway cluster_ammonium_nitrate Ammonium Nitrate Pathway GN Guanidinium Nitrate [C(NH2)3]+NO3- Guanidine Guanidine HN=C(NH2)2 GN->Guanidine Dissociation NitricAcid Nitric Acid HNO3 Nitroguanidine Nitroguanidine HN=C(NH2)NHNO2 GN->Nitroguanidine Dehydration Water1 Water H2O AmmoniumNitrate Ammonium Nitrate NH4NO3 GN->AmmoniumNitrate Rearrangement Cyanamide2 Cyanamide N≡CNH2 Ammonia Ammonia NH3 Guanidine->Ammonia FurtherDecomp1 Further Decomposition (e.g., N2O, H2O) NitricAcid->FurtherDecomp1 Cyanamide1 Cyanamide N≡CNH2 Nitroguanidine->Cyanamide1 Nitramide Nitramide NH2NO2 Nitroguanidine->Nitramide FurtherDecomp2 Further Decomposition (Ammeline, Melamine) Cyanamide1->FurtherDecomp2 N2O_H2O N2O + H2O Nitramide->N2O_H2O AmmoniumNitrate->N2O_H2O Dimerization Dimerization/Trimerization (Melamine) Cyanamide2->Dimerization

Caption: Proposed primary thermal decomposition pathways of this compound.

Experimental_Workflow_TGA_FTIR_MS cluster_gas_analysis Evolved Gas Analysis Sample This compound Sample TGA Thermogravimetric Analyzer (TGA) (Heated at a controlled rate) Sample->TGA MassLoss Mass Loss Data (vs. Temperature) TGA->MassLoss EvolvedGases Evolved Gases TGA->EvolvedGases DataAnalysis Correlated Data Analysis MassLoss->DataAnalysis FTIR FTIR Spectrometer EvolvedGases->FTIR MS Mass Spectrometer EvolvedGases->MS FTIR_Data Infrared Spectra of Gases (Identification of functional groups) FTIR->FTIR_Data MS_Data Mass Spectra of Gases (Identification of m/z) MS->MS_Data FTIR_Data->DataAnalysis MS_Data->DataAnalysis Mechanism Elucidation of Decomposition Mechanism DataAnalysis->Mechanism

Caption: Experimental workflow for TGA-FTIR-MS analysis of this compound.

Conclusion

The thermal decomposition of this compound is a multifaceted process involving several competing initial pathways, including dissociation, dehydration, and rearrangement. The final products are a mixture of simple gases and more complex condensed-phase materials. Understanding these mechanisms is paramount for the safe and effective use of this compound in its various applications. The combination of isothermal kinetic studies and advanced analytical techniques like TGA-FTIR-MS provides a powerful approach to unraveling the intricacies of its decomposition, enabling the development of more stable and predictable energetic formulations. Further research, particularly in computational chemistry, can continue to refine our understanding of the transition states and reaction energetics involved in these complex pathways.[4]

References

An In-depth Technical Guide to the Solubility of Guanidine Nitrate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of guanidine nitrate in aqueous and organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work.

This compound (CH₅N₃·HNO₃) is a salt that exhibits high solubility in water and varying degrees of solubility in organic solvents.[1] Its solubility is a critical parameter in its application as a chemical intermediate, particularly in the synthesis of pharmaceuticals like sulfa drugs, as well as in other industries.[2][3] It is a white crystalline solid that can be hygroscopic.[1]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and the temperature. The following tables summarize the available quantitative data.

Table 1: Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g H₂O)
15~10[4]
2012.5[2][5]
5041[2][5]
8079[2]
8099[5]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Methanol20< 1[2]
Methanol205.5 (in 10g)[5]
Methanol409.4 (in 10g)[5]
Methanol503.5[2]
Methanol6015.6 (in 10g)[5]
Ethanol20< 1[5]
Ethanol301.4[6]
Ethanol503.5[5]
Ethanol708.6[6]
Ethanol7612[5]
Ethanol7813[6]
Absolute Ethanol00.86[6]
Absolute Ethanol503.39[6]
Acetone250.675[6]
Acetone-Slightly Soluble[3][7]
Benzene-Insoluble[2][3][6]
Ether-Insoluble[2][3][5]

This compound is also noted to be insoluble in hydrocarbons.[8]

Experimental Protocols

The determination of this compound solubility is primarily achieved through established analytical techniques. The gravimetric method is a common approach for measuring solubility at various temperatures.[9]

Gravimetric Method for Solubility Determination

This method involves saturating a solvent with the solute (this compound) at a constant temperature and then determining the mass of the dissolved solute in a known mass of the solvent.

Materials and Apparatus:

  • This compound

  • Selected solvent (e.g., water, ethanol)

  • Isothermal shaker bath or magnetic stirrer with a hot plate

  • Analytical balance (precision ±0.0001 g)

  • Drying oven

  • Filtration apparatus (e.g., syringe filters)

  • Thermostatically controlled environment

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known mass of the solvent in a sealed container.

  • Equilibration: The mixture is agitated in a thermostatically controlled bath at the desired temperature for a sufficient time to ensure equilibrium is reached. This can take several hours.

  • Phase Separation: Once equilibrium is achieved, the saturated solution is allowed to stand to let the undissolved solid settle.

  • Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the temperature and filtered to remove any suspended particles.

  • Mass Determination: A known mass of the filtered saturated solution is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is evaporated from the solution by heating in a drying oven at a temperature below the decomposition point of this compound.

  • Final Weighing: The container with the dried this compound residue is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.

  • Calculation: The solubility is calculated as the mass of the dissolved this compound per 100 g of the solvent.

Analytical Methods for Concentration Determination

For more precise measurements or in complex matrices, other analytical methods can be employed to determine the concentration of guanidine in the saturated solution.

  • Cation Chromatography with Conductivity Detection: This is a routine method for assaying guanidine salts.[7]

  • Gravimetric Precipitation as Picrate: A historical method where guanidine is precipitated as picrate, and the mass of the precipitate is used to determine the original concentration.[7]

Visualizations

The following diagrams illustrate the relationship between temperature and solubility, and a general workflow for solubility determination.

G cluster_water Water cluster_methanol Methanol cluster_ethanol Ethanol W15 10g/100g @ 15°C W20 12.5g/100g @ 20°C W15->W20 W50 41g/100g @ 50°C W20->W50 W80 ~89g/100g @ 80°C W50->W80 M20 <1g/100g @ 20°C M50 3.5g/100g @ 50°C M20->M50 E20 <1g/100g @ 20°C E50 3.5g/100g @ 50°C E20->E50 E78 13g/100g @ 78°C E50->E78 Temp Increasing Temperature Solubility Increasing Solubility

Caption: Effect of Temperature on this compound Solubility.

G A 1. Sample Preparation (Excess this compound in Solvent) B 2. Equilibration (Constant Temperature Agitation) A->B C 3. Phase Separation (Settle Undissolved Solid) B->C D 4. Sampling & Filtration (Isothermal) C->D E 5. Weigh Saturated Solution D->E F 6. Solvent Evaporation E->F G 7. Weigh Dry Residue F->G H 8. Calculate Solubility G->H

Caption: Gravimetric Method Workflow for Solubility.

References

The Ascendance of a Versatile Reagent: A Historical and Technical Guide to Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Guanidine nitrate, a compound with a rich and, at times, explosive history, has evolved from a key intermediate in the manufacture of energetic materials to a versatile and valuable reagent in modern chemical research. This in-depth technical guide charts the historical development of this compound, providing a comprehensive overview of its synthesis, physicochemical properties, and its multifaceted applications across various scientific disciplines. Tailored for researchers, scientists, and drug development professionals, this guide delves into the causality behind its utility as a protein denaturant, a precursor in pharmaceutical and agrochemical synthesis, a catalyst in organic reactions, and a functional component in advanced materials. Through detailed experimental protocols, comparative data, and mechanistic insights, this document aims to serve as an authoritative resource for harnessing the full potential of this remarkable research chemical.

From Munitions to Molecules: A Historical Overview

The story of this compound is intrinsically linked to the development of nitrogen-rich compounds for military applications. Its large-scale industrial production was primarily driven by its role as a precursor to nitroguanidine, a key component in smokeless gunpowders and explosives.[1][2] The early 20th century saw the development of robust manufacturing processes, most notably the reaction of dicyandiamide or calcium cyanamide with ammonium nitrate.[1][3] These methods, born out of the necessity for vast quantities of energetic materials, laid the foundation for the widespread availability of this compound as a chemical commodity.

While its origins are rooted in defense, the unique chemical properties of the guanidinium cation—a planar, resonance-stabilized ion with a high affinity for hydrogen bonding—earmarked it for a broader scientific destiny. As the principles of physical organic chemistry and biochemistry matured, researchers began to explore the utility of guanidinium salts beyond their energetic capabilities, leading to the discovery of their profound effects on macromolecular structure and their versatility as reagents in organic synthesis.

The Chaotropic Powerhouse: this compound in Protein Chemistry

The guanidinium ion is a potent chaotropic agent, meaning it disrupts the highly ordered hydrogen-bonding network of water.[4][5] This disruption weakens the hydrophobic effect, a primary driving force in the folding and stabilization of proteins. While guanidinium chloride (GdmCl) and guanidinium thiocyanate (GTC) are the most extensively studied and utilized denaturants in protein folding research, the fundamental chaotropic activity resides in the guanidinium cation, a property shared by this compound.[6][7]

Mechanism of Protein Denaturation

The denaturation of proteins by guanidinium salts is a multifaceted process involving both indirect and direct interactions:

  • Disruption of Water Structure: By interfering with the hydrogen-bonding network of water, the guanidinium ion reduces the energetic penalty of exposing nonpolar amino acid residues to the solvent. This weakens the hydrophobic interactions that stabilize the protein's core, leading to unfolding.[4]

  • Direct Interaction with the Polypeptide Chain: The planar guanidinium cation can engage in favorable interactions with the peptide backbone and both polar and nonpolar amino acid side chains.[8] These direct interactions further destabilize the native conformation of the protein.

The role of the counter-anion is not merely passive. While the guanidinium cation is the primary denaturing agent, the anion can modulate its effectiveness. Studies comparing different guanidinium salts have shown that the nature of the anion influences the overall chaotropic strength.[9] For instance, guanidine sulfate can act as a protein stabilizer, whereas guanidine hydrochloride is a potent denaturant.[9] The nitrate anion (NO₃⁻) is itself a weak chaotrope and is expected to contribute to the overall denaturing capacity of this compound, though it is generally considered less potent than the chloride or thiocyanate anions.

Comparative Efficacy of Guanidinium Salts

The choice of guanidinium salt for a specific application often depends on the desired denaturation strength and the compatibility with downstream analytical techniques.

Guanidinium SaltTypical Denaturing ConcentrationKey Characteristics
Guanidinium Chloride (GdmCl)6 MThe most commonly used guanidinium salt for protein denaturation. Provides a good balance of denaturation strength and solubility.[1]
Guanidinium Thiocyanate (GTC)4 MA more potent chaotrope than GdmCl, often used for the rapid denaturation of proteins and inactivation of nucleases during RNA isolation.
This compoundLess commonly usedWhile a capable denaturant due to the guanidinium cation, its application in protein folding studies is less documented than GdmCl and GTC.

Experimental Protocol: Monitoring Protein Denaturation using Intrinsic Tryptophan Fluorescence

This protocol provides a general framework for assessing the denaturing effect of this compound on a protein containing tryptophan residues.

Materials:

  • Protein of interest (e.g., lysozyme) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound solution (e.g., 8 M stock solution in the same buffer)

  • Spectrofluorometer

Procedure:

  • Prepare a series of protein solutions with increasing concentrations of this compound (e.g., 0 M to 6 M) at a constant final protein concentration.

  • Incubate the solutions at a constant temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Measure the intrinsic tryptophan fluorescence of each sample. Excite the samples at 295 nm and record the emission spectra from 310 nm to 400 nm.

  • Plot the wavelength of maximum emission (λ_max) as a function of the this compound concentration. A red-shift in λ_max indicates the unfolding of the protein as the tryptophan residues become more exposed to the aqueous environment.

  • The midpoint of the transition (C_m) represents the concentration of this compound at which 50% of the protein is unfolded.

Denaturation_Workflow cluster_prep Sample Preparation cluster_analysis Analysis P Protein Solution S Serial Dilutions P->S GN This compound Stock GN->S I Incubation S->I F Fluorescence Measurement I->F D Data Analysis (Cm determination) F->D

Caption: Experimental workflow for determining the denaturing potency of this compound.

A Versatile Building Block: this compound in Organic Synthesis

Beyond its impact on macromolecules, this compound has carved a niche as a valuable reagent in organic synthesis, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[10][11]

Synthesis of Pharmaceuticals and Agrochemicals

This compound serves as a key precursor in the industrial synthesis of several important compounds:

  • Sulfadiazine: This sulfa drug, used as an antibiotic, is synthesized using this compound. The guanidine moiety provides the central aminopyrimidine core of the molecule.[10]

  • Sulfonylurea Herbicides: this compound is employed in the synthesis of certain sulfonylurea herbicides, a class of compounds known for their high efficacy and low application rates.[12][13]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction using this compound

This protocol illustrates the use of this compound in a multi-component reaction to form a dihydropyrimidinone, a privileged scaffold in medicinal chemistry.[14]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • β-ketoester (e.g., ethyl acetoacetate)

  • This compound

  • Catalyst (e.g., piperidine)

  • Solvent (optional, can be performed neat under microwave irradiation)

Procedure:

  • In a microwave-safe vessel, combine the aldehyde (1 mmol), β-ketoester (1 mmol), this compound (1.2 mmol), and a catalytic amount of piperidine.

  • Irradiate the mixture in a microwave reactor at a suitable temperature and for a time determined by reaction monitoring (e.g., 100 °C for 10-15 minutes).

  • After cooling, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone derivative.

Biginelli_Reaction cluster_reactants Reactants A Aldehyde MW Microwave Irradiation A->MW B β-Ketoester B->MW GN This compound GN->MW C Catalyst (Piperidine) C->MW P Dihydropyrimidinone Product MW->P

Caption: The Biginelli reaction for the synthesis of dihydropyrimidinones using this compound.

Catalytic Applications

The basicity of the guanidine moiety allows this compound to function as a catalyst in various organic transformations. It can facilitate reactions such as the reduction of nitro compounds and the hydrolysis of esters and amides.[15] Its use as a solid-phase catalyst is also being explored, offering advantages in terms of catalyst recovery and reuse.

A New Frontier: this compound in Materials Science

Ferroelectric Properties of Guanidinium Nitrate

Ferroelectric materials possess a spontaneous electric polarization that can be reversed by the application of an external electric field. This property makes them valuable in a range of electronic applications, including memory devices, sensors, and capacitors. The discovery of ferroelectricity in an organic salt like guanidinium nitrate is significant as it offers a potentially more environmentally friendly and cost-effective alternative to traditional inorganic ferroelectric materials. The study by Karothu et al. demonstrated that guanidinium nitrate undergoes a reversible, first-order phase transition near room temperature, which is accompanied by a large mechanical strain, suggesting its potential for use in actuators and other electromechanical devices.

While this is a nascent area of research, the exploration of the ferroelectric properties of this compound and related organic salts opens up a new and promising avenue for the application of this historical compound.

Safety and Handling

This compound is a hazardous substance that should be handled with appropriate safety precautions. It is an oxidizing agent and can accelerate the combustion of other materials.[2] It is also harmful if swallowed or inhaled and can cause irritation to the eyes and skin. Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated area, wearing appropriate personal protective equipment.

Conclusion

The journey of this compound from an explosive precursor to a multifaceted research chemical is a testament to the continuous evolution of scientific inquiry. Its fundamental properties as a high-nitrogen compound and a source of the chaotropic guanidinium cation have paved the way for its diverse applications in biochemistry, organic synthesis, and materials science. As researchers continue to explore the unique characteristics of this compound, it is certain that new and innovative applications for this compound will continue to emerge, solidifying its place as a valuable tool in the modern research laboratory.

References

Guanidine Nitrate: A Comprehensive Technical Guide to its Crystal Structure and Molecular Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanidine nitrate, a compound of significant interest in energetic materials and as a precursor in chemical synthesis, possesses a well-defined molecular and crystal structure that dictates its physicochemical properties. This technical guide provides an in-depth analysis of the molecular formula and the intricate three-dimensional architecture of the this compound crystal lattice. The information presented herein is crucial for professionals in research, and drug development who require a thorough understanding of this compound's fundamental characteristics.

Molecular Formula and Nomenclature

This compound is an organic salt with the molecular formula CH₅N₃·HNO₃ or, more compactly, CH₆N₄O₃ .[1][2][3] The proper IUPAC name for this compound is guanidinium nitrate, which reflects its ionic nature, being composed of the guanidinium cation ([C(NH₂)₃]⁺) and the nitrate anion (NO₃⁻).[2] However, the name this compound is widely used in literature and industry.

The guanidinium cation is characterized by a central carbon atom bonded to three nitrogen atoms. This arrangement results in a resonance-stabilized, planar cation with significant delocalization of the positive charge.

Crystal Structure

The crystal structure of this compound has been elucidated through single-crystal X-ray diffraction and neutron diffraction techniques.[4] These studies reveal that this compound crystallizes in the monoclinic system with the space group Cm .[4]

The defining feature of the guanidinium nitrate crystal structure is the extensive network of hydrogen bonds. The guanidinium cations and nitrate anions are organized into sheets, held together by N-H···O hydrogen bonds.[4] These sheets are oriented perpendicular to the crystallographic mirror planes.[4] Specifically, the carbon and one nitrogen atom of the guanidinium cation, along with the nitrogen and one oxygen atom of the nitrate anion, lie on these mirror planes.[4]

Crystallographic Data

The precise arrangement of atoms and ions within the crystal lattice is described by the following crystallographic parameters:

ParameterValueReference
Crystal System Monoclinic[4]
Space Group Cm[4]
Hydrogen Bond Lengths (N-H···O) 2.945(6) Å, 2.962(8) Å, 2.968(6) Å[4]

Experimental Protocols

The determination of the crystal structure of this compound relies on sophisticated diffraction methods.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a primary technique for determining the three-dimensional arrangement of atoms in a crystal. The general workflow for this method is as follows:

experimental_workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Beam Exposure to Monochromatic X-ray Beam Mounting->XRay_Beam Diffraction Diffraction Pattern Collection XRay_Beam->Diffraction Indexing Indexing & Data Reduction Diffraction->Indexing Phase_Problem Solving the Phase Problem Indexing->Phase_Problem Refinement Structural Refinement Phase_Problem->Refinement logical_relationship cluster_compound Compound Identity cluster_structure Solid-State Structure cluster_methods Experimental Determination Molecular_Formula Molecular Formula (CH5N3·HNO3) Crystal_Structure Crystal Structure (Monoclinic, Cm) Molecular_Formula->Crystal_Structure determines H_Bonding Hydrogen Bonding Network Crystal_Structure->H_Bonding features XRD X-ray Diffraction XRD->Crystal_Structure elucidates Neutron Neutron Diffraction Neutron->H_Bonding details

References

An In-depth Technical Guide to Guanidine Nitrate: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on the chemical compound guanidine nitrate, focusing on its Chemical Abstracts Service (CAS) number and detailed safety data for researchers, scientists, and drug development professionals.

CAS Number: 506-93-4[1][2][3]

Chemical and Physical Properties

This compound is a white crystalline powder that is highly soluble in water.[1] It is recognized for its role in various industrial and research applications, including as a nitrogen source in fertilizers and in biochemical studies.[1]

PropertyValueReferences
Synonyms Guanidinium nitrate, Guanidine, Mononitrate[1][2][4]
Molecular Formula CH₆N₄O₃[1][5]
Molecular Weight 122.08 g/mol [1][5]
Appearance White crystalline powder[1]
Melting Point 212 - 216 °C[1]
Density 1.440 g/cm³[1]
Purity ≥ 98%[1][6]
Solubility Soluble in water (50 mg/mL)

Safety and Hazard Information

This compound is classified as a hazardous substance.[7] It is an oxidizer that may intensify fire and is harmful if swallowed or inhaled.[2][3] It can cause serious eye damage, skin irritation, and respiratory irritation.[2][3]

Hazard ClassificationCategoryHazard Statement
Oxidizing Solids Category 3H272: May intensify fire; oxidizer
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Irritation Category 2H315: Causes skin irritation
Eye Irritation Category 1 / 2H319: Causes serious eye irritation/damage
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation

Source:[2][3]

PPE_Requirements cluster_ppe Required Personal Protective Equipment cluster_conditions Conditions Requiring PPE Eye_Protection Safety glasses with side-shields or chemical safety goggles Hand_Protection Appropriate protective gloves Body_Protection Protective clothing to prevent skin exposure Respiratory_Protection Not required under normal use, but available if dust is generated Handling Handling the substance Handling->Eye_Protection Handling->Hand_Protection Handling->Body_Protection Spill Cleaning up spills Spill->Eye_Protection Spill->Hand_Protection Spill->Body_Protection Fire Firefighting Fire->Eye_Protection Fire->Hand_Protection Fire->Body_Protection Fire->Respiratory_Protection Self-contained breathing apparatus

Caption: Required PPE for handling this compound.

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed methodologies for the safe handling and use of this compound are crucial to minimize risk in a laboratory or industrial setting.

  • Handling: Wash hands and any exposed skin thoroughly after handling.[2] Use in a well-ventilated area and minimize dust generation.[4] Avoid contact with eyes, skin, clothing, and other combustible materials.[4]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep the container tightly closed and away from heat, sparks, and flame.[4] Do not store near combustible materials.[4]

Caption: First aid procedures for this compound exposure.

In the event of a spill, immediate and appropriate action is necessary to prevent further contamination and ensure safety.

  • Evacuate: Evacuate personnel to safe areas.[3]

  • Ventilate: Ensure adequate ventilation.[3][4]

  • Eliminate Ignition Sources: Remove all sources of ignition.[4]

  • Containment: Prevent the product from entering drains.[3]

  • Cleanup: Sweep up the spilled material and place it into a suitable container for disposal.[3][4] Avoid generating dusty conditions.[4]

  • PPE: Use appropriate personal protective equipment as outlined in the PPE diagram.

Spill_Cleanup_Workflow start Spill Occurs evacuate Evacuate personnel to safe areas start->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition ppe Wear appropriate PPE ignition->ppe contain Prevent entry into drains ppe->contain cleanup Sweep up and shovel into suitable container contain->cleanup disposal Dispose of waste in accordance with regulations cleanup->disposal end Spill Cleaned disposal->end

Caption: Step-by-step workflow for cleaning up a this compound spill.

This compound is an oxidizer and may intensify a fire.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: As an oxidizer, it can accelerate combustion. Thermal decomposition can lead to the release of irritating gases and nitrogen oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus.[3]

Firefighting_Workflow start Fire Involving this compound ppe Wear self-contained breathing apparatus start->ppe extinguish Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide cool Use water spray to cool unopened containers extinguish->cool hazards Be aware of oxidizing properties and hazardous decomposition products (NOx) extinguish->hazards end Fire Extinguished cool->end ppe->extinguish

Caption: Recommended procedure for fighting fires involving this compound.

Toxicological Information

Prolonged or repeated exposure to this compound may cause adverse health effects.

  • Acute Effects: Harmful if swallowed or inhaled.[2] Causes severe eye irritation and potential burns.[4] May cause skin and respiratory irritation.[3] Ingestion may lead to burns in the gastrointestinal tract, nausea, and vomiting.[4]

  • Chronic Effects: Repeated or prolonged exposure can damage target organs such as the blood, lungs, nervous system, and mucous membranes.[8] It may also lead to skin ulcerations.[8]

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Always refer to the official Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

An In-depth Technical Guide to the Energetic Properties of Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidine nitrate (GN), with the chemical formula [C(NH₂)₃]NO₃, is a salt formed from guanidine and nitric acid.[1] It is a colorless, water-soluble crystalline solid valued for its high nitrogen content and energetic properties.[1] Industrially, it is primarily produced by the reaction of dicyandiamide and ammonium nitrate.[1][2] this compound serves as a crucial precursor for nitroguanidine and is widely used as a gas-generating agent in automobile airbags, a monopropellant, and a component in pyrotechnics.[1] Its popularity in applications like airbags stems from its lower toxicity and moisture sensitivity compared to alternatives like sodium azide or ammonium nitrate.[1] This guide provides a comprehensive review of its core energetic properties, synthesis, decomposition mechanisms, and the experimental protocols used for its characterization.

Physicochemical and Energetic Properties

The fundamental properties of this compound are summarized below. These values are critical for understanding its behavior as an energetic material.

Table 1: General Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula CH₅N₃·HNO₃ (or CH₆N₄O₃) [1][3][4][5]
Molecular Weight 122.08 g/mol [4][6]
Appearance White crystalline solid/granules [3][6][7]
Melting Point 213–216 °C [6][8]
Density 1.44 g/cm³ [8]

| CAS Number | 506-93-4 |[3][4][5] |

Table 2: Energetic and Performance Properties of this compound

Property Value Source(s)
Enthalpy of Combustion 386.7 kJ/mol [9]
Heat of Reaction (Decomposition) 3152.7 J/g (for GN/BCN mixture) [10]
Detonation Velocity 2,762 - 3,700 m/s [11]
Monopropellant Specific Impulse (Isp) 177 seconds (1.7 kN·s/kg) [1][11]
UN Number 1467

| Hazard Class | 5.1 (Oxidizer) |[6] |

Table 3: Solubility of this compound

Solvent Temperature (°C) Solubility (g / 100 g solvent) Source(s)
Water 20 12.5 [7]
Water 80 99 [7]
Methanol 20 5.5 [7]

| Methanol | 60 | 15.6 |[7] |

Synthesis and Decomposition

The primary industrial synthesis of this compound involves the reaction of dicyandiamide with ammonium nitrate.[1] The process is typically carried out by heating an intimate mixture of the reactants, which melts and then solidifies into a cake as the reaction proceeds.[2] The final product is then extracted with water and purified through recrystallization.[2]

Synthesis_Workflow raw_materials Raw Materials: Dicyanodiamide + Ammonium Nitrate heating Heat Mixture (160°C) raw_materials->heating reaction Reaction & Solidification (Forms solid cake) heating->reaction extraction Water Extraction (Separate soluble product) reaction->extraction filtration Filtration (Remove insoluble by-products) extraction->filtration crystallization Crystallization & Drying filtration->crystallization product Purified This compound crystallization->product

Industrial synthesis workflow for this compound.

The thermal decomposition of this compound is a complex, multi-step process.[9] In the liquid phase, two primary mechanisms occur in parallel: the decomposition of guanidine (CN₃H₅) and the interaction between guanidine and nitric acid (HNO₃).[9] Quantum chemistry calculations suggest that the initial decomposition can proceed via several pathways, with the HNO₃-catalyzed monomolecular decomposition of guanidine being one of the most plausible routes based on its lower energy barrier.[9] The overall explosive decomposition can be represented by the equation: [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][11]

Key gaseous products identified during decomposition include N₂, H₂O, N₂O, and CO₂.[10][12]

Decomposition_Pathway GN This compound [C(NH₂)₃]NO₃ dissociation Initial Dissociation / Heating GN->dissociation Heat guanidine Guanidine (CN₃H₅) dissociation->guanidine hno3 Nitric Acid (HNO₃) dissociation->hno3 path1 Guanidine Decomposition guanidine->path1 path2 Guanidine + HNO₃ Interaction guanidine->path2 hno3->path2 products1 Products: HNCNH + NH₃ path1->products1 products2 Products: HNCNH + N₂O + 2H₂O path2->products2

Simplified initial decomposition pathways of liquid this compound.

Experimental Protocols

This protocol is adapted from the procedure described in Organic Syntheses.[2] Warning: This reaction can be hazardous and should only be performed by trained professionals with appropriate safety measures, including barricades and remote-control devices.[2]

  • Preparation: Create an intimate mixture of 210 g (2.5 moles) of dicyanodiamide and 440 g (5.5 moles) of ammonium nitrate in a 1-liter round-bottomed flask.

  • Heating: Place the flask in an oil bath preheated to 110-120°C. Over approximately 30 minutes, raise the bath temperature to 160°C.

  • Reaction: Hold the temperature at 160°C for three hours. The mixture will melt into a clear liquid and subsequently solidify into a solid cake. The internal reaction temperature may rise significantly above the bath temperature.[2]

  • Extraction: After cooling, extract the product from the flask by heating it on a steam bath with successive portions of water (approximately 2 liters total) until all soluble material is dissolved.

  • Purification: Filter the hot solution to remove insoluble by-products (ammeline and ammelide). Concentrate the filtrate to about 1 liter and cool to crystallize the this compound. A second crop can be obtained by further concentrating the mother liquor.

  • Recrystallization: For higher purity, the crude product can be recrystallized from water. The final product should be dried, yielding this compound with a melting point of 213–214°C.[2]

This methodology is used to investigate the thermal decomposition properties and identify evolved gases, as described in studies of GN mixtures.[10][13]

  • Sample Preparation: A small, precise mass of the this compound sample (typically 1-5 mg) is placed in an appropriate crucible (e.g., alumina).

  • Instrumentation: The sample is analyzed using a simultaneous Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) instrument coupled to a Mass Spectrometer (MS) and a Fourier Transform Infrared Spectrometer (FTIR).

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 10 K/min) under an inert atmosphere (e.g., nitrogen or argon) over a defined temperature range (e.g., 30-500°C).

  • Data Acquisition:

    • TG: Continuously records the mass of the sample as a function of temperature, indicating mass loss during decomposition.

    • DSC: Measures the heat flow to or from the sample, identifying endothermic or exothermic events (melting, decomposition).

    • MS & FTIR: The evolved gases from the TG-DSC are transferred via a heated line to the MS and FTIR for real-time analysis, allowing for the identification of decomposition products.

The detonation velocity is a key performance parameter. A common method is the ionization probe technique, as described for similar energetic materials.[14]

  • Charge Preparation: The this compound sample is loaded into a confining tube, typically made of a non-conductive material like PVC, to a specific bulk density.

  • Apparatus Setup:

    • Ionization probes are placed at precise, known distances along the length of the tube.

    • A booster charge (e.g., phlegmatized hexogen) is placed at one end of the tube to ensure the initiation of a stable detonation wave.

  • Initiation and Measurement: The booster is detonated. As the detonation wave travels down the explosive column, it sequentially passes the ionization probes. The high pressure and temperature of the wave front ionizes the gas, creating a conductive path that closes or breaks an electrical circuit.

  • Calculation: The time intervals between the signals from successive probes are recorded using a high-speed digital oscilloscope. The detonation velocity (D) is calculated by dividing the known distance (L) between probes by the measured time interval (Δt): D = L / Δt.

Detonation_Velocity_Test setup 1. Charge Preparation Load this compound into PVC Tube initiation 2. Initiation Detonate Booster Charge setup:f0->initiation:f0 propagation 3. Propagation & Detection Detonation wave travels and triggers ion probes initiation:f0->propagation:f0 data 4. Data Acquisition Oscilloscope records time intervals (Δt) propagation:f0->data:f0 calculation 5. Calculation Velocity (D) = Distance (L) / Δt data:f0->calculation:f0 result Detonation Velocity calculation:f0->result

Experimental workflow for detonation velocity measurement.

References

Guanidine Nitrate Toxicity in Freshwater Ecosystems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of guanidine nitrate's toxicity to freshwater organisms. It consolidates key toxicological data, details the experimental methodologies used in pivotal studies, and explores the potential mechanisms of action. This document is intended to serve as a foundational resource for environmental risk assessment and further research into the ecotoxicology of this compound.

Executive Summary

This compound, an energetic material and intermediate in industrial synthesis, presents a potential risk to aquatic environments. This guide summarizes the acute and chronic toxicity of this compound to a range of freshwater organisms, including algae, invertebrates, and fish. The water flea, Daphnia magna, has been identified as a particularly sensitive species in chronic exposure scenarios. While the precise signaling pathways of this compound toxicity in these organisms are not yet fully elucidated, the available evidence points towards the guanidinium ion as the primary toxic moiety, likely exerting its effects through the disruption of ion channels. This guide presents the available quantitative data in a structured format, details the standardized testing protocols, and provides visual representations of experimental workflows and a putative toxicity pathway.

Quantitative Toxicity Data

The ecotoxicological effects of this compound have been quantified for several key freshwater species. The following tables summarize the critical toxicity endpoints from available studies.

Table 1: Acute Toxicity of this compound to Freshwater Organisms

SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationTest TypeReference
Daphnia magnaInvertebrate (Crustacean)48-h EC5070.2 (95% CI: 66.0-74.7)48 hoursStatic[1]
Pseudokirchneriella subcapitataAlgae (Green Algae)72-h EC5011.872 hoursStatic
Desmodesmus subspicatusAlgae (Green Algae)72-h EC50= 5572 hoursNot Specified

EC50 (Median Effective Concentration): The concentration of a substance that causes a specified effect in 50% of the test population.

Table 2: Chronic Toxicity of this compound to Freshwater Organisms

SpeciesTaxonomic GroupEndpointValue (mg/L)Exposure DurationTest TypeReference
Daphnia magnaInvertebrate (Crustacean)21-d LOEC (Reproduction)6.0921 daysFlow-through[1]
Daphnia magnaInvertebrate (Crustacean)21-d NOEC (Reproduction)2.9021 daysFlow-through[1]
Pimephales promelas (Fathead Minnow)Fish35-d LOEC (Survival)42435 daysFlow-through[1]
Pimephales promelas (Fathead Minnow)Fish35-d NOEC (Survival)18135 daysFlow-through[1]
Pseudomonas putidaBacteria18-h EC1083218 hoursStatic

LOEC (Lowest Observed Effect Concentration): The lowest concentration of a substance in a study that has a statistically significant adverse effect on the exposed population compared to the control. NOEC (No Observed Effect Concentration): The highest concentration of a substance in a study at which there is no statistically significant adverse effect observed in the exposed population compared to the control. EC10 (Effective Concentration 10%): The concentration of a substance that causes a 10% effect on the test population.

Experimental Protocols

The toxicity data presented in this guide were generated using standardized and internationally recognized experimental protocols. The following sections provide detailed summaries of the methodologies employed in these key studies.

Algal Growth Inhibition Test (Based on EU Directive 67/548/EEC, Annex V, C.3 & OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater green algae, such as Pseudokirchneriella subcapitata or Desmodesmus subspicatus.

  • Test Organism: Exponentially growing cultures of a selected green algal species.

  • Test Design: Algal cultures are exposed to a range of concentrations of the test substance in a nutrient-rich medium. The test is typically conducted in flasks under controlled conditions of temperature (21-24°C), continuous illumination, and shaking.

  • Exposure Duration: 72 hours.

  • Procedure:

    • Preparation of a geometric series of test concentrations and a control group without the test substance.

    • Inoculation of the test flasks with a low density of algal cells.

    • Incubation under constant light and temperature for 72 hours.

    • Measurement of algal biomass (e.g., cell counts, fluorescence, or absorbance) at the start of the test and at 24-hour intervals.

  • Endpoint Calculation: The primary endpoint is the 72-hour EC50 for growth inhibition, calculated by comparing the growth rate in the test concentrations to that of the control.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This acute toxicity test evaluates the concentration of a substance that immobilizes 50% of the tested Daphnia magna.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Design: Daphnids are exposed to a series of concentrations of the test substance in a static system.

  • Exposure Duration: 48 hours.

  • Procedure:

    • A range of test concentrations is prepared in reconstituted or natural water.

    • Daphnids are introduced into test chambers containing the respective concentrations.

    • The test is conducted at a constant temperature (20 ± 2°C) with a defined light-dark cycle.

    • Observations of daphnid immobilization are made at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint Calculation: The 48-hour EC50 for immobilization is determined using statistical methods.

Daphnia magna Reproduction Test (Based on OECD Guideline 211)

This chronic test assesses the impact of a substance on the reproductive output of Daphnia magna.

  • Test Organism: Female daphnids (Daphnia magna), less than 24 hours old.

  • Test Design: Daphnids are individually exposed to different concentrations of the test substance in a semi-static or flow-through system.

  • Exposure Duration: 21 days.

  • Procedure:

    • Parent daphnids are exposed to the test substance throughout the 21-day period.

    • The test medium is renewed regularly to maintain the test concentrations.

    • The number of live offspring produced by each parent is counted and removed on a regular schedule.

    • Parental mortality and immobilization are also recorded.

  • Endpoint Calculation: The primary endpoints are the NOEC and LOEC for reproduction, determined by comparing the total number of live offspring per surviving parent in the exposure groups to the control group.

Fish, Early-life Stage Toxicity Test (Based on OECD Guideline 210)

This test evaluates the effects of a substance on the early developmental stages of fish, from fertilized egg to the end of the juvenile stage.

  • Test Organism: Early life stages of fish, such as the fathead minnow (Pimephales promelas).

  • Test Design: Fish embryos and larvae are exposed to a range of concentrations of the test substance in a flow-through system.

  • Exposure Duration: Varies depending on the species; for fathead minnows, it is typically around 35 days post-hatch.

  • Procedure:

    • Fertilized eggs are placed in test chambers and exposed to the test concentrations.

    • The test continues through hatching and into the early larval stages.

    • Observations are made on hatching success, larval survival, growth (length and weight), and the occurrence of any developmental abnormalities.

  • Endpoint Calculation: Endpoints include the NOEC and LOEC for survival, growth, and hatching success.

Visualizations

Experimental Workflows

Experimental_Workflow_Acute_Toxicity cluster_algae Algal Growth Inhibition (OECD 201) cluster_daphnia_acute Daphnia Acute Immobilisation (OECD 202) A1 Prepare Algal Culture A2 Expose to this compound Concentrations (72h) A1->A2 A3 Measure Biomass (Cell Count) A2->A3 A4 Calculate 72-h EC50 A3->A4 D1 Culture Daphnia (<24h old) D2 Expose to this compound Concentrations (48h) D1->D2 D3 Observe Immobilization D2->D3 D4 Calculate 48-h EC50 D3->D4

Caption: Workflow for acute toxicity testing in algae and Daphnia.

Experimental_Workflow_Chronic_Toxicity cluster_daphnia_chronic Daphnia Reproduction (OECD 211) cluster_fish_chronic Fish Early-Life Stage (OECD 210) DC1 Select Female Daphnia (<24h) DC2 Expose to Concentrations (21 days) DC1->DC2 DC3 Count Live Offspring DC2->DC3 DC4 Determine NOEC/LOEC for Reproduction DC3->DC4 FC1 Fertilized Fish Eggs FC2 Expose through Hatching to Juvenile Stage (~35d) FC1->FC2 FC3 Measure Survival, Growth, Abnormalities FC2->FC3 FC4 Determine NOEC/LOEC for Survival & Growth FC3->FC4

Caption: Workflow for chronic toxicity testing in Daphnia and fish.

Putative Signaling Pathway for Guanidinium Ion Toxicity

While specific studies on the signaling pathways of this compound toxicity in freshwater organisms are limited, a plausible mechanism of action for the guanidinium ion is the blockage of voltage-gated sodium channels in nerve and muscle cells. This is based on the well-documented effects of other guanidinium-containing toxins.

Putative_Toxicity_Pathway cluster_environment Aquatic Environment cluster_organism Freshwater Organism (e.g., Invertebrate, Fish) cluster_cell Excitable Cell (Neuron/Myocyte) GN This compound Guanidinium Guanidinium Ion (Toxic Moiety) GN->Guanidinium Dissociation in Water Membrane Cell Membrane Inside Outside NaChannel Voltage-Gated Sodium Channel Block Channel Blockage Guanidinium->Block Block->NaChannel Binds to Pore NoAP Inhibition of Action Potential Block->NoAP Paralysis Paralysis / Immobilization NoAP->Paralysis Repro Reproductive Impairment NoAP->Repro (Chronic Effect) Mortality Mortality Paralysis->Mortality (Acute Effect) Repro->Mortality (Population Level)

Caption: Putative mechanism of guanidinium ion toxicity via sodium channel blockage.

Conclusion

The available data indicate that this compound can be harmful to freshwater life, with chronic effects on the reproduction of invertebrates like Daphnia magna occurring at concentrations lower than those causing acute effects. Fish appear to be less sensitive in early-life stage tests. The toxicity to green algae is also notable. The likely mechanism of toxicity is through the action of the guanidinium ion on voltage-gated sodium channels, leading to neuromuscular disruption. Further research is warranted to definitively establish the specific molecular initiating events and signaling pathways in relevant freshwater species to refine environmental risk assessments for this compound.

References

Methodological & Application

Application Notes and Protocols for Protein Denaturation Studies Using Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine nitrate is a strong chaotropic agent that can be used to induce the denaturation of proteins. The guanidinium cation disrupts the non-covalent interactions that stabilize the native three-dimensional structure of proteins, leading to their unfolding. This process is of fundamental importance in biochemistry and drug development for studying protein stability, folding pathways, and for the solubilization of protein aggregates. While guanidine hydrochloride is more commonly used for these studies, this compound can also serve as a denaturant. It is important to note that the nitrate anion may have different effects on protein stability compared to the chloride anion, and direct comparative studies are scarce. Therefore, the protocols provided here are based on the well-established principles of guanidinium-induced denaturation and should be adapted as necessary for specific proteins and experimental conditions.

Mechanism of Action

The denaturation of proteins by guanidinium salts is a complex process that involves both direct and indirect mechanisms. The guanidinium cation, with its planar structure and delocalized positive charge, is a potent denaturant. The primary mechanisms of action include:

  • Disruption of Hydrogen Bonds: this compound can interfere with the intricate network of hydrogen bonds within the protein and between the protein and water, which are crucial for maintaining secondary and tertiary structures.

  • Weakening of Hydrophobic Interactions: By altering the structure of water, this compound enhances the solubility of non-polar amino acid side chains. This diminishes the hydrophobic effect, a major driving force for protein folding where non-polar residues are buried in the protein core.

  • Direct Binding: The guanidinium ion can bind to the peptide backbone and charged residues. This preferential binding to the unfolded state shifts the equilibrium from the native (N) to the unfolded (U) state.

Safety and Handling

This compound is a hazardous substance that is both a fuel and an oxidizer. It can be harmful if ingested or inhaled and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use.

Personal Protective Equipment (PPE):

  • Safety glasses or goggles[2]

  • Lab coat[2]

  • Chemical-resistant gloves (e.g., nitrile)[1]

Handling:

  • Use in a well-ventilated area, preferably a chemical fume hood.[3]

  • Avoid creating dust.[3]

  • Keep away from heat, sparks, and open flames.[3]

  • Store in a tightly closed container in a cool, dry place away from combustible materials.[3]

Disposal:

  • Dispose of waste in accordance with federal, state, and local regulations.[1]

Data Presentation

The following tables summarize typical quantitative data obtained from protein denaturation studies using guanidine hydrochloride. Due to the limited availability of data for this compound, these values should be considered as a reference point. The thermodynamic parameters are highly dependent on the specific protein and experimental conditions (e.g., pH, temperature).

Table 1: Thermodynamic Parameters of Protein Denaturation by Guanidine Hydrochloride

ProteinCm (M)ΔG°H₂O (kcal/mol)m-value (kcal/mol·M)TechniqueReference
Lysozyme~3.06.82.2Fluorescence[4]
Staphylococcal Nuclease~1.55.33.5Fluorescence[5]
Ribonuclease A~3.06.52.1UV-Vis[6]
α-Chymotrypsin~2.07.23.6UV-Vis[6]
  • Cm : The midpoint of the denaturation curve, where 50% of the protein is unfolded.

  • ΔG°H₂O : The Gibbs free energy of unfolding in the absence of denaturant, a measure of protein stability.

  • m-value : A measure of the dependence of ΔG° on denaturant concentration, related to the change in solvent-accessible surface area upon unfolding.

Experimental Protocols

The following are detailed protocols for monitoring protein denaturation using common biophysical techniques. These protocols are based on the use of guanidine hydrochloride and should be optimized for this compound and the specific protein of interest.

Protocol 1: Monitoring Protein Denaturation by Intrinsic Tryptophan Fluorescence

This method relies on the change in the fluorescence emission of tryptophan residues as they move from the hydrophobic interior of the native protein to the polar environment of the unfolded state.

Materials:

  • Purified protein solution in a suitable buffer (e.g., phosphate or Tris buffer)

  • 8 M this compound stock solution in the same buffer

  • Fluorometer

Procedure:

  • Prepare a series of this compound solutions: Create a range of this compound concentrations (e.g., 0 to 7 M in 0.2 M increments) by diluting the 8 M stock solution with the protein buffer.

  • Sample Preparation: For each this compound concentration, mix a constant amount of the protein stock solution with the respective this compound solution to a final volume. The final protein concentration should be in the range of 5-20 µg/mL. Prepare a corresponding blank for each concentration containing only buffer and this compound.

  • Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This can range from minutes to hours.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 to 400 nm.

  • Data Analysis:

    • Subtract the blank spectra from the sample spectra.

    • Plot the fluorescence intensity at the emission maximum (λmax) or the λmax itself as a function of the this compound concentration.

    • Fit the resulting sigmoidal curve to a two-state unfolding model to determine the Cm and m-value. From these, the ΔG°H₂O can be calculated.

Protocol 2: Monitoring Protein Denaturation by Far-UV Circular Dichroism (CD) Spectroscopy

This technique monitors changes in the secondary structure of the protein during denaturation.

Materials:

  • Purified protein solution in a suitable buffer (e.g., phosphate buffer)

  • 8 M this compound stock solution in the same buffer

  • Circular Dichroism (CD) Spectropolarimeter

  • Quartz cuvette with a short path length (e.g., 1 mm)

Procedure:

  • Prepare this compound solutions: Prepare a series of this compound solutions as described in Protocol 1.

  • Sample Preparation: Mix a fixed volume of the protein stock with each this compound solution. The final protein concentration should be suitable for CD measurements (e.g., 0.1-0.2 mg/mL).[6] Prepare corresponding blanks with buffer and this compound.

  • Equilibration: Incubate the samples as described in Protocol 1.

  • CD Measurement:

    • Record the far-UV CD spectrum for each sample, typically from 250 nm to 200 nm.

    • Alternatively, monitor the change in the CD signal at a single wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins).[6]

  • Data Analysis:

    • Plot the mean residue ellipticity at 222 nm ([θ]222) against the this compound concentration.

    • Fit the resulting sigmoidal curve to determine the thermodynamic parameters.

Protocol 3: Monitoring Protein Denaturation by UV-Visible Spectrophotometry

This method is based on the change in the absorbance of aromatic residues upon unfolding.

Materials:

  • Purified protein solution in a suitable buffer

  • 8 M this compound stock solution in the same buffer

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare this compound solutions: Prepare a series of this compound solutions as described in Protocol 1.

  • Sample Preparation: Mix a fixed volume of the protein stock with each this compound solution. The final protein concentration should be sufficient to give a measurable absorbance change (e.g., 0.5-1.0 mg/mL). Prepare corresponding blanks.

  • Equilibration: Incubate the samples as described in Protocol 1.

  • UV-Vis Measurement:

    • Record the absorbance spectrum from 320 nm to 250 nm.

    • Monitor the change in absorbance at a specific wavelength, typically 287 nm, which is sensitive to changes in the environment of tyrosine and tryptophan residues.

  • Data Analysis:

    • Plot the absorbance at 287 nm as a function of the this compound concentration.

    • Fit the data to a sigmoidal curve to obtain the denaturation parameters.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of protein denaturation by this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_denaturant Prepare this compound Stock Solution mix Mix Protein and Denaturant to Final Concentrations prep_denaturant->mix prep_protein Prepare Protein Sample in Buffer prep_protein->mix incubate Incubate for Equilibrium mix->incubate measure Spectroscopic Measurement (Fluorescence, CD, or UV-Vis) incubate->measure analyze Data Analysis and Curve Fitting measure->analyze

Experimental workflow for protein denaturation studies.

denaturation_mechanism cluster_native Native State cluster_intermediate Intermediate State cluster_unfolded Unfolded State native Folded Protein intermediate Partially Unfolded native->intermediate + this compound (Low Concentration) unfolded Denatured Protein intermediate->unfolded + this compound (High Concentration)

Two-state mechanism of protein denaturation by this compound.

References

Application Notes: Guanidine Nitrate in RNA Extraction Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of high-quality, intact RNA is a critical first step for a multitude of downstream applications in molecular biology, including RT-qPCR, RNA sequencing, and microarray analysis. Guanidine-based reagents are central to many RNA extraction protocols due to their potent chaotropic properties. These salts disrupt cellular structures, denature proteins, and inactivate ribonucleases (RNases), thereby preserving RNA integrity. While guanidine thiocyanate and guanidine hydrochloride are the most commonly used chaotropic agents in commercial RNA extraction kits, this document explores the application of guanidine nitrate in this context. It should be noted that this compound is not a standard reagent in commercially available RNA extraction kits, and its use may require optimization.

Principle of Action

Guanidine salts act as powerful chaotropic agents by disrupting the hydrogen bond network of water. This disruption weakens hydrophobic interactions that are crucial for maintaining the native conformation of proteins, including the potent RNases that rapidly degrade RNA.[1] The guanidinium cation effectively denatures proteins, leading to cell lysis and the release of nucleic acids. In the presence of alcohol, these salts facilitate the binding of RNA to silica membranes, a common feature in modern spin-column-based purification kits.

Comparative Overview of Guanidine Salts

While all guanidine salts share the chaotropic guanidinium cation, the associated anion can influence the salt's overall efficacy as a denaturant. Guanidine thiocyanate is generally considered a stronger chaotropic agent than guanidine hydrochloride, making it highly effective at inactivating RNases.[1] Although specific quantitative data for this compound in RNA extraction is not widely published, its performance is anticipated to be comparable to other guanidine salts, with the understanding that optimization of concentration and buffer composition would be necessary.

Data Presentation

The following tables summarize the expected performance parameters for RNA extraction using a guanidine-based lysis buffer. These values are representative of typical outcomes and may vary depending on the sample type, starting material quantity, and specific protocol execution.

Table 1: Expected RNA Yield from Various Sample Types

Sample TypeStarting MaterialExpected RNA Yield (µg)
Cultured Mammalian Cells1 x 10⁶ cells5 - 15
Animal Tissue (e.g., liver)10 mg10 - 50
Plant Tissue (e.g., leaf)50 mg5 - 25
Bacterial Cells1 x 10⁹ cells10 - 20

Table 2: Quality Control Metrics for Purified RNA

ParameterAcceptable RangeInterpretation
A260/A280 Ratio1.8 - 2.1Indicates purity from protein contamination. Ratios below 1.8 suggest protein carryover.[2]
A260/A230 Ratio> 1.8Indicates purity from contaminants like residual guanidine salts, phenol, or carbohydrates. Low ratios can inhibit downstream enzymatic reactions.[2]
RNA Integrity Number (RIN)≥ 7Assesses the integrity of the RNA sample. A higher RIN value indicates less degradation.

Mandatory Visualizations

RNA_Extraction_Workflow cluster_0 Sample Preparation & Lysis cluster_1 RNA Binding cluster_2 Washing cluster_3 Elution Start Start with Biological Sample Homogenize Homogenize Sample Start->Homogenize Lysis Lyse with this compound Buffer Homogenize->Lysis Add_Ethanol Add Ethanol to Lysate Lysis->Add_Ethanol Bind Bind RNA to Silica Column Add_Ethanol->Bind Discard_Flowthrough Discard Flow-through Bind->Discard_Flowthrough Wash1 Wash with Buffer 1 Discard_Flowthrough->Wash1 Wash2 Wash with Buffer 2 Wash1->Wash2 Dry_Column Dry Silica Membrane Wash2->Dry_Column Elute Elute RNA with Nuclease-Free Water Dry_Column->Elute End Purified RNA Elute->End

Caption: Workflow for RNA extraction using a this compound-based silica column method.

Guanidine_Mechanism cluster_0 Before Lysis cluster_1 After Lysis Cell Intact Cell (RNA with RNases) Guanidine Guanidinium Ion Cell->Guanidine Disrupts Cell Membrane RNase_active Active RNase (Folded Protein) RNase_active->Guanidine Denatures Protein Lysed_Cell Lysed Cell (Released RNA) Guanidine->Lysed_Cell RNase_inactive Inactive RNase (Denatured Protein) Guanidine->RNase_inactive

References

Application Notes and Protocols for Guanidine Nitrate in Solid Rocket Propellants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of guanidine nitrate as a component in solid rocket propellants. The information is intended for research and development purposes.

Introduction

This compound (GN) is an energetic material with several attractive properties for solid propellant applications, including a high gas output, low flame temperature, and the production of generally non-toxic combustion products.[1][2][3] It can be used as a monopropellant or as a component in composite propellants.[1][3] Its chemical formula is CH₆N₄O₃, and its decomposition can be represented by the equation: CH₆N₄O₃(s) → 3H₂O(g) + 2N₂(g) + C(s).[1] this compound is considered less toxic than older airbag inflator compounds like sodium azide and is less explosive and moisture-sensitive than ammonium nitrate.[1] These characteristics make it a subject of interest for applications where cooler combustion gases and smokeless propellants are desirable.[4][5]

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula CH₆N₄O₃[3]
Molecular Weight 122.08 g/mol
Appearance White crystalline solid[6]
Density 1.44 g/cm³[1]
Melting Point 213–215 °C[1]
Decomposition Temperature > 250 °C[1]
Solubility in Water 50 mg/mL[1]
Monopropellant Specific Impulse (Isp) ~177 s (1.7 kN·s/kg)[1][3]

Applications in Solid Propellants

This compound is primarily utilized in applications where a high gas output and low combustion temperature are advantageous. These include:

  • Gas Generators: It is widely used in automotive airbag inflators as a less toxic alternative to sodium azide.[1]

  • Model Rocketry: It has been used as a monopropellant in engines like the Jetex for model airplanes.[1][3]

  • Smokeless Propellants: this compound can be incorporated into formulations for smokeless powders and firework propellants.[4][5]

  • Composite Propellants: It can serve as an oxidizer or a secondary fuel in composite propellants, often in combination with binders like polyurethane based on hydroxyl-terminated polybutadiene (HTPB).[7][8][9]

Experimental Protocols

The following sections detail protocols for the formulation and testing of this compound-based solid propellants.

Propellant Formulation and Preparation

This protocol describes the preparation of a composite solid propellant containing this compound.

Materials:

  • This compound (GN), finely ground

  • Ammonium Perchlorate (AP), finely ground (optional, as a secondary oxidizer)

  • Hydroxyl-terminated polybutadiene (HTPB) resin

  • Curing agent (e.g., isophorone diisocyanate - IPDI)

  • Plasticizer (e.g., dioctyl adipate - DOA)

  • Bonding agent

  • Metal oxide catalyst (e.g., ceria, iron oxide) (optional)[6][10]

Procedure:

  • Drying of Ingredients: Dry all solid ingredients (GN, AP, catalyst) in an oven at 60-70°C for at least 24 hours to remove moisture.

  • Binder Preparation: In a separate container, premix the HTPB resin, plasticizer, and bonding agent.

  • Mixing:

    • Place the dried solid components into a planetary mixer.

    • Mix the dry ingredients for 15-20 minutes to ensure homogeneity.

    • Slowly add the prepared liquid binder mixture to the solid components while mixing.

    • Continue mixing under vacuum to remove any entrapped air bubbles until a uniform slurry is obtained.

    • Add the curing agent and continue mixing for a final 15-20 minutes.

  • Casting: Carefully pour the propellant slurry into a prepared mold. Avoid introducing air bubbles.

  • Curing: Place the cast propellant in a temperature-controlled oven. Cure at a specified temperature (e.g., 60°C) for a period of several days (e.g., 5-7 days) until the propellant is fully solidified.[11]

  • Sample Preparation: Once cured, carefully remove the propellant grain from the mold. Machine the grain into the required dimensions for testing.

Burn Rate Measurement

The burn rate of a solid propellant is a critical performance parameter. The following protocol outlines the strand burner method.

Apparatus:

  • Strand burner (Crawford-type)

  • High-pressure nitrogen source

  • Ignition system (e.g., nichrome wire)

  • Data acquisition system to record time

Procedure:

  • Sample Preparation: Cut a small, uniform strand of the cured propellant (e.g., 5 mm x 5 mm x 50 mm). Coat the side surfaces of the strand with an inhibitor to ensure end-burning.

  • Mounting: Mount the propellant strand in the strand burner. Attach ignition wires to one end of the strand. Place timing wires (or thermocouples) at known distances along the strand.

  • Pressurization: Seal the strand burner and pressurize it with nitrogen to the desired test pressure.

  • Ignition and Data Acquisition:

    • Activate the ignition system to ignite the propellant strand.

    • The data acquisition system will record the time at which the flame front passes each timing wire.

  • Calculation: The burn rate (r) is calculated using the formula:

    • r = L / t

    • Where L is the distance between two timing wires and t is the time taken for the flame to travel between them.

  • Repeatability: Repeat the experiment at various pressures to determine the pressure-dependent burn rate, often expressed by Vieille's law: r = aPⁿ, where 'a' and 'n' are constants.[12][13][14]

Specific Impulse Determination

Specific impulse (Isp) is a measure of the efficiency of a rocket propellant. It can be determined experimentally using a static motor firing test.

Apparatus:

  • Sub-scale rocket motor

  • Thrust measurement system (load cell)

  • Pressure transducer

  • Data acquisition system

Procedure:

  • Motor Assembly: Install the cured propellant grain into the sub-scale rocket motor. Install an igniter and a nozzle.

  • Static Firing: Mount the motor on a test stand equipped with a load cell to measure thrust and a pressure transducer to measure chamber pressure.

  • Data Acquisition: Initiate the motor firing and record the thrust and chamber pressure over time.

  • Calculation:

    • The total impulse (I_total) is the integral of the thrust over the burn time.

    • The weight of the propellant consumed (w_p) is measured before and after the firing.

    • The specific impulse is calculated as: Isp = I_total / w_p.[4][15][16][17][18]

Mechanical Properties Testing

The mechanical properties of a propellant are crucial for ensuring the structural integrity of the motor grain.

Apparatus:

  • Universal testing machine

Procedure:

  • Sample Preparation: Prepare standardized samples of the cured propellant for tensile and compression testing (e.g., dog-bone shape for tensile tests).[11]

  • Tensile Testing:

    • Mount the sample in the universal testing machine.

    • Apply a tensile load at a constant strain rate until the sample fails.

    • Record the stress and strain to determine properties like ultimate tensile strength, elongation at break, and Young's modulus.[19]

  • Compression Testing:

    • Place a cylindrical sample in the universal testing machine.

    • Apply a compressive load and record the stress and strain to determine the compressive strength.[11]

Thermal Analysis (TGA/DSC)

Thermal analysis provides information on the thermal stability and decomposition behavior of the propellant.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Place a small, precisely weighed sample of the propellant into the TGA or DSC sample pan.

  • TGA Analysis:

    • Heat the sample at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • The TGA will record the mass of the sample as a function of temperature, indicating decomposition temperatures and mass loss stages.[20][21]

  • DSC Analysis:

    • Heat the sample at a constant rate.

    • The DSC measures the heat flow to or from the sample compared to a reference, identifying exothermic (decomposition) and endothermic (melting) events. This provides data on decomposition onset temperatures and heat of decomposition.[2][20][21][22][23]

Data Presentation

The following tables summarize representative quantitative data for this compound-based propellants.

Table 2: Performance Characteristics of this compound Propellant Formulations

FormulationOxidizer(s)BinderSpecific Impulse (s)Burn Rate (mm/s) @ 7 MPaReference
Monopropellant This compound-~177-[1][3]
Composite 1 This compound / Basic Copper Nitrate--Varies with additives[6][10]
Composite 2 This compound / Ammonium PerchlorateHTPB-based Polyurethane--[7][8][9]
Smokeless Propellant This compoundCellulose Nitrate / Diethylene Glycol Dinitrate--[4]

Note: Specific performance values are highly dependent on the exact formulation, particle sizes, and operating conditions.

Table 3: Mechanical Properties of a Representative GN/AP/HTPB Composite Propellant

PropertyValueReference
Ultimate Tensile Strength Varies with formulation[7][8][9]
Elongation at Break Varies with formulation[7][8][9]
Young's Modulus Varies with formulation[7][8][9]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

Experimental_Workflow cluster_formulation Propellant Formulation cluster_testing Propellant Characterization A Ingredient Drying C Mixing A->C B Binder Preparation B->C D Casting C->D E Curing D->E F Burn Rate Measurement E->F G Specific Impulse Test E->G H Mechanical Testing E->H I Thermal Analysis E->I

Propellant Formulation and Testing Workflow

Burn_Rate_Measurement A Prepare Inhibited Propellant Strand B Mount in Strand Burner A->B C Pressurize Chamber B->C D Ignite and Record Time C->D E Calculate Burn Rate (r = L/t) D->E

Burn Rate Measurement Protocol

Thermal_Decomposition_Pathway GN This compound (Solid) GN_l This compound (Liquid) GN->GN_l Heating Decomp Decomposition Products (H₂O, N₂, C) GN_l->Decomp Exothermic Decomposition

Thermal Decomposition of this compound

Safety Precautions

This compound is an energetic material and should be handled with appropriate safety precautions.

  • Handling: Avoid friction, shock, and impact.[24][25] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[24][26][27] Work in a well-ventilated area.[24][28]

  • Storage: Store in a cool, dry place away from combustible materials, reducing agents, and sources of heat or ignition.[24][25][28]

  • Disposal: Dispose of waste material in accordance with local and national regulations for energetic materials.[24]

  • Fire: In case of fire, use large amounts of water. Do not use dry chemical, CO₂, or foam extinguishers.[25][26] There is a risk of explosion when heated.[25]

Always conduct a thorough risk assessment before beginning any experimental work with energetic materials.

References

Application Notes and Protocols for the Synthesis of Nitroguanidine from Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of nitroguanidine from guanidine nitrate. The primary method described is the dehydration of this compound using concentrated sulfuric acid, a well-established and reliable procedure.

Introduction

Nitroguanidine is a key energetic material and a versatile intermediate in the synthesis of various compounds, including pharmaceuticals and insecticides.[1][2] Its production from this compound is a standard laboratory and industrial process.[3] The most common and economical method involves the dehydration of this compound using concentrated sulfuric acid.[4][5] This process can also be carried out using fuming nitric acid or a mixture of nitric and sulfuric acids.[1][4]

The reaction proceeds by the nitration of the guanidine moiety. While historically referred to as a dehydration reaction, it is more accurately described as a classical nitration involving nitronium ions generated from the nitrate salt in the presence of strong acid.[6] The resulting nitroguanidine is then purified by recrystallization.

Data Presentation

The following tables summarize quantitative data from various experimental conditions for the synthesis of nitroguanidine.

Table 1: Effect of Sulfuric Acid Concentration on Nitroguanidine Yield

Sulfuric Acid ConcentrationThis compound (g)Yield of Nitroguanidine (%)Reference
94% H₂SO₄Varies (process design)95-96%[7]
98% H₂SO₄Varies (process design)~98%[7]
Concentrated (sp. gr. 1.84)560 g (from 210 g dicyanodiamide)73-75%[4]
Concentrated (sp. gr. 1.84)Pure this compound85-90%[4]
Concentrated400 g~90%[8]

Table 2: Influence of Nitric Acid Addition on Nitroguanidine Yield in Sulfuric Acid Medium

ExperimentThis compound (g)Nitric Acid Added (g)Yield of Nitroguanidine (%)Reference
Run 2 & 325083%[7]
Run 6252.186%[7]
Stoichiometric RequirementVaries1.5 to 2 times95-97%[7]

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of nitroguanidine from this compound based on established procedures.[4][8]

Materials and Equipment:

  • This compound (well-dried)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Cracked ice

  • Distilled water

  • Large beaker (e.g., 1 L or larger)

  • Stirring rod or magnetic stirrer

  • Thermometer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Large vessel for precipitation (e.g., 5-10 L beaker)

  • Heating mantle or hot plate for recrystallization

Safety Precautions:

  • This procedure must be carried out in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The addition of this compound to sulfuric acid is exothermic and requires careful temperature control to prevent runaway reactions.

  • Concentrated sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care.

Procedure:

  • Preparation of the Acid Bath:

    • Place 500 mL of concentrated sulfuric acid into a 1-liter beaker.

    • Cool the beaker in an ice bath until the temperature of the acid is below 10°C.[8][9]

  • Addition of this compound:

    • Slowly add 400 g of well-dried this compound to the cold, stirred sulfuric acid in small portions.[8]

    • Continuously monitor the temperature of the mixture with a thermometer and ensure it does not rise above 20°C.[4] Ideally, maintain the temperature below 10°C.[8]

    • The this compound will dissolve, forming a milky solution.[8]

  • Reaction:

    • After all the this compound has been added, continue to stir the mixture at room temperature.[4]

    • Allow the mixture to stand, with occasional stirring, until it becomes homogeneous and free of crystals.[4] This may take several hours (up to 15-20 hours).[4]

  • Precipitation of Nitroguanidine:

    • Prepare a large vessel containing approximately 3-6 liters of a mixture of cracked ice and water.[4][8]

    • Carefully and slowly pour the reaction mixture into the ice-water mixture with constant stirring.[4]

    • A white precipitate of crude nitroguanidine will form.[6]

    • Allow the mixture to stand in the cold to ensure complete precipitation and crystallization.[8]

  • Filtration and Washing:

    • Collect the precipitated nitroguanidine by vacuum filtration using a Büchner funnel.

    • Wash the collected solid thoroughly with cold water to remove all traces of acid.[4]

  • Purification by Recrystallization:

    • Transfer the crude, acid-free nitroguanidine to a large beaker.

    • Add the minimum amount of boiling water required to dissolve the solid (approximately 4-5 liters).[4]

    • Once completely dissolved, remove the solution from the heat and allow it to cool slowly to room temperature, preferably overnight.[4]

    • Nitroguanidine will crystallize as long, needle-like crystals.[4]

    • Collect the purified crystals by filtration and allow them to air dry or dry in an oven at a low temperature (e.g., 60°C).[6]

Visualizations

Below is a diagram illustrating the experimental workflow for the synthesis of nitroguanidine.

experimental_workflow start Start step1 Cool Concentrated H₂SO₄ in Ice Bath (<10°C) start->step1 step2 Slowly Add this compound (Keep Temp <20°C) step1->step2 step3 Stir at Room Temperature until Homogeneous step2->step3 step4 Pour Reaction Mixture into Ice/Water step3->step4 step5 Filter and Wash Crude Nitroguanidine step4->step5 step6 Recrystallize from Boiling Water step5->step6 step7 Filter and Dry Purified Nitroguanidine step6->step7 end_product Pure Nitroguanidine Crystals step7->end_product

Caption: Experimental workflow for the synthesis of nitroguanidine.

The following diagram illustrates the logical relationship of the key stages in the synthesis and purification process.

logical_relationship cluster_synthesis Synthesis Stage cluster_isolation Isolation Stage cluster_purification Purification Stage reagents This compound + Conc. H₂SO₄ reaction Controlled Nitration Reaction reagents->reaction Exothermic precipitation Precipitation in Ice Water reaction->precipitation filtration Filtration & Washing precipitation->filtration crude_product Crude Nitroguanidine filtration->crude_product recrystallization Recrystallization from Hot Water crude_product->recrystallization final_product Pure Nitroguanidine recrystallization->final_product

Caption: Logical stages of nitroguanidine synthesis and purification.

References

Application Notes & Protocols: The Role of Guanidine Nitrate in Pyrotechnic Compositions for Controlled Combustion

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Guanidine nitrate (GN) is an energetic, nitrogen-rich compound that has become a cornerstone in the field of modern pyrotechnics, particularly for applications demanding controlled combustion and high gas output with lower flame temperatures.[1][2] Its favorable characteristics, including reduced toxicity compared to traditional azide-based compounds and greater stability than ammonium nitrate, have propelled its use in sophisticated applications such as automotive airbag gas generants, smoke compositions, and specialty propellants.[1][3][4] This document provides a comprehensive guide for researchers and scientists on the properties, applications, and formulation protocols of this compound. It details its mechanism of combustion, provides step-by-step protocols for the preparation and characterization of GN-based compositions, and outlines critical safety procedures.

Introduction: The Merits of this compound in Pyrotechnics

This compound, correctly termed guanidinium nitrate ([C(NH₂)₃]NO₃), is a salt that uniquely combines fuel (the guanidinium cation) and oxidizer (the nitrate anion) moieties within its crystalline structure.[1][5] This intrinsic combination allows it to function as a monopropellant or as a key ingredient in more complex formulations.[1] The primary advantages of employing GN in pyrotechnic compositions are:

  • High Gas Volume: Upon decomposition, GN produces a large volume of gaseous products, primarily water vapor and nitrogen, making it an excellent gas generant.[1] The simple, solid carbon byproduct is more manageable than the corrosive residues of other systems.[1][6]

  • Low Flame Temperature: Compared to many energetic materials, GN has a relatively low flame temperature, which is highly desirable for applications like smoke generation (to vaporize dyes without decomposition) and airbag inflation (to avoid occupant injury).[1][2]

  • Enhanced Safety Profile: GN is significantly less toxic than sodium azide, the former standard in airbags.[3] It is also less sensitive to moisture and shock than ammonium nitrate, which has been linked to catastrophic failures in airbag systems.[4][6]

  • Stability: this compound is stable against shock and friction under normal conditions, simplifying handling and processing.[2][7]

Physicochemical and Thermal Properties

A thorough understanding of GN's properties is fundamental to its effective and safe application.

PropertyValueSource(s)
Chemical Formula CH₅N₃·HNO₃ (or CH₆N₄O₃)[1][5]
Molecular Weight 122.08 g/mol [8]
Appearance White crystalline solid[8][9]
Melting Point 214–216 °C[10]
Solubility Soluble in water and ethanol[10]
Decomposition Onset ~580 K (307 °C) (extrapolated)[11]
Decomposition Reaction [C(NH₂)₃]NO₃ (s) → 3 H₂O (g) + 2 N₂ (g) + C (s)[1][12]

The thermal decomposition of GN is a critical aspect of its performance. Studies using thermogravimetric analysis (TGA) show a single-step weight loss process.[10][11] The decomposition mechanism and rate can be influenced by ambient pressure and the presence of catalysts or other reactive agents.[13][14] For instance, under pressurized conditions, the vaporization of GN is suppressed, facilitating a more direct and energetic exothermic decomposition.[13]

Key Applications and Formulations

This compound's versatility allows for its use in a range of pyrotechnic applications.

Gas Generants for Automotive Airbags

This is one of the most prominent applications of GN.[1][5] Formulations are designed for rapid, controlled gas production to inflate the airbag within milliseconds of a collision.[3][6] A common approach is to pair GN with a metallic oxidizer, which also helps to cool the resulting gases.

Table 2: Example Gas Generant Compositions

Fuel Oxidizer(s) Additives/Binders Key Characteristics Source(s)
This compound (45-55%) Strontium Nitrate (30-35%) 5-Amino Tetrazole (secondary fuel, 2-10%) Produces non-toxic gas, stable combustion. [15]
This compound (53.36%) Basic Copper Nitrate (BCN) (46.64%) Metal Oxides (e.g., CeO₂, Al₂O₃, TiO₂) Additives can modify burn rate; BCN provides good thermal stability. [16][17]

| this compound (~40%) | Strontium Nitrate, Ammonium Perchlorate | Nitroguanidine (secondary fuel), Sodium Nitrate | Multi-component system to balance burn rate and gas output. |[18] |

Pyrotechnic Smoke Compositions

GN's low combustion temperature is ideal for disseminating organic dyes to create colored smoke screens without destroying the dye molecules.[2][19] It also produces a large volume of gas which acts as a carrier for the smoke particles.

A representative formulation for a smoke charge includes:

  • Hexachloroethane: ~34%

  • Zinc Powder: ~22%

  • Zinc Oxide: ~8%

  • This compound: ~36%[20]

In this system, GN accelerates the reaction and contributes to the aerosolization of zinc chloride, which forms a dense white smoke.

Propellants and Special Effects

As a monopropellant, GN was famously used in the Jetex engine for model airplanes due to its high gas output and safety.[1] In pyrotechnic displays, it is a component in strobe compositions, where its decomposition is catalyzed by copper salts to produce a pulsating light effect.[2][7][21]

Experimental Protocols

WARNING: The handling and formulation of pyrotechnic compositions should only be performed by trained personnel in a controlled laboratory environment equipped with appropriate safety measures, including blast shields, grounding straps, and personal protective equipment.

Protocol 1: Preparation of a GN/BCN Gas Generant Composition

This protocol describes the preparation of pressed pellets from a stoichiometric mixture of this compound (GN) and Basic Copper Nitrate (BCN).

Materials & Equipment:

  • This compound (sieved, 212–180 μm particle size)[17]

  • Basic Copper Nitrate (as received)[17]

  • Acoustic mixer (e.g., Resodyn) or other suitable non-sparking blender

  • Hydraulic press with pellet die

  • Antistatic weigh boats and tools

  • Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses, face shield, gloves.

Procedure:

  • Preparation: Ensure all equipment is clean, dry, and properly grounded to prevent static discharge.

  • Weighing: In an antistatic weigh boat, carefully weigh the components for a stoichiometric mixture (53.36% GN, 46.64% BCN by mass).[17] Prepare a small total batch size (e.g., 5-10 grams) for initial testing.

  • Mixing: Transfer the powders to the acoustic mixer. Mix for 5-10 minutes or until a visually homogenous powder is achieved.[22]

  • Pressing: Accurately weigh the desired amount of mixed composition for a single pellet (e.g., 1-2 grams). Transfer the powder into the pellet die.

  • Compaction: Place the die into the hydraulic press. Slowly apply pressure to the desired level (e.g., 10,000-15,000 psi) and hold for 30 seconds to ensure good compaction.

  • Extraction & Storage: Carefully release the pressure and extract the pellet. Inspect for cracks or defects. Store the pellet in a properly labeled, static-dissipative container in a desiccator until characterization.

G cluster_prep Preparation & Mixing cluster_form Pellet Formulation cluster_char Characterization weigh_gn Weigh Guanidine Nitrate (53.36%) mix Homogenize using Acoustic Mixer weigh_gn->mix weigh_bcn Weigh Basic Copper Nitrate (46.64%) weigh_bcn->mix press Press Powder in Die (10-15 kpsi) mix->press extract Extract & Inspect Pellet press->extract store Store in Desiccator extract->store burn_rate Burn Rate Analysis (Protocol 2) extract->burn_rate thermal Thermal Analysis (DSC/TGA) (Protocol 3) extract->thermal caption Workflow for Preparation and Characterization of GN Compositions.

Workflow for Preparation and Characterization of GN Compositions.
Protocol 2: Burn Rate Characterization

This protocol outlines a method to determine the linear burning rate of the prepared pellets at elevated pressures.

Materials & Equipment:

  • Strand burner (Crawford-type high-pressure vessel)

  • High-speed camera or timing system (e.g., fuse wires)

  • Pressurized nitrogen source

  • Ignition system (e.g., hot-wire igniter with pyrotechnic prime)

  • Prepared GN/BCN pellets

Procedure:

  • Sample Preparation: Measure the exact length of the pellet. Coat the side surfaces of the pellet with an inhibitor (e.g., epoxy or silicone) to ensure end-to-end (cigarette-style) burning.

  • Mounting: Securely mount the inhibited pellet inside the strand burner, aligning it with the ignition source and timing system.

  • Pressurization: Seal the vessel and pressurize it with nitrogen to the target pressure (e.g., starting at 1000 psi / 6.9 MPa).[16][22]

  • Ignition: Activate the ignition system to initiate combustion of the pellet.

  • Data Acquisition: Record the time it takes for the flame front to travel the known length of the pellet using the high-speed camera or timing wires.

  • Calculation: Calculate the linear burning rate (r) using the formula: r = L / t , where L is the pellet length and t is the burn time.

  • Repeat: Depressurize and purge the vessel. Repeat the procedure for a range of pressures (e.g., up to 4000 psi / 27.6 MPa) to determine the pressure sensitivity of the composition.[16][22]

Protocol 3: Thermal Analysis using DSC/TGA

This protocol describes the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal decomposition behavior of a GN composition.

Materials & Equipment:

  • Simultaneous Thermal Analyzer (STA) or separate DSC and TGA instruments

  • Sample pans (e.g., aluminum, or high-pressure sealed crucibles for specific tests)[13]

  • GN composition powder

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of the powdered sample (typically 1-5 mg) into the sample pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

  • Heating Program: Program the instrument with the desired heating profile. A typical program involves heating from ambient temperature to ~500 °C at a constant rate (e.g., 10 °C/min).[13]

  • Data Collection: Start the analysis. The instrument will record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Analysis:

    • From the TGA curve , identify the onset temperature of decomposition and the total mass loss.

    • From the DSC curve , identify endothermic events (like melting) and exothermic events (decomposition). Integrate the area under the exothermic peak to determine the heat of decomposition (J/g).[13][23]

G cluster_products Primary Gaseous Products GN This compound [C(NH₂)₃]NO₃ (s) H2O 3 H₂O (g) (Water Vapor) GN->H2O Δ (Heat) N2 2 N₂ (g) (Nitrogen Gas) GN->N2 Δ (Heat) C C (s) (Solid Carbon) GN->C Δ (Heat) caption Simplified Thermal Decomposition Pathway of this compound.

Simplified Thermal Decomposition Pathway of this compound.

Safety Protocols and Handling

This compound is a hazardous substance classified as a strong oxidizer.[9][10] Strict adherence to safety protocols is mandatory.

  • Handling: Always use appropriate PPE. Handle in a well-ventilated area and use non-sparking tools. Avoid friction, shock, and impact. Minimize dust generation. Wash hands thoroughly after handling.[24][25]

  • Storage: Store in a cool, dry, well-ventilated area away from sources of heat, sparks, or flame.[9][24] It must be stored separately from combustible materials, organic compounds, reducing agents, acids, chlorates, and nitro compounds. Containers should be tightly sealed.

  • Incompatibilities: Avoid contact with flammable materials, strong acids, and reducing agents. Mixtures with certain substances can be sensitive to vibration and friction, potentially leading to an explosion.

  • Spills: In case of a spill, clean up immediately using non-combustible materials like sand or earth. DO NOT use paper towels, sawdust, or other organic absorbents.[24][25]

  • Fire: In case of fire, use flooding amounts of water. Do not use dry chemical or foam extinguishers.[24] Be aware that containers may explode when heated, and decomposition produces toxic oxides of nitrogen.[8]

References

Application Notes and Protocols: The Role of Guanidine Nitrate and Other Guanidinium Salts in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanidinium salts are powerful chaotropic agents that are widely used in biochemical assays to disrupt the structure of macromolecules like proteins and nucleic acids.[1][2] They function by interfering with non-covalent interactions, such as hydrogen bonds and hydrophobic effects, that are crucial for maintaining the native conformation of these molecules.[2] This disruption leads to the denaturation of proteins and the dissociation of nucleic acids from cellular components.

While guanidine nitrate is a member of the guanidinium salt family and is expected to exhibit chaotropic properties, the most extensively documented and commonly utilized guanidinium salts in biochemical research are guanidine hydrochloride and guanidine thiocyanate.[1][3][4] This document will provide detailed application notes and protocols for the use of these representative guanidinium salts in key biochemical assays. The principles and methodologies described herein can serve as a guide for the potential application of this compound, with the understanding that specific concentrations and conditions may require optimization.

Application 1: Protein Denaturation and Refolding

The denaturation of proteins is a critical step in various biochemical applications, including the solubilization of inclusion bodies, protein purification under denaturing conditions, and protein folding studies.[5][6] Guanidine hydrochloride is a potent denaturant frequently used for these purposes.[7]

Mechanism of Action

The guanidinium cation disrupts the tertiary and secondary structure of proteins primarily through two mechanisms:

  • Disruption of the Water Structure: As a chaotropic agent, the guanidinium ion disorders the hydrogen-bonding network of water.[8] This weakens the hydrophobic effect, a primary driving force in protein folding, making it more energetically favorable for nonpolar amino acid side chains to be exposed to the solvent.[2]

  • Direct Interaction: Guanidinium ions can directly interact with the protein backbone and polar side chains, disrupting intramolecular hydrogen bonds that stabilize secondary structures like alpha-helices and beta-sheets.[9]

Quantitative Data: Protein Denaturation

The denaturing strength of guanidine hydrochloride is often characterized by the C_m value, which is the molar concentration of the denaturant required to unfold 50% of the protein population. The C_m is dependent on the intrinsic stability of the protein being studied.

ProteinDenaturantC_m (M)Technique
LysozymeGuanidinium Chloride> 4.0Fluorescence Spectroscopy
Human Serum AlbuminGuanidinium Chloride~1.8ANS Binding
Coiled-coil analogsGuanidinium Chloride~3.5Not Specified

Table 1: Comparative C_m values for protein denaturation by Guanidinium Chloride.[5]

Experimental Protocol: Protein Denaturation with Guanidine Hydrochloride

This protocol describes the general procedure for denaturing a protein sample using guanidine hydrochloride.

Materials:

  • Guanidine hydrochloride (GuHCl)

  • Buffer of choice (e.g., Tris-HCl, phosphate-buffered saline)

  • Protein sample

  • Reducing agent (optional, e.g., DTT, β-mercaptoethanol) for proteins with disulfide bonds

  • Spectrophotometer or fluorometer for analysis

Procedure:

  • Preparation of 6 M Guanidine Hydrochloride Stock Solution:

    • To prepare 100 mL of a 6 M GuHCl solution, weigh out 57.32 g of guanidine hydrochloride.

    • Add the GuHCl to a beaker with a magnetic stir bar.

    • Add the desired buffer to a volume of approximately 80 mL.

    • Stir at room temperature until the GuHCl is completely dissolved.

    • Adjust the final volume to 100 mL with the buffer and verify the pH.[3]

  • Protein Denaturation:

    • Add the 6 M GuHCl stock solution to the protein sample to achieve the desired final concentration (typically between 3 M and 6 M).[7]

    • If the protein contains disulfide bonds that need to be reduced, add a reducing agent (e.g., DTT to a final concentration of 5-10 mM).

    • Incubate the sample at room temperature. The time required for complete denaturation can vary from a few minutes to several hours, depending on the protein.

  • Analysis of Denaturation:

    • Monitor the denaturation process by measuring changes in the protein's spectroscopic properties, such as UV absorbance, intrinsic tryptophan fluorescence, or circular dichroism.

Visualization: Protein Denaturation and Refolding Workflow

G cluster_denaturation Denaturation cluster_refolding Refolding NativeProtein Native Protein DenaturedProtein Denatured Protein (Random Coil) NativeProtein->DenaturedProtein Addition of 6M Guanidine HCl RefoldedProtein Refolded Protein DenaturedProtein->RefoldedProtein Removal of Guanidine HCl (e.g., Dialysis) Aggregates Aggregates DenaturedProtein->Aggregates Improper Refolding

Caption: Workflow for protein denaturation using guanidine hydrochloride and subsequent refolding.

Application 2: Nucleic Acid Extraction

Guanidinium salts, particularly guanidine thiocyanate (GTC), are a key component in many methods for isolating total RNA and DNA.[4][10] The strong denaturing properties of GTC are essential for lysing cells and inactivating nucleases, thereby protecting the integrity of the nucleic acids.[5]

Mechanism of Action

In nucleic acid extraction, guanidinium thiocyanate serves multiple functions:

  • Cell Lysis: GTC disrupts cell membranes and viral envelopes, releasing the cellular contents, including nucleic acids.

  • Nuclease Inactivation: By denaturing proteins, GTC rapidly and effectively inactivates RNases and DNases, which would otherwise degrade the target nucleic acids.[5]

  • Nucleic Acid Binding: In the presence of alcohol, guanidinium salts promote the binding of RNA and DNA to silica matrices, a common feature of spin-column-based purification kits.[4]

Quantitative Data: Nucleic Acid Extraction

The quality and quantity of nucleic acids extracted using guanidinium-based methods are critical for downstream applications.

ParameterTypical RangeNotes
RNA Yield VariableDependent on sample type and amount.
A260/A280 Ratio 1.8 - 2.1A ratio of ~2.0 is generally accepted as "pure" for RNA.[11]
A260/A230 Ratio > 1.8Lower ratios may indicate contamination with residual guanidine salts.[4]

Table 2: Expected outcomes for RNA extraction using guanidinium-based methods.

Experimental Protocol: Total RNA Extraction using Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC)

This protocol is a widely used method for the isolation of high-quality total RNA.[11]

Materials:

  • Denaturing solution (4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl, 0.1 M 2-mercaptoethanol)

  • 2 M sodium acetate, pH 4.0

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol

  • 75% ethanol

  • RNase-free water

Procedure:

  • Homogenization:

    • For tissue: Homogenize ~100 mg of tissue in 1 mL of denaturing solution.

    • For cultured cells: Lyse up to 10^7 cells in 1 mL of denaturing solution by repeated pipetting.[11]

  • Phase Separation:

    • Sequentially add the following to the homogenate, mixing by inversion after each addition:

      • 0.1 mL of 2 M sodium acetate, pH 4.0

      • 1 mL of water-saturated phenol

      • 0.2 mL of chloroform:isoamyl alcohol (49:1)

    • Vortex for 10 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol and mix.

    • Incubate at -20°C for at least 1 hour to precipitate the RNA.

    • Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Washing and Solubilization:

    • Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully discard the supernatant and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA pellet in an appropriate volume of RNase-free water.[10]

Visualization: AGPC RNA Extraction Workflow

G Start Sample (Tissue or Cells) Homogenization Homogenize in Guanidinium Thiocyanate Solution Start->Homogenization PhaseSeparation Add Phenol, Chloroform & Sodium Acetate Homogenization->PhaseSeparation Centrifugation1 Centrifuge PhaseSeparation->Centrifugation1 AqueousPhase Collect Aqueous Phase (contains RNA) Centrifugation1->AqueousPhase OrganicPhase Discard Interphase/Organic Phase (contains DNA & Protein) Centrifugation1->OrganicPhase Precipitation Precipitate RNA with Isopropanol AqueousPhase->Precipitation Centrifugation2 Centrifuge Precipitation->Centrifugation2 Wash Wash RNA Pellet with 75% Ethanol Centrifugation2->Wash FinalRNA Resuspend Pure RNA Wash->FinalRNA

Caption: Workflow for total RNA extraction using the AGPC method.

References

Application Notes and Protocols: Guanidine Nitrate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of Guanidine Nitrate as a Reagent

This compound, with the chemical formula CH₅N₃·HNO₃, is the salt formed from guanidine and nitric acid[1]. It is a white, crystalline, water-soluble solid that serves as a versatile and high-nitrogen reagent in various organic syntheses[2]. Its applications are diverse, ranging from the production of high-energy materials to the synthesis of key intermediates for pharmaceuticals, pesticides, and dyes[3][4]. This compound's utility stems from its role as a precursor to other functional groups, its catalytic properties, and its function as a building block for heterocyclic systems[3][5]. Industrially, it is often produced by the reaction of dicyandiamide with ammonium nitrate[1]. Due to its strong oxidizing properties and potential for explosive decomposition, particularly when heated or mixed with combustible materials, stringent safety precautions are mandatory when handling this compound[1][4][6].

Application Note I: Synthesis of Nitroguanidine

This compound is a primary precursor for the synthesis of nitroguanidine, a compound widely used as an explosive and propellant[7]. The conversion is typically achieved through dehydration of this compound using a strong acid, most commonly concentrated sulfuric acid[7][8].

Experimental Protocol: Dehydration of this compound

This protocol is adapted from the procedure reported in Organic Syntheses[7].

Materials:

  • This compound (crude or pure)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Cracked ice and water

Equipment:

  • Large beaker or flask

  • Stirring rod

  • Freezing bath (e.g., ice-salt mixture)

  • Buchner funnel and filter flask

  • Recrystallization apparatus

Procedure:

  • Cooling: Place 500-800 mL of concentrated sulfuric acid in a large beaker and cool it thoroughly in a freezing mixture.

  • Addition of this compound: While stirring by hand, add 560 g of crude this compound in small portions to the cooled sulfuric acid. Maintain the temperature of the mixture below 20°C during the addition.

  • Homogenization: Allow the resulting milky mixture to stand at room temperature. Stir it occasionally until the mixture becomes homogeneous and all crystals have dissolved. This may take between 15 and 20 hours[7].

  • Precipitation: Pour the homogeneous mixture with stirring into a large vessel containing 6 L of a mixture of cracked ice and water. Nitroguanidine will precipitate out of the solution[7].

  • Filtration and Washing: Filter the precipitated nitroguanidine using a Buchner funnel. Wash the collected solid with water until it is free from acid.

  • Recrystallization: Recrystallize the crude nitroguanidine from the minimum amount of boiling water (approximately 4–5 L). Allow the solution to cool slowly, preferably overnight, to obtain long needles of the purified product[7].

  • Drying: Filter the recrystallized product and dry it to obtain pure nitroguanidine. The product melts with decomposition at approximately 232°C[7].

Quantitative Data: Synthesis of Nitroguanidine

The yield of nitroguanidine is dependent on the purity of the starting this compound and the specific reaction conditions.

Starting MaterialReagentsTemperatureReaction TimeReported YieldReference
Crude this compoundConc. H₂SO₄< 20°C (addition), then RT~15-20 hours73–75%[7]
Pure this compoundConc. H₂SO₄< 20°C (addition), then RT~15-20 hours85–90%[7]
This compound96% H₂SO₄Not specifiedNot specified96-98%[8]
This compound82-85% H₂SO₄40-80°C1-3 hoursNot specified[9]
This compound92-100% HNO₃≤ 80°CNot specifiedNot specified[10]

Experimental Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product GN This compound Addition 1. Add GN to cooled H₂SO₄ (< 20°C) GN->Addition H2SO4 Conc. Sulfuric Acid H2SO4->Addition Stirring 2. Stir at RT (15-20h) Addition->Stirring Mixture forms Precipitation 3. Pour into Ice/Water Stirring->Precipitation Homogeneous solution Filtration 4. Filter & Wash Precipitation->Filtration Crude product Recrystallization 5. Recrystallize from boiling water Filtration->Recrystallization NQ Pure Nitroguanidine Recrystallization->NQ

Caption: Workflow for the synthesis of nitroguanidine from this compound.

Application Note II: Synthesis of Heterocyclic Compounds

This compound is a valuable synthon for constructing nitrogen-containing heterocycles, which are crucial scaffolds in drug discovery and materials science[3]. It acts as a nucleophilic building block, providing a three-nitrogen unit that can react with difunctional electrophiles to form various ring systems.

General Principles

The synthesis of heterocycles using this compound typically involves the condensation reaction between the guanidine moiety and a molecule containing two electrophilic centers, such as a 1,3-dicarbonyl compound or its equivalent[5]. This reaction leads to the formation of five or six-membered rings. For instance, substituted pyrimidines can be synthesized by reacting this compound with various 1,3-dielectrophiles like enaminones or acylketene dithioacetals[5]. The basic nature of the guanidine core facilitates the cyclization process[3].

Logical Relationship Diagram

G reagents Reagents Reaction Condensation & Cyclization Reaction reagents->Reaction GN This compound (Nucleophilic N-C-N-N unit) GN->Reaction DE Di-electrophilic Substrate (e.g., 1,3-Dicarbonyl) DE->Reaction process Process product Product Reaction->product Heterocycle N-Containing Heterocycle (e.g., Pyrimidine) Reaction->Heterocycle

Caption: General scheme for heterocyclic synthesis using this compound.

Application Note III: Catalytic Applications

Beyond its role as a stoichiometric reagent, this compound can also function as a catalyst in certain organic transformations[3]. Its catalytic activity is often attributed to its ability to act as a Brønsted base or to participate in specific reaction pathways[3][5].

General Principles

This compound's catalytic properties are employed in reactions such as the reduction of nitro compounds and the hydrolysis of esters and amides[3]. As a catalyst, it can facilitate reactions without being consumed, making it a valuable tool for developing more sustainable and efficient chemical processes. The use of this compound as a catalyst is considered environmentally friendly as it often does not generate harmful by-products[3]. Guanidines, in general, are recognized as strong organic bases and can act as nucleophilic catalysts in various reactions[11][12].

Conceptual Catalytic Cycle Diagramdot

G Catalyst Guanidine Nitrate (Catalyst) Substrate Substrate (e.g., Nitro Cmpd) Intermediate Catalyst- Substrate Complex Substrate->Intermediate 1. Binds to Catalyst Product Product (e.g., Amino Cmpd) Intermediate->Catalyst 3. Catalyst Regeneration Intermediate->Product 2. Transformation

References

Preparation of Guanidine Nitrate Solutions for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Guanidine nitrate is a versatile chaotropic agent and protein denaturant utilized by researchers, scientists, and drug development professionals in various laboratory procedures. Its ability to disrupt the hydrogen bonding network of water and interfere with non-covalent interactions makes it effective in unfolding proteins and increasing the solubility of hydrophobic molecules. This document provides detailed protocols for the preparation of this compound solutions and outlines its primary applications in protein denaturation and nucleic acid extraction.

This compound solutions are particularly useful for:

  • Protein Denaturation: Unfolding proteins to study their structure, function, and stability. This is a critical step in protein refolding, solubility screening, and in the preparation of protein samples for analysis by techniques such as mass spectrometry and electrophoresis.

  • Nucleic Acid Extraction: Lysing cells and denaturing nucleases (RNases and DNases) to protect the integrity of RNA and DNA during extraction procedures. While guanidine thiocyanate and guanidine hydrochloride are more commonly cited for this purpose, this compound can also serve as a chaotropic agent in these protocols.

Safety Precautions:

This compound is a strong oxidizing agent and can be toxic. It is crucial to handle this compound with care in a well-ventilated area, preferably within a fume hood.[1][2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[1][3] Avoid contact with skin and eyes, and prevent inhalation of dust.[1][4] this compound is incompatible with combustible materials and reducing agents.[1][3] Store in a cool, dry, and well-ventilated area away from heat sources.[1][2]

Quantitative Data

The following tables summarize key quantitative data for this compound, essential for the accurate preparation of laboratory solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula CH₅N₃·HNO₃
Molecular Weight 122.08 g/mol
Appearance White crystalline powder or granules
Melting Point 213-215 °C
pH of 1% solution ~7 (Neutral)

Table 2: Solubility of this compound in Water

Temperature (°C)Solubility ( g/100 g Water)
2012.5
5041
8079

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

This protocol describes the preparation of a saturated aqueous solution of this compound at room temperature.

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker

  • Graduated cylinder

  • Spatula

  • Filter paper and funnel

Procedure:

  • Measure a known volume of deionized or distilled water into a beaker.

  • Place the beaker on a magnetic stirrer and add a stir bar.

  • Begin stirring the water at a moderate speed.

  • Gradually add this compound powder to the water.

  • Continue adding the solid until no more dissolves and a small amount of undissolved solid remains at the bottom of the beaker.

  • Allow the solution to stir for at least one hour to ensure saturation.

  • Turn off the stirrer and allow the undissolved solid to settle.

  • Carefully decant or filter the supernatant to obtain a clear, saturated this compound solution.

  • Label the solution clearly with the name, concentration (saturated at room temperature), and date of preparation.

  • Store the solution in a tightly sealed container at room temperature.

Protocol 2: Preparation of a Molar this compound Solution (e.g., 6 M)

This protocol provides a method for preparing a this compound solution of a specific molarity. 6 M is a common concentration for chaotropic agents in protein denaturation studies.

Materials:

  • This compound (solid)

  • Deionized or distilled water

  • Volumetric flask

  • Weighing boat and analytical balance

  • Magnetic stirrer and stir bar

  • Beaker

  • Funnel

Procedure:

  • Calculate the required mass of this compound.

    • The molecular weight of this compound is 122.08 g/mol .

    • To prepare a 6 M solution, you will need 6 moles of this compound per liter of solution.

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • For 100 mL (0.1 L) of a 6 M solution: Mass = 6 mol/L × 0.1 L × 122.08 g/mol = 73.25 g.

  • Accurately weigh out the calculated mass of this compound using an analytical balance.

  • Transfer the weighed solid into a beaker containing a magnetic stir bar.

  • Add a volume of deionized or distilled water that is less than the final desired volume (e.g., about 70-80 mL for a 100 mL final volume).

  • Stir the mixture until the this compound is completely dissolved. Gentle heating may be applied to aid dissolution, but avoid boiling.

  • Once dissolved, carefully transfer the solution to a volumetric flask of the desired final volume using a funnel.

  • Rinse the beaker with a small amount of deionized or distilled water and add the rinsing to the volumetric flask to ensure all the solute is transferred.

  • Add deionized or distilled water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

  • Label the solution with the name, concentration (e.g., 6 M this compound), and date of preparation.

  • Store the solution in a tightly sealed container at room temperature. Aqueous solutions of guanidine are stable when kept airtight.[5]

Visualizations

The following diagrams illustrate the workflow for preparing this compound solutions and a conceptual representation of its action as a protein denaturant.

G_1 Workflow for Preparing a Molar this compound Solution cluster_prep Preparation Steps start Start calculate Calculate Mass of this compound start->calculate 1. weigh Weigh this compound calculate->weigh 2. dissolve Dissolve in Water weigh->dissolve 3. transfer Transfer to Volumetric Flask dissolve->transfer 4. add_water Add Water to Final Volume transfer->add_water 5. mix Mix Thoroughly add_water->mix 6. store Store and Label mix->store 7. end End store->end G_2 Mechanism of Protein Denaturation by this compound cluster_native Native State cluster_denatured Denatured State cluster_agent Chaotropic Agent native_protein Folded Protein (Active) unfolded_protein Unfolded Protein (Inactive) native_protein->unfolded_protein Disruption of non-covalent bonds guanidine This compound Solution guanidine->native_protein

References

Application of Guanidine Nitrate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidine nitrate is a versatile and valuable reagent in organic synthesis, particularly in the preparation of nitrogen-containing heterocyclic compounds that form the backbone of many pharmaceutical agents. Its utility stems from the guanidinium group, which can act as a potent nucleophile and a building block for various ring systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, focusing on the preparation of 2-aminopyrimidines and a specific precursor for the anticancer drug imatinib.

Application 1: Synthesis of 2-Aminopyrimidine Derivatives from Chalcones

The reaction of chalcones (1,3-diaryl-2-propen-1-ones) with this compound is a widely employed method for the synthesis of 2-amino-4,6-diarylpyrimidines. These pyrimidine derivatives are crucial intermediates in the development of various therapeutic agents due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis proceeds via a condensation reaction, typically in the presence of a base.

General Reaction Scheme

The overall transformation involves the cyclocondensation of a chalcone with this compound to form the pyrimidine ring.

Experimental Workflow: Synthesis of 2-Aminopyrimidines

G cluster_chalcone Chalcone Synthesis (Claisen-Schmidt) cluster_pyrimidine Pyrimidine Synthesis A Aromatic Aldehyde C Base (e.g., NaOH, KOH) Ethanol A->C B Aryl Methyl Ketone B->C D Chalcone C->D Condensation E Chalcone D->E Intermediate G Base (e.g., KOH, NaOH) Solvent (e.g., Ethanol, DMF) E->G F This compound F->G H 2-Aminopyrimidine Derivative G->H Cyclocondensation I Workup & Purification (Cooling, Filtration, Recrystallization) H->I J Pure 2-Aminopyrimidine I->J

Caption: General workflow for the synthesis of 2-aminopyrimidine derivatives.

Quantitative Data: Synthesis of 2-Aminopyrimidines

The following table summarizes the reaction conditions and yields for the synthesis of various 2-aminopyrimidine derivatives from chalcones and guanidine salts (hydrochloride or nitrate).

Chalcone Substituents (Ar/Ar')Guanidine SaltBaseSolventMethodReaction TimeYield (%)Reference
Phenyl / PhenylGuanidine Carbonate-DMFReflux3 hours85[3]
4-Methoxyphenyl / 3,4-DimethoxyphenylGuanidine Carbonate-DMFReflux3 hours65[3]
Phenyl / PhenylGuanidine HClNaOHEthanol/WaterMicrowave (750W)2-3 minutes69-80[4]
4-Chlorophenyl / PhenylGuanidine HClNaOHEthanol/WaterMicrowave (750W)2-3 minutes72[4]
4-Nitrophenyl / PhenylGuanidine HClNaOHEthanol/WaterMicrowave (750W)2-3 minutes76[4]
Pyridin-4-yl / 4-ChlorophenylGuanidine HClKOHEthanolReflux10 hours-[5]
4-Aminophenyl / 2,4-DichlorophenylGuanidine HCl-Alcoholic--Quantitative[1]
4-Aminophenyl / 3-BromophenylGuanidine HCl-Alcoholic--Quantitative[1]
Detailed Experimental Protocol: Conventional Synthesis

This protocol is a general procedure for the synthesis of 2-amino-4,6-diarylpyrimidines via conventional heating.

Materials:

  • Substituted Chalcone (1 equivalent)

  • This compound or Guanidine Hydrochloride (1-1.5 equivalents)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol or Dimethylformamide (DMF)

  • Distilled Water

  • Crushed Ice

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the substituted chalcone (1 eq.) and this compound (or hydrochloride, 1-1.5 eq.) in a suitable solvent such as ethanol or DMF.[3][5]

  • Add a solution of a base, such as ethanolic KOH or aqueous NaOH, to the reaction mixture.[5][6]

  • Heat the mixture to reflux and maintain for a period ranging from 3 to 10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3][5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing crushed ice and water.[3][5]

  • A solid precipitate of the 2-aminopyrimidine derivative will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filtered solid with cold water to remove any residual base and salts.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure 2-aminopyrimidine derivative.[3]

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes an efficient, microwave-assisted synthesis of 2-amino-4,6-diarylpyrimidines.

Materials:

  • Substituted Chalcone (1 equivalent)

  • Guanidine Hydrochloride (1.5 equivalents)

  • Sodium Hydroxide (4.5 equivalents)

  • Water

Equipment:

  • Microwave reactor or a domestic microwave oven

  • Reaction vessel suitable for microwave synthesis

  • Standard laboratory glassware for workup

Procedure:

  • In a microwave-safe reaction vessel, thoroughly mix the substituted chalcone (1 eq.), guanidine hydrochloride (1.5 eq.), and sodium hydroxide (4.5 eq.) with a small amount of water.[4]

  • Place the vessel in the microwave oven and irradiate at a power of 750W for 2-3 minutes.[4]

  • After irradiation, carefully remove the vessel and allow it to cool to room temperature.

  • The resulting solid is the crude 2-aminopyrimidine derivative.

  • Recrystallize the crude product from a solvent system of ethanol and toluene (1:1 by volume) to yield the pure product.[4]

Application 2: Synthesis of (2-Methyl-5-nitrophenyl)this compound

(2-Methyl-5-nitrophenyl)this compound is a key pharmaceutical intermediate in the synthesis of imatinib, a highly effective targeted therapy for chronic myeloid leukemia (CML) and other cancers.[7] The synthesis of this intermediate involves the reaction of 2-methyl-5-nitroaniline with cyanamide in the presence of an acid.

General Reaction Scheme

The synthesis involves the formation of a guanidinium salt from an aniline derivative.

Experimental Workflow: Synthesis of (2-Methyl-5-nitrophenyl)this compound

G A 2-Methyl-5-nitroaniline D Reaction Mixture A->D B Cyanamide Solution B->D C Nitric Acid C->D E Reflux D->E Heating F Cooling & Precipitation E->F G Filtration & Washing F->G H (2-Methyl-5-nitrophenyl)this compound G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Guanidine Nitrate for Protein Unfolding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with guanidine nitrate to study protein unfolding.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein unfolding by this compound?

This compound is a chaotropic agent, meaning it disrupts the hydrogen-bonding network of water. This disruption weakens the hydrophobic effect, a primary force that stabilizes the compact, folded structure of proteins. The guanidinium cation interacts directly with the protein, binding to the peptide backbone and both polar and non-polar side chains, which further destabilizes the native conformation and leads to unfolding.

Q2: What is a typical concentration range for this compound in protein unfolding experiments?

While data for this compound is less common than for guanidine hydrochloride, a similar concentration range can be used as a starting point. Typically, a concentration range of 0 to 8 M is used to generate a complete unfolding curve. However, for many proteins, the transition from folded to unfolded state occurs between 3 M and 6 M.[1] It is crucial to perform a titration to determine the optimal concentration range for your specific protein.

Q3: What is the difference between this compound, guanidine hydrochloride, and guanidine thiocyanate for protein unfolding?

The primary denaturing agent in all these salts is the guanidinium cation. However, the counter-ion (nitrate, chloride, or thiocyanate) can modulate the denaturing strength, a phenomenon related to the Hofmeister series.[2] Guanidine hydrochloride is the most commonly used and extensively studied for protein unfolding. Guanidine thiocyanate is considered a stronger denaturant and is often used in nucleic acid isolation due to its potent RNase inhibition. This compound is also a strong denaturant, but there is less comparative data available in the literature for its specific effects on protein stability compared to the hydrochloride salt.[2][3]

Q4: How should I prepare and store a this compound stock solution?

This compound is highly soluble in water.[4] To prepare a stock solution (e.g., 8 M), dissolve the appropriate amount of high-purity this compound in your experimental buffer. Be aware that this dissolution can be endothermic, so stirring and gentle warming may be required. The pH of the solution should be checked and adjusted after the salt has completely dissolved. Store the solution at 4°C for short-term use. For long-term storage, sterile filtration is recommended.

Q5: Are there any specific safety precautions for working with this compound?

Yes. This compound is a strong oxidant and can be explosive if heated.[5][6] It may also be shock-sensitive.[5] It is crucial to store it in a cool, dry, and well-ventilated area away from combustible materials.[7] When heated, it can release toxic gases.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Protein Precipitation/Aggregation Upon Adding this compound - Low Denaturant Concentration: At low concentrations, guanidine salts can sometimes cause aggregation of partially unfolded proteins.[8][9] - High Protein Concentration: Higher protein concentrations increase the likelihood of intermolecular interactions leading to aggregation. - Incorrect Buffer Conditions: pH or ionic strength of the buffer may not be optimal for your protein's solubility.- Optimize this compound Concentration: Ensure you are working within a concentration range that promotes full unfolding, not partial unfolding. - Lower Protein Concentration: Try reducing the final protein concentration in your samples. - Buffer Optimization: Screen different buffer pH values and ionic strengths. Consider adding stabilizing excipients like arginine or glycerol.[2]
Incomplete Protein Unfolding - Insufficient this compound Concentration: The concentration of the denaturant may not be high enough to fully unfold a particularly stable protein. - Insufficient Incubation Time: The unfolding reaction may not have reached equilibrium.- Increase this compound Concentration: Extend the titration range to higher concentrations (e.g., up to 8 M). - Increase Incubation Time: Allow the samples to incubate for a longer period (from hours to overnight) to ensure equilibrium is reached.[10]
Variability in Fluorescence or CD Signal - Inaccurate this compound Concentration: Small errors in preparing the denaturant concentrations can lead to significant variability. - Temperature Fluctuations: Protein unfolding is sensitive to temperature changes. - Sample Evaporation: Evaporation from samples during long incubations can alter concentrations.- Accurate Concentration Determination: Use a refractometer to accurately measure the concentration of your this compound stock solution. - Maintain Constant Temperature: Use a temperature-controlled instrument and allow samples to equilibrate to the desired temperature. - Seal Samples: Properly seal your sample containers (e.g., cuvettes, plates) during incubation.
Assay Interference - Buffer Components: Some buffer components may interfere with the spectroscopic signal (e.g., high absorbance in the far-UV for CD). - This compound Absorbance: this compound itself may have some absorbance at certain wavelengths.- Use Appropriate Buffers: Choose buffers with low absorbance in the wavelength range of interest. - Use Matched Blanks: For each this compound concentration, prepare a corresponding blank containing the same concentration of denaturant in the same buffer.

Data Presentation

Table 1: Comparison of Common Denaturants for Protein Unfolding

Denaturant Typical Working Concentration Mechanism of Action Key Considerations
This compound 0 - 8 MChaotropic agent; disrupts water structure and interacts directly with the protein.Strong denaturant; less literature data compared to GuHCl; is a strong oxidizer.
Guanidine Hydrochloride 0 - 8 MChaotropic agent; disrupts water structure and interacts directly with the protein.The most commonly used guanidinium salt for unfolding studies; extensive data available.
Urea 0 - 10 MDisrupts water structure and forms hydrogen bonds with the protein.Generally a weaker denaturant than guanidinium salts; solutions can cause protein carbamylation if not fresh.

Note: The data presented is based on available literature, with information for guanidine hydrochloride often serving as a proxy for this compound due to the limited specific data for the latter.

Experimental Protocols

Protocol 1: this compound-Induced Unfolding Monitored by Intrinsic Tryptophan Fluorescence

This protocol describes a typical experiment to monitor protein unfolding by observing changes in the fluorescence of intrinsic tryptophan residues.

Materials:

  • Purified protein solution in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • 8 M this compound stock solution in the same buffer

  • Fluorometer

  • Quartz cuvette

Methodology:

  • Prepare a Titration Series: Prepare a series of this compound solutions with concentrations ranging from 0 M to 8 M by diluting the 8 M stock solution with the protein buffer. It is recommended to prepare at least 20-30 different concentrations to accurately define the unfolding curve.

  • Sample Preparation: For each this compound concentration, mix a constant amount of the protein stock solution with the respective denaturant solution to a fixed final volume. The final protein concentration should be kept low (e.g., 2-5 µM) to minimize aggregation. Prepare corresponding blank samples with buffer and this compound but without the protein.

  • Equilibration: Incubate all samples at a constant temperature for a sufficient period to allow the unfolding reaction to reach equilibrium. This can range from a few minutes to several hours and should be determined empirically for the protein of interest.

  • Fluorescence Measurement:

    • Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

    • Record the emission spectra from 310 nm to 400 nm for each sample.

  • Data Analysis:

    • Subtract the fluorescence of the blank from the corresponding protein sample.

    • Plot the fluorescence intensity at the emission maximum (λmax) or the wavelength of the emission maximum as a function of the this compound concentration.

    • Fit the resulting sigmoidal curve to a two-state or multi-state unfolding model to determine thermodynamic parameters such as the midpoint of unfolding (Cm) and the free energy of unfolding (ΔG).

Visualizations

experimental_workflow This compound Unfolding Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_protein Purified Protein Stock mix_samples Mix Protein with Denaturant Series prep_protein->mix_samples prep_denaturant 8M this compound Stock Solution create_series Create Dilution Series (0-8M this compound) prep_denaturant->create_series prep_buffer Experimental Buffer prep_buffer->create_series create_series->mix_samples incubate Equilibrate Samples (Constant Temperature) mix_samples->incubate measure Spectroscopic Measurement (Fluorescence or CD) incubate->measure plot_data Plot Signal vs. [this compound] measure->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve calc_params Determine ΔG and Cm fit_curve->calc_params

Caption: Experimental workflow for protein unfolding analysis.

troubleshooting_logic Troubleshooting Protein Aggregation start Protein Aggregation Observed check_prot_conc Is Protein Concentration High? start->check_prot_conc check_den_conc Is Denaturant Concentration Low? check_prot_conc->check_den_conc No reduce_prot_conc Action: Lower Protein Concentration check_prot_conc->reduce_prot_conc Yes check_buffer Are Buffer Conditions Optimal? check_den_conc->check_buffer No increase_den_conc Action: Optimize Denaturant Concentration Range check_den_conc->increase_den_conc Yes optimize_buffer Action: Screen pH, Ionic Strength, Additives check_buffer->optimize_buffer No end_resolved Issue Resolved check_buffer->end_resolved Yes reduce_prot_conc->end_resolved increase_den_conc->end_resolved optimize_buffer->end_resolved

Caption: Logic diagram for troubleshooting protein aggregation.

References

Technical Support Center: Guanidine Nitrate Removal from Protein Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of guanidine nitrate from protein samples following denaturation. Find troubleshooting tips for common issues and answers to frequently asked questions.

Troubleshooting Guides

This section addresses specific problems that may arise during the removal of this compound and subsequent protein handling.

Issue 1: Protein Precipitation or Aggregation During this compound Removal

Question: My protein is precipitating as I try to remove the this compound. How can I prevent this?

Answer:

Protein precipitation upon removal of a strong denaturant like this compound is a common issue, often occurring because the protein misfolds and aggregates faster than it refolds correctly.[1] Here are several strategies to mitigate this problem:

  • Gradual Denaturant Removal: Rapid removal of this compound can shock the protein out of its unfolded state, leading to aggregation. A gradual reduction in denaturant concentration is often more effective.

    • Stepwise Dialysis: Instead of dialyzing directly against a guanidine-free buffer, perform a series of dialysis steps with progressively lower concentrations of the denaturant (e.g., 6 M → 4 M → 2 M → 1 M → 0 M).[2] This allows the protein to refold more slowly.

    • Gradient Chromatography: When using size-exclusion or on-column refolding methods, apply a gradient from a high to a low concentration of this compound in the buffer.[2]

  • Optimize Refolding Conditions: The composition of the final buffer is critical for proper folding.

    • Protein Concentration: Keep the protein concentration low (typically < 0.1 mg/mL) during refolding to reduce intermolecular interactions that lead to aggregation.

    • Refolding Additives: Incorporate additives in the refolding buffer that can help stabilize the protein and prevent aggregation. Common additives include:

      • Arginine: Helps to suppress aggregation.

      • Sugars (e.g., Sucrose, Trehalose): Act as protein stabilizers.

      • Mild Detergents or Non-detergent Sulfobetaines: Can help maintain protein solubility.

  • Temperature Control: Perform the refolding process at a low temperature (e.g., 4°C) to slow down the aggregation process.[2]

  • Redox Environment: For proteins with disulfide bonds, ensure the refolding buffer contains an appropriate redox shuffling system (e.g., a combination of reduced and oxidized glutathione) to facilitate correct disulfide bond formation.

Issue 2: Residual this compound Interfering with Downstream Applications

Question: I suspect residual this compound is affecting my downstream experiments (e.g., enzyme assays, SDS-PAGE, mass spectrometry). How can I confirm this and ensure complete removal?

Answer:

Guanidine salts are potent denaturants and can inhibit enzymes or interfere with analytical techniques.[3]

  • Signs of Interference:

    • Enzymatic Assays: Reduced or completely inhibited enzyme activity.[3]

    • SDS-PAGE: Distorted or smiling bands. While urea is known not to interfere with SDS-PAGE, strong denaturants like guanidine salts should be removed.[1]

    • Chromatography: Guanidine can interfere with ion-exchange chromatography.[4]

    • Spectrophotometry: Guanidine salts exhibit strong absorbance around 230 nm, leading to a low A260/A230 ratio in nucleic acid and protein samples, indicating contamination.[3][5] A pure protein sample should have an A260/A280 ratio of approximately 0.6, and a low A260/A230 ratio can indicate chaotropic salt carryover.[6]

  • Ensuring Complete Removal:

    • Extensive Dialysis/Diafiltration: Dialyze against a large volume of buffer with multiple buffer changes to ensure the concentration gradient effectively removes the salt.[1][7]

    • Efficient Buffer Exchange Chromatography: Use a size-exclusion chromatography column (e.g., Sephadex G-25) with a sufficient bed volume (typically 5-10 times the sample volume) to ensure separation of the protein from the small salt molecules.

    • Precipitation and Washing: When using protein precipitation, ensure the protein pellet is thoroughly washed with the recommended solvent (e.g., cold ethanol or acetone) to remove residual salts.[8][9] One or two wash steps are crucial.[8]

  • Quantification of Residual Guanidine: While not routine for most labs, methods exist for quantifying guanidine, such as derivatization followed by LC-MS analysis, if precise measurement is critical.[10][11][12]

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the primary methods for removing this compound from protein samples?

A1: The three most common and effective methods are:

  • Dialysis/Diafiltration: A gentle method that involves the gradual removal of the denaturant across a semi-permeable membrane.[7] It is suitable for refolding proteins.

  • Buffer Exchange / Size-Exclusion Chromatography (SEC): A rapid method that separates proteins from small molecules like this compound based on size.[13]

  • Protein Precipitation: A technique that uses organic solvents (like ethanol or acetone) or acids (like TCA) to precipitate the protein, leaving the highly soluble this compound in the supernatant.[8][14]

Q2: Which removal method should I choose for my experiment?

A2: The choice depends on your downstream application, protein characteristics, and required sample concentration.

Method Best For Advantages Disadvantages
Dialysis Protein refolding, gentle removalGentle, allows for gradual removal to promote proper folding.[7]Slow, requires large volumes of buffer, can lead to sample dilution.[15]
Buffer Exchange (SEC) Rapid desalting, buffer switchingFast, efficient removal, can be automated.[13]Can dilute the sample, potential for protein loss on the column.
Protein Precipitation Concentrating the sample, preparing for SDS-PAGERapid, concentrates the protein, effectively removes salts.[8][14]Can cause irreversible protein aggregation, pellet can be difficult to resolubilize.[9]
Technical Questions

Q3: Can I use the same removal protocols for guanidine hydrochloride and this compound?

A3: Yes. Guanidine hydrochloride (GuHCl) and this compound are both strong chaotropic agents that function similarly as protein denaturants.[2][16] The methods used to remove the guanidinium cation and its counter-ion (dialysis, chromatography, precipitation) are effective for both salts. Protocols are often described using GuHCl but are directly applicable to this compound.[4]

Q4: My His-tagged protein won't bind to the Ni-NTA column after denaturation with this compound. What's wrong?

A4: If a His-tagged protein doesn't bind after denaturation, the issue is likely not a hidden tag, as denaturation should expose it.[17] Consider these possibilities:

  • Buffer Incompatibility: Ensure your lysis and binding buffers containing this compound are at the correct pH (typically 7.5-8.0) for optimal binding to the resin.

  • Presence of Chelating or Reducing Agents: Agents like EDTA or high concentrations of DTT can strip the nickel ions from the column, preventing your protein from binding. Ensure they are removed or their concentration is minimized before loading.

  • Procedural Error: If you attempted to refold the protein before loading it onto the column, the His-tag may have become inaccessible again. For denaturing purifications, the protein should remain in the denaturant throughout the binding and washing steps.[18] On-column refolding can then be attempted by applying a gradient of decreasing guanidine concentration.[2]

Q5: What concentration of this compound is typically used for denaturation?

A5: Concentrations of 6 M to 8 M are commonly used to fully denature and solubilize proteins, particularly those from insoluble inclusion bodies.[2][4][16]

Experimental Protocols & Data

Protocol 1: Stepwise Dialysis for Protein Refolding

This protocol is designed for the gradual removal of this compound to promote the correct refolding of the denatured protein.

Methodology:

  • Transfer the denatured protein solution (in ~6 M this compound) into appropriate dialysis tubing with a suitable molecular weight cutoff (MWCO).

  • Perform a series of dialysis steps against buffers with decreasing concentrations of this compound.[2] Each step should last 4-6 hours at 4°C.

  • Finally, dialyze the sample against the final storage or experimental buffer for at least two changes of 4-6 hours each, or overnight, at 4°C.[2]

  • After dialysis, centrifuge the sample at high speed (e.g., 15,000 x g) for 15-20 minutes to pellet any aggregated protein.[2]

  • Collect the supernatant containing the refolded, soluble protein.

Quantitative Data Summary:

ParameterValue/RangeNotes
Initial Guanidine Conc.6 - 8 MFor complete denaturation.
Stepwise Dialysis Conc.4 M, 2 M, 1 M, 0.5 MExample of a gradual decrease.
Dialysis Time (per step)4 - 6 hours[2]
Temperature4°CTo minimize aggregation.
Final Centrifugation15,000 - 20,000 x g for 15-30 minTo remove aggregates.[2]
Buffer Volume>100x sample volumeFor efficient diffusion.

Workflow Diagram:

Dialysis_Workflow Dialysis Workflow for this compound Removal cluster_prep Sample Preparation cluster_dialysis Stepwise Dialysis (4°C) cluster_final Final Processing p1 Protein in ~6M this compound d1 Dialyze vs. 4M Guanidine Buffer p1->d1 4-6 hrs d2 Dialyze vs. 2M Guanidine Buffer d1->d2 4-6 hrs d3 Dialyze vs. Final Buffer (0M) d2->d3 4-6 hrs d4 Repeat Final Buffer Exchange d3->d4 Overnight c1 Centrifuge to Pellet Aggregates d4->c1 s1 Collect Soluble Refolded Protein c1->s1

Caption: Workflow for removing this compound via stepwise dialysis.

Protocol 2: Buffer Exchange by Size-Exclusion Chromatography (SEC)

This protocol is a rapid method for desalting a protein sample and exchanging it into a new buffer.

Methodology:

  • Equilibrate a size-exclusion chromatography column (e.g., a pre-packed HiTrap® Desalting column or equivalent) with the desired final buffer. Use at least 5 column volumes of buffer for equilibration.

  • Load the protein sample, denatured in this compound, onto the column. The recommended sample volume is typically 10-30% of the column bed volume for optimal separation.

  • Elute the protein with the final buffer. The protein, being larger than the exclusion limit of the resin, will pass through the column in the void volume, while the smaller this compound molecules are retained and elute later.

  • Collect the fractions corresponding to the protein peak, which is typically the first peak to elute and can be monitored by absorbance at 280 nm.

Quantitative Data Summary:

ParameterValue/RangeNotes
Column TypeSephadex G-25 or equivalent
Exclusion Limit> 5,000 DaTo separate proteins from salts.
Equilibration Volume5 column volumesTo ensure complete buffer exchange.
Sample Volume0.1 - 1.5 mL (for 5 mL column)
Protein Recovery>80-85%Typical for SEC-based methods.[13]

Workflow Diagram:

SEC_Workflow Buffer Exchange Workflow using SEC cluster_prep Column Preparation cluster_process Separation cluster_collect Collection p1 Equilibrate SEC Column with Final Buffer l1 Load Protein Sample (in this compound) p1->l1 e1 Elute with Final Buffer l1->e1 c1 Monitor A280 e1->c1 c2 Collect Fractions (Protein Peak) c1->c2 Protein elutes first

Caption: Workflow for removing this compound via SEC.

Protocol 3: Ethanol Precipitation

This protocol is a rapid method for concentrating a protein sample while removing this compound.

Methodology:

  • Start with the protein sample solubilized in a guanidine-containing buffer.

  • Add 4 to 9 volumes of ice-cold absolute ethanol to the protein solution.[8][9]

  • Mix gently and incubate for at least 60 minutes at -20°C. For dilute samples, a longer incubation (overnight) may improve recovery.[8]

  • Centrifuge at high speed (e.g., 14,000-15,000 x g) for 10-15 minutes to pellet the precipitated protein.[8][9]

  • Carefully decant the supernatant, which contains the this compound.

  • Wash the pellet with cold 70-90% ethanol to remove residual salt.[9] Vortex briefly and centrifuge again.

  • Decant the supernatant and briefly air-dry the pellet. Do not over-dry, as this can make resolubilization difficult.[9]

  • Resuspend the protein pellet in the desired buffer for your downstream application.

Quantitative Data Summary:

ParameterValue/RangeNotes
Ethanol Volume4-9 volumes[8][9]
Temperature-20°C[8]
Incubation Time≥ 60 minutes (or overnight)[8]
Centrifugation Speed13,000 - 15,000 x g[8]
Centrifugation Time10 - 15 minutes[8]
Wash StepCold 70-90% Ethanol[9]
Protein Recovery>94% reported in some studies.[14]

Workflow Diagram:

Precipitation_Workflow Ethanol Precipitation Workflow cluster_precip Precipitation cluster_pellet Pelleting & Washing cluster_final Final Steps p1 Add 4-9 vol. Cold Ethanol p2 Incubate at -20°C p1->p2 >= 60 min c1 Centrifuge (15,000 x g) p2->c1 d1 Discard Supernatant c1->d1 w1 Wash Pellet with Cold 70% Ethanol d1->w1 c2 Centrifuge Again w1->c2 d2 Discard Supernatant c2->d2 a1 Air-Dry Pellet d2->a1 r1 Resuspend in Desired Buffer a1->r1

Caption: Workflow for removing this compound via precipitation.

References

guanidine nitrate interference with downstream enzymatic reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to guanidine nitrate interference in downstream enzymatic reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in nucleic acid extraction?

This compound, and other guanidinium salts like guanidine thiocyanate (GITC), are powerful chaotropic agents. Their primary role in nucleic acid extraction is to lyse cells and denature proteins, including potent enzymes like RNases and DNases that could otherwise degrade your sample. This denaturation is critical for preserving the integrity of DNA and RNA during the extraction process.[1][2]

Q2: How does residual this compound interfere with downstream enzymatic reactions?

As a strong protein denaturant, residual this compound can inactivate enzymes used in subsequent applications.[1][3] This interference can manifest in several ways:

  • DNA Polymerases (e.g., Taq polymerase in PCR): Guanidine salts can denature the polymerase, leading to reduced or completely inhibited amplification.[1][3][4]

  • Reverse Transcriptases (e.g., M-MLV in cDNA synthesis): These enzymes are sensitive to guanidine salts, which can result in failed or inefficient cDNA synthesis.[1][5]

  • DNA Ligases (e.g., T4 DNA Ligase in cloning): High concentrations of guanidine salts can interfere with the ligation reaction, although they may be more tolerant upon dilution.[1][6]

The general mechanism of inhibition is a mixed-type noncompetitive nonlinear inhibition, where the guanidine salt can bind to both the enzyme and the enzyme-substrate complex, altering the enzyme's conformation and reducing its catalytic activity.[7][8]

Q3: How can I detect this compound contamination in my nucleic acid sample?

The most common indicator of guanidine salt contamination is a low A260/A230 ratio as measured by a spectrophotometer (e.g., NanoDrop).[1] Guanidine salts exhibit strong absorbance around 230 nm.

  • A pure RNA or DNA sample should have an A260/A230 ratio of approximately 2.0-2.2 .

  • A ratio significantly below 1.8 often indicates carryover of chaotropic salts like this compound.[1]

Q4: My A260/A230 ratio is low, but my A260/A280 ratio is acceptable. Is my sample still usable?

While a good A260/A280 ratio (around 1.8 for DNA, 2.0 for RNA) suggests a lack of protein contamination, a low A260/A230 ratio is a specific indicator of contamination with chaotropic salts.[1] This contamination can still inhibit downstream enzymatic reactions, even if the protein purity appears high. Therefore, it is crucial to address the low A260/A230 ratio before proceeding.

Troubleshooting Guide

If you suspect this compound contamination is affecting your experiments, follow this troubleshooting guide.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Start: Downstream Enzymatic Reaction Failure/Inhibition check_purity Check Nucleic Acid Purity (A260/A230 ratio) start->check_purity low_ratio Ratio < 1.8? check_purity->low_ratio proceed Proceed with Downstream Application check_purity->proceed Ratio > 1.8 repurify Repurify Nucleic Acid Sample (See Protocol Below) low_ratio->repurify Yes other_issues Troubleshoot Other Potential Issues: - Enzyme activity - Reagent concentrations - Cycling conditions low_ratio->other_issues No repurify->check_purity Re-check purity

Caption: Troubleshooting workflow for this compound interference.

Quantitative Data Summary

The inhibitory concentration of guanidine salts can vary depending on the specific enzyme and reaction conditions. Modern, engineered enzymes may show higher tolerance to certain inhibitors.[9]

Enzyme ClassInhibitorReported Inhibitory Concentrations/Effects
DNA Polymerases Guanidine ThiocyanateCan inhibit PCR at concentrations implied by an A260/A230 ratio < 1.0.[4] Guanidine salts can denature the polymerase, leading to reduced or completely inhibited amplification.[1][3]
Reverse Transcriptases Guanidine ThiocyanateCan result in failed or inefficient cDNA synthesis.[1] Some engineered reverse transcriptases show increased resistance.[9] A patent suggests that reverse transcription can proceed in the presence of 30-50 mM Guanidine Thiocyanate after dilution.[10]
DNA Ligases Guanidine ThiocyanateHigh concentrations can interfere with the ligation reaction.[1] Dilution of the nucleic acid sample in the ligation mixture can lower the final guanidine concentration to a non-inhibitory level.[6]

Experimental Protocols

Protocol 1: Optimized Alcohol Precipitation for Guanidine Removal

This protocol is designed to remove residual guanidine salts from purified nucleic acid samples.

Precipitation_Workflow start Start: Contaminated Nucleic Acid Sample adjust_vol 1. Adjust sample volume to 500 µL with nuclease-free water. start->adjust_vol add_naoac 2. Add 50 µL of 3 M Sodium Acetate (pH 5.2). adjust_vol->add_naoac add_isopropanol 3. Add 500 µL of 100% isopropanol (room temp). Mix well. add_naoac->add_isopropanol incubate 4. Incubate at room temperature for 20 minutes. add_isopropanol->incubate centrifuge1 5. Centrifuge at >12,000 x g for 10 min at 4°C. incubate->centrifuge1 remove_sup1 6. Carefully remove supernatant. centrifuge1->remove_sup1 wash1 7. Add 500 µL of ice-cold 70% ethanol. Centrifuge >12,000 x g for 5 min. remove_sup1->wash1 remove_sup2 8. Carefully remove supernatant. wash1->remove_sup2 wash2 9. Repeat ethanol wash step. remove_sup2->wash2 dry_pellet 10. Air-dry the pellet for 5-10 minutes. wash2->dry_pellet resuspend 11. Resuspend pellet in nuclease-free water or TE buffer. dry_pellet->resuspend end End: Purified Nucleic Acid resuspend->end

Caption: Workflow for optimized alcohol precipitation.

  • Sample Volume Adjustment: Bring the total volume of the nucleic acid sample to 500 µL with nuclease-free water.[11][12]

  • Salt Addition: Add 50 µL of 3 M Sodium Acetate (pH 5.2).[11][12]

  • Isopropanol Precipitation: Add 500 µL of room temperature 100% isopropanol. Mix thoroughly by inverting the tube several times.[11][12]

  • Incubation: Incubate at room temperature for 20 minutes.[11][12]

  • Centrifugation: Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the nucleic acid.[11][12]

  • Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.[11]

  • Ethanol Wash (Step 1): Add 500 µL of ice-cold 70% ethanol. Gently wash the pellet by inverting the tube. Centrifuge at >12,000 x g for 5 minutes at 4°C.[11][12]

  • Supernatant Removal: Carefully decant or pipette off the supernatant.[11]

  • Ethanol Wash (Step 2): Repeat the ethanol wash for a second time to ensure thorough removal of salts.[11][12]

  • Drying: Briefly air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.[11]

  • Resuspension: Resuspend the nucleic acid pellet in a suitable volume of nuclease-free water or TE buffer.[11]

Alternative Purification Methods
  • Silica Spin-Column Cleanup: Commercially available kits can be used to re-purify the nucleic acid sample. Follow the manufacturer's protocol, paying close attention to the wash steps to ensure complete removal of guanidine salts. Some protocols suggest additional wash steps to improve purity.[12]

  • Magnetic Bead (SPRI) Cleanup: This method is also effective for removing contaminants and can be automated for high-throughput applications. Recovery rates are highly dependent on the bead-to-sample ratio and technique.[11]

By following these guidelines, researchers can effectively troubleshoot and mitigate the interference of this compound in their downstream enzymatic reactions, leading to more reliable and reproducible experimental results.

References

safety precautions for handling and storing guanidine nitrate in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential safety information for researchers, scientists, and drug development professionals handling and storing guanidine nitrate in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a strong oxidizing agent and poses several significant hazards:

  • Fire and Explosion Risk: It can intensify fires and may explode if heated, subjected to shock, friction, or detonation.[1][2] It is considered extremely flammable in the presence of open flames, sparks, shocks, or heat.[1]

  • Reactivity: It is extremely reactive or incompatible with reducing agents, combustible materials, and organic materials.[1]

  • Health Hazards: this compound is harmful if swallowed and can cause serious eye irritation, skin irritation, and respiratory irritation.[3][4][5] Prolonged exposure may lead to skin burns and ulcerations.[1]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

A2: Appropriate PPE is crucial to ensure safety. The following should be worn:

  • Eye Protection: Chemical safety goggles or glasses are necessary.[3][6]

  • Hand Protection: Wear suitable protective gloves.[3][7]

  • Skin and Body Protection: A lab coat or chemical-resistant apron is required.[6] For larger spills, a full suit may be necessary.[1]

  • Respiratory Protection: In case of inadequate ventilation or when dust is generated, use an approved dust respirator.[1][3]

Q3: How should this compound be stored in the laboratory?

A3: Proper storage is critical to prevent accidents. Follow these guidelines:

  • Location: Store in a cool, dry, and well-ventilated area.[8][9]

  • Containers: Keep containers tightly closed and use original or manufacturer-supplied containers.[3][10] Polyethylene, polypropylene, or steel drums with a plastic liner are suitable.[8]

  • Separation: Store away from heat, sparks, open flames, and other ignition sources.[9][11] It must be stored separately from combustible materials, reducing agents, organic materials, strong acids, and metal powders.[8][10] Oxidizing materials should be kept in a separate safety storage cabinet or room.[1]

  • Environment: Protect from physical damage, direct sunlight, and moisture.[3][8] Do not stack containers on wooden floors or pallets.[8]

Q4: What materials are incompatible with this compound?

A4: Avoid contact with the following substances to prevent violent reactions:

  • Reducing agents[1][10]

  • Combustible materials (e.g., wood, paper, oil)[1][8]

  • Organic materials[1][8]

  • Strong acids[8][10]

  • Metal powders[8][10]

  • Chlorates and nitro-compounds[10]

Troubleshooting Guides

Scenario 1: Accidental Spill of this compound

Problem Immediate Action Cleanup Procedure
Small Spill Evacuate unnecessary personnel.[3] Eliminate all ignition sources.[1]Use appropriate tools to sweep the solid material into a suitable waste disposal container.[1] Avoid generating dust. Do not use combustible materials like paper towels for cleanup.
Large Spill Evacuate the area and move upwind.[10] Alert emergency responders.[10] Stop the leak if it can be done without risk.[1]Keep the substance damp with a water spray to prevent dust.[1] Avoid contact with combustible materials.[1] Prevent entry into sewers or confined areas.[1]

Scenario 2: Fire Involving this compound

Problem Immediate Action Extinguishing Method
Fire in the vicinity of this compound Evacuate the area. If a large container is involved, consider an evacuation distance of 800 meters in all directions.[10]Use flooding quantities of water to cool containers.[1][2]
This compound is directly involved in the fire Do not use a water jet.[1]Use a water spray, foam, dry powder, or carbon dioxide.[3] For small fires, use flooding quantities of water; do not use dry chemicals, CO2, or foam.[10]

Scenario 3: Accidental Personnel Exposure

Exposure Route Immediate First Aid
Eye Contact Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing. Gently wash the affected area with plenty of soap and water.[3] If irritation persists, seek medical attention.[3]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult, provide oxygen or artificial respiration and get medical attention.[3]
Ingestion Rinse the mouth with water.[3] Do NOT induce vomiting.[2] Call a poison center or doctor for medical advice.[3]

Quantitative Data Summary

Parameter Value Species Reference
Oral LD50 730 mg/kgRat[4]
Oral LD50 1028 mg/kgMouse/Rat[10]
Skin Irritation 500 mg/24h (Severe)Rabbit[10]
Eye Irritation 92 mg (Mild)Rabbit[10]

Experimental Protocols

This section would typically contain detailed methodologies for experiments. As this is a safety guide, no experimental protocols are applicable.

Visualizations

GuanidineNitrateSafety cluster_handling Handling Precautions cluster_storage Storage Requirements cluster_emergency Emergency Procedures PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Risk Potential Hazards Ventilation Use in Well-Ventilated Area Avoidance Avoid Dust, Heat, Ignition Sources Location Cool, Dry, Ventilated Area Separation Separate from Incompatibles (Combustibles, Reducing Agents) Container Keep Container Tightly Closed Spill Spill Response (Evacuate, Contain, Clean) Fire Fire Response (Evacuate, Use Water Spray) Exposure First Aid (Flush Skin/Eyes, Fresh Air) Handling Safe Handling & Storage Handling->PPE Handling->Ventilation Handling->Avoidance Handling->Location Handling->Separation Handling->Container Emergency Emergency Response Risk->Emergency If Hazard Occurs Emergency->Spill Emergency->Fire Emergency->Exposure

Caption: Logical workflow for safe handling and storage of this compound.

References

Technical Support Center: Purification of Guanidine Nitrate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of guanidine nitrate via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure successful and safe purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Water is the most common and effective solvent for the recrystallization of this compound. Its solubility is highly dependent on temperature, which allows for good recovery upon cooling. While this compound also shows solubility in alcohols like methanol and ethanol, water is generally preferred for its safety and effectiveness.

Q2: What are the key safety precautions to take when working with this compound?

A2: this compound is a strong oxidizing agent and can be explosive, especially when subjected to heat, shock, or friction.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Work in a well-ventilated area and avoid contact with combustible materials.[2][3][4] this compound should be stored in a cool, dry place away from heat sources.[2][4]

Q3: My this compound "oiled out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solute separates as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is too concentrated. To resolve this, try adding more solvent to decrease the saturation of the solution. You can also try lowering the crystallization temperature or using a different solvent system.

Q4: No crystals are forming, even after the solution has cooled. What steps can I take to induce crystallization?

A4: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the inner surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Adding a seed crystal of pure this compound to the solution. This provides a template for crystallization to begin.

  • Cooling the solution further in an ice bath to reduce the solubility of the this compound.

Q5: The recovered crystals are very fine and powder-like. How can I obtain larger crystals?

A5: The formation of fine powder indicates that the crystallization process was too rapid. To encourage the growth of larger crystals, the rate of cooling should be slowed down. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. Using a slightly larger volume of solvent can also help to slow down the crystallization process.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound does not fully dissolve - Insufficient solvent.- Presence of insoluble impurities.- Gradually add more hot solvent until the solid dissolves.- If a small amount of solid remains, perform a hot filtration to remove insoluble impurities.
"Oiling out" (formation of a liquid layer) - Solution is too concentrated.- Cooling is too rapid.- The melting point of the compound is lower than the solvent's boiling point.- Add more solvent to the hot solution to reduce saturation.- Reheat the solution to dissolve the oil and allow it to cool more slowly.- Consider a different solvent with a lower boiling point.
No crystal formation upon cooling - Solution is not saturated (too much solvent was added).- Supersaturation.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the flask or adding a seed crystal.
Crystals form too quickly (fine powder) - Solution is too concentrated.- Cooling is too rapid.- Add a small amount of additional hot solvent.- Allow the solution to cool slowly at room temperature before cooling in an ice bath.
Low recovery yield - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Concentrate the mother liquor and cool to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated to prevent cooling.- Allow sufficient time for crystallization and cool the solution in an ice bath to maximize yield.
Discolored crystals - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb impurities. Use sparingly as it can also adsorb the product.

Quantitative Data

Solubility of this compound in Water

Temperature (°C)Solubility (g / 100 g Water)
2012.5[5]
5041[5]
8079[5]

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

Materials:

  • Crude this compound

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. For every 10 grams of crude material, start by adding approximately 20-25 mL of deionized water. Heat the mixture on a hot plate with stirring until the water begins to boil. Continue to add small portions of hot deionized water until all the this compound has just dissolved. Avoid adding a large excess of water to ensure a good recovery yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present after the dissolution step, perform a hot filtration. To do this, preheat a gravity funnel and a clean receiving flask with hot solvent vapor to prevent premature crystallization. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. The formation of crystals should be observed as the solution cools. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. Ensure the crystals are completely dry before storage.

Visualizations

TroubleshootingWorkflow start Start Recrystallization dissolve Dissolve this compound in Hot Water start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? good_crystals Collect Pure Crystals crystals_form->good_crystals Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling Troubleshoot: - Add more solvent - Reheat and cool slowly oiling_out->troubleshoot_oiling Yes troubleshoot_powder Issue: Fine Powder good_crystals->troubleshoot_powder Check Crystal Size troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve solution_powder Troubleshoot: - Redissolve - Cool slower troubleshoot_powder->solution_powder solution_powder->dissolve

Caption: Troubleshooting workflow for this compound recrystallization.

References

troubleshooting guanidine nitrate-based RNA isolation protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for guanidine nitrate-based RNA isolation protocols. This guide is designed for researchers, scientists, and drug development professionals to provide clear and direct answers to common issues encountered during RNA extraction.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound/thiocyanate in RNA isolation?

Guanidine thiocyanate is a powerful chaotropic agent that is essential for high-quality RNA isolation.[1] Its primary functions are to:

  • Lyse cells and tissues: It effectively disrupts cell membranes and organelles to release total RNA.

  • Inactivate RNases: By denaturing proteins, it rapidly and irreversibly inactivates ribonucleases (RNases), which are potent enzymes that degrade RNA.[1] This is crucial for preserving the integrity of the isolated RNA.

Q2: What is the difference between guanidine hydrochloride and guanidine thiocyanate?

Both are strong protein denaturants, but guanidine thiocyanate is considered a more potent chaotropic agent and is more commonly used in RNA isolation protocols to ensure the complete inactivation of RNases.

Q3: What are ideal A260/A280 and A260/A230 ratios for pure RNA?

  • A260/A280 ratio: An A260/A280 ratio of ~2.0 is generally accepted as "pure" for RNA.[2] A lower ratio may indicate the presence of protein, phenol, or other contaminants that absorb strongly at or near 280 nm.[2]

  • A260/A230 ratio: The expected A260/A230 ratio is commonly in the range of 2.0-2.2.[2] A lower ratio may indicate contamination with substances that absorb at 230 nm, such as guanidine salts, phenol, or carbohydrates.[2][3]

Q4: Can I use this protocol to isolate small RNAs, like miRNA?

Standard guanidine-based protocols with isopropanol precipitation can recover total RNA, which includes miRNAs. However, for efficient recovery of small RNA species (<200 nucleotides), modifications to the precipitation step, such as the addition of glycogen as a carrier, may be necessary. Some commercial kits are specifically optimized for small RNA recovery.

Troubleshooting Guide

Low RNA Yield
Potential Cause Recommended Solution
Incomplete Sample Lysis/Homogenization Ensure the tissue is thoroughly disrupted. For tough or fibrous tissues, grinding in liquid nitrogen before adding the lysis buffer is highly recommended.[1] Use a mechanical homogenizer for optimal results.
Incorrect Amount of Starting Material Using too much tissue or too many cells can overload the lysis reagent, leading to inefficient lysis and lower yields.[1] Conversely, too little starting material can make the RNA pellet difficult to visualize and handle.
RNA Pellet Loss During Washing The RNA pellet can be loose and easily dislodged. Avoid decanting the supernatant; instead, carefully aspirate it with a pipette. After centrifugation, a gel-like pellet should be visible.[4]
Inefficient RNA Precipitation For low-yield samples, increase the isopropanol precipitation time (e.g., overnight at -20°C). Adding a co-precipitant like glycogen can help visualize the pellet and improve recovery.
RNA Pellet Over-dried Over-drying the RNA pellet will make it very difficult to resuspend. Air-dry the pellet briefly and avoid using a vacuum centrifuge for extended periods. If the pellet is hard to dissolve, heat the sample at 55-60°C for 10-15 minutes in RNase-free water.[4]
Low RNA Purity (Poor A260/A280 or A260/A230 Ratios)
Potential Cause Recommended Solution
Low A260/A280 Ratio (<1.8): Protein/Phenol Contamination During the phase separation step, carefully transfer the upper aqueous phase without disturbing the white interphase, which contains proteins.[1] An additional chloroform extraction step can be performed to remove residual phenol.
Low A260/A230 Ratio (<1.8): Guanidine Salt/Phenol Contamination This is often due to carryover of guanidine salts from the lysis buffer.[3] Ensure the RNA pellet is thoroughly washed with 75% ethanol. Performing an additional ethanol wash can significantly improve this ratio.[5][6]
Low Purity Ratios with Low RNA Concentration At very low RNA concentrations (<20 ng/µL), spectrophotometric readings can be unreliable and result in inaccurate purity ratios.
RNA Degradation
Potential Cause Recommended Solution
RNase Contamination Use certified RNase-free tubes, pipette tips, and reagents. Wear gloves at all times and change them frequently. Use a designated workspace for RNA work.
Improper Sample Handling/Storage Process fresh tissues or cells immediately after harvesting. If storage is necessary, snap-freeze in liquid nitrogen or use an RNA stabilization solution.[4] Avoid thawing and re-freezing samples.
Sample Overheating During Homogenization Keep samples on ice during the homogenization process to prevent heat-induced RNA degradation.

Quantitative Data

Table 1: Expected Total RNA Yield from Various Tissues and Cells

Sample TypeStarting AmountExpected RNA Yield
Mouse Liver1 mg6-10 µg
Mouse Kidney1 mg3-4 µg
Mouse Brain1 mg1-2 µg
Mouse Spleen1 mg4-8 µg
Cultured Animal Cells1 x 10⁶ cells5-15 µg

Note: Yields are approximate and can vary depending on the specific protocol, homogenization efficiency, and the physiological state of the sample.

Experimental Protocols

Protocol 1: Total RNA Isolation from Cultured Cells

This protocol is suitable for isolating total RNA from both suspension and adherent cells.

Materials:

  • Guanidine-based lysis buffer (e.g., Solution D, see recipe below)

  • 2 M sodium acetate, pH 4.0

  • Water-saturated phenol

  • Chloroform:isoamyl alcohol (49:1)

  • Isopropanol

  • 75% ethanol in RNase-free water

  • RNase-free water

Procedure:

  • Cell Lysis:

    • For adherent cells, aspirate the culture medium and lyse the cells directly in the culture dish by adding 1 mL of lysis buffer per 10⁷ cells.

    • For suspension cells, pellet the cells by centrifugation, discard the supernatant, and lyse the cell pellet in 1 mL of lysis buffer per 10⁷ cells.

  • Homogenization: Pass the cell lysate several times through a pipette to form a homogeneous lysate.

  • Phase Separation:

    • Transfer the lysate to a microcentrifuge tube.

    • Add 0.1 mL of 2 M sodium acetate (pH 4.0), 1 mL of water-saturated phenol, and 0.2 mL of chloroform:isoamyl alcohol (49:1).[4]

    • Vortex vigorously for 15 seconds and incubate on ice for 15 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a fresh tube.

    • Add an equal volume of isopropanol, mix gently, and incubate at -20°C for at least 1 hour.

  • RNA Wash and Solubilization:

    • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.

    • Discard the supernatant and wash the pellet with 1 mL of 75% ethanol.

    • Centrifuge at 7,500 x g for 5 minutes at 4°C.

    • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes.

    • Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 2: Total RNA Isolation from Tissues

This protocol is for the extraction of total RNA from animal tissues.

Materials:

  • Same as Protocol 1.

Procedure:

  • Tissue Homogenization:

    • Weigh 50-100 mg of fresh or frozen tissue.

    • If frozen, do not thaw. Grind the tissue to a fine powder in a mortar and pestle under liquid nitrogen.

    • Transfer the powdered tissue to a tube containing 1 mL of lysis buffer.

    • Homogenize using a rotor-stator homogenizer until the solution is homogeneous and no visible tissue fragments remain.

  • Phase Separation, RNA Precipitation, and Wash:

    • Follow steps 3-5 from Protocol 1.

Reagent Preparation: Lysis Buffer (Solution D)

Composition:

  • 4 M Guanidinium thiocyanate

  • 25 mM Sodium citrate, pH 7.0

  • 0.5% (w/v) N-lauroylsarcosine (Sarkosyl)

  • 0.1 M 2-mercaptoethanol (add fresh before use)

To prepare 100 mL of stock solution (without 2-mercaptoethanol):

  • Dissolve 47.27 g of guanidinium thiocyanate in ~50 mL of RNase-free water. Gentle heating (up to 65°C) may be required.

  • Add 3.3 mL of 0.75 M sodium citrate, pH 7.0.

  • Add 5 mL of 10% (w/v) Sarkosyl.

  • Adjust the final volume to 100 mL with RNase-free water.

  • Store the stock solution at room temperature, protected from light.

  • Immediately before use, add 0.72 mL of 2-mercaptoethanol to 100 mL of the stock solution.

Visualizations

experimental_workflow start Sample Collection (Tissue or Cells) homogenization Lysis & Homogenization in Guanidine Lysis Buffer start->homogenization phase_sep Phase Separation (Phenol-Chloroform) homogenization->phase_sep centrifugation1 Centrifugation phase_sep->centrifugation1 aqueous_phase Collect Aqueous Phase (Contains RNA) centrifugation1->aqueous_phase precipitation RNA Precipitation (Isopropanol) aqueous_phase->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 wash Wash RNA Pellet (75% Ethanol) centrifugation2->wash resuspend Resuspend RNA in RNase-free Water wash->resuspend qc Quality Control (A260/280, A260/230) resuspend->qc

Caption: Guanidine-based RNA isolation workflow.

troubleshooting_guide start Problem with RNA Isolation low_yield Low RNA Yield? start->low_yield low_purity Low Purity? start->low_purity degradation RNA Degradation? start->degradation incomplete_lysis Incomplete Lysis? low_yield->incomplete_lysis low_260_280 Low A260/280? low_purity->low_260_280 rnase_contam RNase Contamination? degradation->rnase_contam pellet_loss Pellet Loss? incomplete_lysis->pellet_loss No improve_homogenization Improve Homogenization (e.g., Liquid N2 Grinding) incomplete_lysis->improve_homogenization Yes careful_aspiration Careful Aspiration of Supernatant pellet_loss->careful_aspiration Yes low_260_230 Low A260/230? low_260_280->low_260_230 No avoid_interphase Avoid Interphase During Aqueous Phase Collection low_260_280->avoid_interphase Yes extra_wash Perform Additional 75% Ethanol Wash low_260_230->extra_wash Yes use_rnase_free Use RNase-Free Reagents & Equipment rnase_contam->use_rnase_free Yes

Caption: Troubleshooting decision tree for RNA isolation.

References

minimizing the explosive risk of guanidine nitrate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on minimizing the explosive risks associated with guanidine nitrate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hazardous?

A1: this compound is the salt formed from guanidine and nitric acid.[1] It is a hazardous substance because it is a strong oxidizer and can act as a fuel, posing a significant fire and explosion risk.[2][3] It can decompose explosively when subjected to shock, friction, or heat.[3][4]

Q2: Under what conditions can this compound explode?

A2: this compound can explode under several conditions, including:

  • Heat: It may explode when heated.[4] One source suggests it can explode when heated to 150°C.[5]

  • Shock, Friction, or Concussion: Mechanical actions like these can trigger explosive decomposition.[3]

  • Contamination: Mixing with incompatible materials can lead to an explosion.[2] This includes combustible materials, reducing agents, organic materials, sulfur, phosphorus, nitro compounds, chlorates, or strong acids.[4]

Q3: What are the primary hazards to personnel when working with this compound?

A3: The primary hazards include the risk of explosion and fire. Additionally, this compound is harmful if swallowed and can cause severe skin and eye irritation.[6][7] Inhalation of dust can irritate the respiratory system.[6] Upon combustion, it produces toxic and corrosive fumes, including nitrogen oxides and nitric acid.[3]

Q4: What personal protective equipment (PPE) is required when handling this compound?

A4: Appropriate PPE is crucial for safe handling. This includes:

  • Eye Protection: Safety glasses with side-shields or chemical safety goggles.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[6]

  • Skin and Body Protection: A lab coat is mandatory to prevent skin contact.[6] In case of a large spill, a full suit may be necessary.[4]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator should be used.[4]

Q5: How should I store this compound in the laboratory?

A5: this compound should be stored in a cool, dry, and well-ventilated area.[2] It must be kept away from heat, sparks, and ignition sources.[7] Store it separately from combustible materials, reducing agents, and other incompatible substances in a tightly closed container.[4][7] Oxidizing materials like this compound should be stored in a dedicated safety storage cabinet or room.[4]

Troubleshooting Guide

Problem: I observed the this compound changing color or releasing fumes in storage.

  • Cause: This could indicate decomposition, possibly due to contamination or exposure to high temperatures.

  • Solution: DO NOT handle the container. Evacuate the area immediately and alert your institution's environmental health and safety (EHS) department. Do not attempt to move or open the container.

Problem: I accidentally spilled a small amount of this compound powder.

  • Cause: Accidental spillage during weighing or transfer.

  • Solution:

    • Ensure no ignition sources are present.[2]

    • Wearing appropriate PPE, gently sweep up the spilled solid using non-sparking tools and place it in a designated, labeled hazardous waste container.[4]

    • Avoid creating dust clouds.[8]

    • Clean the spill area with a damp cloth (using water), and place the cloth in the hazardous waste container as well.

Problem: My experiment involving heating this compound seems to be reacting more vigorously than expected.

  • Cause: The heating rate might be too high, or there could be unknown contaminants in the reaction mixture. This compound's decomposition can be rapid at elevated temperatures.

  • Solution:

    • If it is safe to do so, immediately remove the heat source.

    • If the reaction appears to be uncontrollable, evacuate the area and activate any emergency safety protocols, such as a fume hood sash pull-down.

    • Alert colleagues and contact your institution's EHS department.

Quantitative Safety Data

The following table summarizes key quantitative safety data for this compound.

ParameterValueReference
Melting Point 213-216 °C
Decomposition Temperature Onset of decomposition can be as low as 150-170°C, with rapid decomposition occurring at higher temperatures. A study showed a single-step weight loss in the range of 450-700 K (177-427 °C).[5][9]
Self-Accelerating Decomposition Temperature (TSADT) 530.15 K (257 °C)[10]
Spontaneous Ignition Temperature 548.10 K (274.95 °C)[10]
LD50 (Oral, Rat) 730 mg/kg[1][6][7]
Impact Sensitivity Low: 50 N·m (no reaction)[11]
Friction Sensitivity Low: 353 N (no reaction)[11]

Experimental Protocols

Risk Assessment Workflow for this compound Experiments

Before any experiment involving this compound, a thorough risk assessment is mandatory. The following workflow can guide this process.

RiskAssessment This compound Experiment Risk Assessment start Start: Propose Experiment with this compound check_conditions Identify Experimental Conditions: - Heating? - Grinding/Milling? - Confinement? start->check_conditions check_incompatibles Identify All Reactants & Solvents: - Are they incompatible with This compound? check_conditions->check_incompatibles assess_scale Determine Scale of Experiment (mg, g, kg) check_incompatibles->assess_scale stop STOP: Do Not Proceed check_incompatibles->stop High risk of explosion mitigation Define Mitigation Measures: - PPE - Fume Hood - Blast Shield - Spill Kit - Emergency Plan assess_scale->mitigation approval Seek Approval from EHS/Safety Officer mitigation->approval proceed Proceed with Experiment approval->proceed Approved revise Revise Experimental Design approval->revise Revisions Required revise->check_conditions

Caption: A decision workflow for assessing the risks of experiments involving this compound.

Protocol for Neutralization and Disposal of Small-Scale Laboratory Waste

This protocol is intended for small quantities of aqueous this compound waste. Solid waste should be disposed of as hazardous waste without treatment. Always consult with your institution's EHS department before proceeding.

Materials:

  • Appropriate PPE (safety goggles, lab coat, chemical-resistant gloves)

  • Chemical fume hood

  • Large beaker (at least 5 times the volume of the waste solution)

  • Stir bar and stir plate

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH meter or pH paper

  • Designated hazardous waste container

Procedure:

  • Work in a Fume Hood: Conduct all steps within a certified chemical fume hood.

  • Dilution: Place the aqueous this compound waste in the large beaker and dilute it with water to approximately 10 times its original volume. This helps to control the reaction temperature.

  • Neutralization: While stirring the diluted solution, slowly add the sodium hydroxide solution dropwise. Guanidine is a strong base, so the nitrate salt will be in a neutral to slightly acidic solution. The goal of adding a base is not a classical acid-base neutralization but to initiate the decomposition of the guanidinium cation under controlled basic conditions, which is generally safer than thermal decomposition.

  • Monitor pH: Continuously monitor the pH of the solution. A slightly basic pH should be targeted.

  • Cooling: If the beaker becomes warm to the touch, pause the addition of the base and allow the solution to cool.

  • Final Disposal: Once the process is complete and the solution has returned to room temperature, transfer it to a clearly labeled hazardous waste container.

  • Consult EHS: Arrange for pickup and disposal of the hazardous waste container through your institution's EHS department.

DisposalWorkflow This compound Waste Disposal Workflow start Start: this compound Waste waste_type Aqueous or Solid Waste? start->waste_type solid_waste Solid Waste: - Place in labeled hazardous  waste container. - Do not treat. waste_type->solid_waste Solid aqueous_waste Aqueous Waste: - Proceed to neutralization. waste_type->aqueous_waste Aqueous ehs_disposal Arrange for disposal via EHS. solid_waste->ehs_disposal neutralize Neutralization Protocol: 1. Work in fume hood. 2. Dilute with water. 3. Slowly add base (e.g., NaOH). 4. Monitor pH and temperature. aqueous_waste->neutralize collect Collect neutralized solution in labeled hazardous waste container. neutralize->collect collect->ehs_disposal

Caption: A workflow for the safe disposal of small-scale laboratory this compound waste.

References

Guanidine Nitrate Chaotropic Activity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the effect of pH on the chaotropic activity of guanidine nitrate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound as a chaotropic agent?

A1: this compound functions as a chaotropic agent through the action of its constituent ions in solution. The primary active component is the guanidinium cation (Gdm⁺). The mechanism is not simply about disrupting the bulk water structure. Instead, it involves direct interactions with macromolecules like proteins.[1][2] The Gdm⁺ ion, which is planar and has a delocalized positive charge, effectively disrupts the non-covalent interactions that stabilize a protein's tertiary structure, including hydrogen bonds and electrostatic interactions.[2][3] It can bind to the protein surface, leading to the swelling of the protein and eventual penetration into the hydrophobic core, causing denaturation.[1] While the guanidinium cation is the main chaotrope, the nitrate anion (NO₃⁻) is less chaotropic compared to other anions like thiocyanate (SCN⁻).[4]

Q2: How does pH affect the chaotropic activity of this compound?

A2: The chaotropic activity of this compound is overwhelmingly dependent on the concentration of the guanidinium cation (Gdm⁺). Guanidine is a very strong base, and its conjugate acid, the guanidinium ion, has a pKₐ of approximately 13.6.[5][6] This means that in aqueous solutions with a pH below ~12, guanidine will exist almost exclusively in its protonated, cationic form (Gdm⁺). Therefore, within the typical experimental pH range (e.g., pH 3 to 10), changes in pH do not significantly alter the concentration of the active chaotropic agent, Gdm⁺. Consequently, the intrinsic chaotropic activity of the this compound solution itself remains constant across this range. Any observed pH-dependent effects are almost always due to the changing ionization state and stability of the molecule being studied (e.g., the protein) rather than a change in the denaturant's potency.

Q3: What is the optimal pH for using this compound as a denaturant?

A3: The "optimal" pH is determined by the requirements of the experimental system, not by the this compound itself. Since the chaotropic activity of the guanidinium ion is stable across a broad pH range, you should select a pH that:

  • Ensures the stability and solubility of your target molecule in its native state before denaturation begins.

  • Is relevant to the biological question you are asking.

  • Avoids pH extremes that could cause hydrolysis or aggregation of your target molecule, which would confound the denaturation results. Most protein denaturation studies are conducted at or near neutral pH (pH 6.0 - 8.0) to ensure that the observed unfolding is due to the chaotrope and not pH-induced denaturation.

Q4: Is this compound stable at different pH values?

A4: this compound is stable under standard recommended storage conditions.[7] However, its decomposition can be accelerated by both acidic and basic conditions, particularly at elevated temperatures.[8] For typical biochemical experiments conducted at or near room temperature, solutions of this compound are sufficiently stable for the duration of the experiment. It is always best practice to use freshly prepared solutions.

Troubleshooting Guide

Q1: My protein is not fully denaturing, even at high concentrations of this compound. What could be wrong?

A1: Several factors could be at play:

  • Intrinsic Protein Stability: Your protein may be exceptionally stable due to factors like multiple disulfide bonds, which are not broken by chaotropic agents alone.[9] Consider adding a reducing agent like DTT or β-mercaptoethanol if disulfide bonds are present.

  • Incorrect Concentration: Verify the concentration of your this compound stock solution using a refractometer.

  • pH of the Solution: While the chaotropic activity of Gdm⁺ is not pH-dependent, your protein's stability might be. Ensure the final pH of your protein-denaturant solution is at a value where the protein is known to be less stable, but be cautious not to move into a pH range that causes aggregation.

  • Temperature: Denaturation is temperature-dependent. Increasing the temperature moderately may enhance unfolding, but be wary of inducing thermal denaturation or aggregation.

Q2: I'm observing precipitation when I add my protein to the this compound solution. Why is this happening?

A2: Precipitation during a denaturation experiment can be complex:

  • pH Incompatibility: The pH of your protein stock buffer and the this compound solution may be different. A significant pH shift upon mixing could move your protein to its isoelectric point (pI), where it is least soluble, causing it to precipitate. Always use the same buffer for both the protein and the denaturant.

  • "Salting Out": While this compound is a denaturant, at certain concentrations and specific pH values, salts can cause proteins to "salt out" or aggregate before full denaturation occurs.

  • Intermediate Aggregation: The denaturation pathway for some proteins involves partially unfolded intermediates that are prone to aggregation.[3] This is a property of the protein, not the denaturant. Try performing the denaturation at a lower protein concentration.

Q3: My pH measurements are inconsistent or seem incorrect in my concentrated this compound solutions. What should I do?

A3: This is a known and critical issue. High concentrations (e.g., >1 M) of guanidinium salts interfere with the performance of standard glass electrodes, leading to inaccurate pH readings.[10] The measured pH can deviate significantly from the true pH.

  • Use Correction Factors: For precise work, consult literature that provides correction factors for converting the measured pH reading in a specific guanidinium chloride concentration to the true pH.[11] While data for this compound may be less common, guanidinium chloride corrections can serve as a reasonable approximation.

  • Prepare Buffers Correctly: The most robust method is to prepare the buffer at the desired pH before adding the solid this compound to the final volume. Do not try to adjust the pH of a concentrated this compound solution with acid or base, as the electrode reading will be unreliable.

Quantitative Data

Direct quantitative comparisons of this compound's chaotropic activity at different pH values are not prevalent in the literature, primarily because the active Gdm⁺ species is fully formed across all relevant pH ranges. The key takeaway is the stability of the guanidinium cation, as dictated by its pKₐ.

ParameterValueSignificance for Chaotropic Activity
Guanidinium (Gdm⁺) pKₐ~13.6[5][6]Indicates that Gdm⁺ is the overwhelmingly predominant species at any pH < 12.
Operational pH Range~3 - 10Within this range, the concentration of the active chaotrope (Gdm⁺) is constant.
pH Effect on ActivityNegligibleObserved changes in denaturation are attributable to the target protein's pH-dependent stability, not the denaturant's activity.

Experimental Protocols

Protocol: Measuring the Effect of pH on Protein Stability using this compound Denaturation

This protocol uses UV-Vis or Fluorescence spectroscopy to monitor protein unfolding. The goal is not to test the denaturant's activity but to use the denaturant as a tool to probe the protein's stability at different pH values.

  • Buffer Preparation:

    • Prepare three separate stocks of a suitable buffer (e.g., 50 mM Phosphate-Citrate) at your desired pH values (e.g., pH 4.0, pH 7.0, pH 9.0).

    • Critical Step: Prepare a high-concentration (e.g., 8 M) stock of this compound for each pH. To do this, dissolve the required mass of solid this compound directly into each of the prepared pH-adjusted buffers and bring it to the final volume. Do not titrate the pH after adding the salt.

  • Sample Preparation:

    • For each pH condition, prepare a series of 1 mL samples in cuvettes containing varying final concentrations of this compound (e.g., 0 M to 6 M in 0.25 M increments).

    • Add a constant, small volume of your protein stock solution to each cuvette to achieve a final protein concentration suitable for your spectroscopic method (e.g., 5-10 µM). The buffer in each cuvette should be the corresponding pH buffer containing this compound.

    • Gently mix and allow the samples to equilibrate for a set time (e.g., 2-4 hours) at a constant temperature.

  • Spectroscopic Measurement:

    • Fluorescence: If your protein contains Tryptophan residues, excite at 295 nm and record the emission spectrum (e.g., 310-400 nm). The emission maximum will shift to a longer wavelength (red-shift) as the protein unfolds.

    • Circular Dichroism (CD): Monitor the change in molar ellipticity at a specific wavelength (e.g., 222 nm) to track the loss of secondary structure.

  • Data Analysis:

    • Plot the spectroscopic signal (e.g., emission maximum wavelength) versus the final this compound concentration for each pH series.

    • Fit the resulting sigmoidal denaturation curve to a two-state model to determine the C_m (the concentration of denaturant at the midpoint of the transition).

    • A lower C_m value at a given pH indicates lower protein stability under those pH conditions.

Visualizations

TroubleshootingWorkflow start Issue: Inconsistent Denaturation Results check_conc 1. Verify this compound Concentration (e.g., via refractometer) start->check_conc check_pH 2. Review pH Protocol start->check_pH check_protein 3. Assess Protein Properties start->check_protein pH_issue Is pH measured in concentrated solution? check_pH->pH_issue protein_issue Does protein have disulfide bonds? check_protein->protein_issue pH_yes Incorrect Protocol: High [Gdm+] interferes with pH electrodes. pH_issue->pH_yes Yes pH_no Correct Protocol: pH set in buffer before adding Gdm+. pH_issue->pH_no No pH_solution Solution: Prepare buffer at target pH, then dissolve Gdm+. pH_yes->pH_solution protein_yes Solution: Add reducing agent (e.g., DTT) to protocol. protein_issue->protein_yes Yes protein_no Consider aggregation or intrinsic stability issues. Lower protein concentration. protein_issue->protein_no No

Caption: Troubleshooting workflow for inconsistent denaturation experiments.

Mechanism cluster_native Native State cluster_denatured Denatured State Native Folded Protein process Direct Interaction: - Disrupts H-Bonds - Shields Charges - Solvates Hydrophobic Groups Native->process Unfolded Unfolded Polypeptide Chain Gdm Guanidinium (Gdm⁺) Ions in Solution Gdm->process process->Unfolded

Caption: Mechanism of protein denaturation by the Guanidinium (Gdm⁺) ion.

ExperimentalWorkflow prep_buffer 1. Prepare Buffers at Target pH Values (e.g., pH 4, 7, 9) prep_gdm 2. Prepare GdmNO₃ Stocks by dissolving salt directly into each pH-adjusted buffer prep_buffer->prep_gdm prep_samples 3. Create Denaturant Series (0 M to 6 M) for each pH prep_gdm->prep_samples add_protein 4. Add Protein to each sample and Equilibrate prep_samples->add_protein measure 5. Acquire Spectroscopic Data (Fluorescence or CD) add_protein->measure analyze 6. Plot Signal vs. [GdmNO₃] and Fit Data measure->analyze result 7. Compare Cm values to assess protein stability vs. pH analyze->result

Caption: Experimental workflow for assessing protein stability as a function of pH.

References

Guanidine Nitrate Disposal: A Technical Support Guide for Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures and answers to frequently asked questions regarding the safe disposal of guanidine nitrate in a research laboratory setting. Adherence to these protocols is crucial for ensuring personnel safety, environmental protection, and regulatory compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a strong oxidizing agent and poses several significant hazards.[1][2][3] It can intensify fires and may cause an explosion if subjected to shock, friction, or heat.[3] The compound is harmful if swallowed or inhaled and causes serious eye and skin irritation.[4][5][6] Additionally, it is harmful to aquatic life with long-lasting effects.[2]

Q2: How should I store this compound waste before disposal?

A2: this compound waste should be stored in a designated hazardous waste accumulation area.[2] The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound Waste," and the date of accumulation.[2] Store the sealed, leak-proof container in a cool, dry, well-ventilated area away from combustible materials and reducing agents.[7][8]

Q3: Can I mix this compound waste with other chemical waste streams?

A3: No. This compound waste should be segregated from other chemical waste streams, especially combustibles, reducing agents, and strong acids.[2][7] Mixing with incompatible materials can lead to vigorous reactions, fire, or an explosion.

Q4: What personal protective equipment (PPE) is required when handling this compound waste?

A4: When handling this compound waste, it is essential to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as nitrile or neoprene), safety goggles with side shields or a face shield, and a lab coat.[2] If there is a risk of generating dust, a NIOSH-approved respirator should be used.[2] All handling should be conducted in a chemical fume hood.[2]

Q5: What should I do in case of a this compound spill?

A5: In the event of a small spill, ensure the area is well-ventilated and wear appropriate PPE.[2] Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[1][8] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[9] Do not use combustible materials like paper towels to clean up the spill.[10]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected fuming or heat generation in the waste container. Contamination with an incompatible material (e.g., reducing agent, acid).Immediately ensure the container is in a well-ventilated area, preferably a fume hood. Do not seal the container tightly. Alert your supervisor and EHS department.
Solidification or crystallization of liquid this compound waste. Temperature fluctuation or solvent evaporation.If the waste is in a suitable container, it can be disposed of as solid waste. Do not attempt to redissolve by heating, as this can be hazardous. Consult your EHS department for guidance.
The pH of the neutralized waste is not within the acceptable range for drain disposal. Incomplete neutralization reaction.Continue to add the neutralizing agent dropwise while monitoring the pH. Ensure thorough mixing. If the pH remains outside the 5-9 range, it must be disposed of as hazardous waste.

This compound Properties and Classifications

Property Value
Chemical Formula CH₅N₃·HNO₃
Molecular Weight 122.08 g/mol
Appearance White crystalline solid[9]
Solubility in Water Soluble[9]
UN Number 1467[11]
Hazard Class 5.1 (Oxidizer)[11]
Packing Group III[11]

Experimental Protocol: Neutralization of Aqueous this compound Waste

This protocol details a method for the chemical neutralization of small quantities of aqueous this compound waste. This procedure should only be performed by trained personnel in a chemical fume hood with appropriate PPE.

Materials:

  • Aqueous this compound waste (e.g., a 3% solution)

  • Sulfuric acid (dilute solution, e.g., 1 M)

  • Sodium bisulfite (solid or as a 50% solution)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

  • Beakers

  • Appropriate hazardous waste container

Procedure:

  • Preparation: Place the beaker containing the aqueous this compound waste on a stir plate within a chemical fume hood and begin stirring.

  • Acidification: Cautiously and slowly, add dilute sulfuric acid to the this compound solution until the pH reaches 2.[9]

  • Reduction: Gradually add a 50% excess of sodium bisulfite solution while continuing to stir.[9] The amount of sodium bisulfite required should be calculated based on the initial concentration of this compound.

  • Monitoring: Monitor the reaction for any signs of gas evolution or temperature increase.

  • Final pH Adjustment: After the addition of sodium bisulfite is complete and the reaction has subsided, check the pH of the solution. If necessary, adjust the pH to between 5 and 9 using a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).

  • Disposal: Even after neutralization, the resulting solution should be collected in a labeled hazardous waste container and disposed of through your institution's EHS department.[2] Do not pour down the drain unless explicitly permitted by your institution's EHS and local regulations.

Disposal Workflow

GuanidineNitrateDisposal cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Disposal Path Collect Collect this compound Waste Segregate Segregate from Incompatibles Collect->Segregate Crucial Step Label Label Container Correctly Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store EHS Contact EHS for Pickup Store->EHS Neutralize Neutralization (if applicable) Store->Neutralize Consult EHS First FinalDisposal Final Disposal via EHS EHS->FinalDisposal Neutralize->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

Signaling Pathway for Hazard Recognition and Response

HazardResponse cluster_recognition Hazard Recognition cluster_ppe Personal Protective Equipment cluster_handling Safe Handling cluster_response Emergency Response Identify Identify this compound (Solid or Solution) Assess Assess Hazards: Oxidizer, Toxic, Irritant Identify->Assess PPE Don Appropriate PPE: Gloves, Goggles, Lab Coat Assess->PPE FumeHood Work in Chemical Fume Hood PPE->FumeHood AvoidIncompatibles Avoid Incompatible Materials FumeHood->AvoidIncompatibles Spill Spill Occurs AvoidIncompatibles->Spill If Mishandled Fire Fire Occurs AvoidIncompatibles->Fire If Mishandled Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Evacuate Evacuate and Alert EHS Fire->Evacuate

Caption: Logical flow for recognizing hazards and responding safely.

References

Validation & Comparative

Guanidine Nitrate vs. Guanidine Hydrochloride: A Comparative Guide to Protein Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate chaotropic agent is a critical decision in experimental workflows involving protein denaturation, a fundamental process in fields ranging from biochemistry to drug development. Guanidine hydrochloride has long been the denaturant of choice for many researchers. This guide provides a detailed comparison of guanidine nitrate and guanidine hydrochloride, offering insights into their mechanisms of action, performance, and relevant experimental protocols to aid in the informed selection of a denaturing agent.

Mechanism of Protein Denaturation by Guanidinium Salts

The denaturation of proteins by guanidinium salts is a complex process that involves the disruption of the non-covalent interactions responsible for maintaining the protein's native three-dimensional structure. The primary denaturing agent is the guanidinium cation (Gdm+), which can interact with the protein in several ways.

Guanidinium ions are thought to denature proteins through both direct and indirect mechanisms. The direct mechanism involves the binding of guanidinium ions to the protein surface, which disrupts the intramolecular interactions that stabilize the folded state. The indirect mechanism involves the disruption of the hydrogen-bonding network of water, which weakens the hydrophobic effect, a major driving force for protein folding.

The counter-ion plays a crucial role in modulating the denaturing strength of the guanidinium cation. Anions that are more chaotropic, meaning they are more effective at disrupting the structure of water, will enhance the denaturing effect of the guanidinium cation.

Head-to-Head Comparison: this compound vs. Guanidine Hydrochloride

While guanidine hydrochloride is a well-characterized denaturant, specific experimental data directly comparing its efficacy to this compound is limited. However, a comparative analysis can be drawn based on the known chaotropic properties of the nitrate and chloride anions.

FeatureThis compoundGuanidine Hydrochloride
Anion Nitrate (NO₃⁻)Chloride (Cl⁻)
Chaotropic Strength of Anion More ChaotropicLess Chaotropic
Predicted Denaturing Potency Potentially HigherHigh
Typical Concentration for Denaturation Likely requires slightly lower concentrations than Guanidine Hydrochloride~6 M for complete denaturation
Solubility HighHigh
Ionic Nature IonicIonic
Effect on Electrostatics Can mask electrostatic interactionsCan mask electrostatic interactions
Chemical Stability Generally stable in solutionGenerally stable in solution

Experimental Protocols

The following are generalized protocols for protein denaturation studies using guanidinium salts. These can be adapted for both this compound and guanidine hydrochloride.

Protein Denaturation Monitored by Circular Dichroism (CD) Spectroscopy

This protocol outlines the steps to generate a denaturation curve for a protein by monitoring changes in its secondary structure using CD spectroscopy.

Materials:

  • Purified protein of interest

  • This compound or Guanidine hydrochloride (high purity)

  • Appropriate buffer solution for the protein

  • CD Spectropolarimeter

  • Quartz cuvette (e.g., 1 mm path length)

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the guanidinium salt (e.g., 8 M) in the desired buffer. Ensure the pH is adjusted after dissolving the salt.

  • Serial Dilutions: Create a series of solutions with increasing concentrations of the guanidinium salt by diluting the stock solution with the buffer. The concentration range should span from 0 M to a concentration sufficient to fully denature the protein.

  • Sample Preparation: For each guanidinium salt concentration, prepare a protein sample by mixing the protein stock with the respective salt solution to a final desired protein concentration (typically 0.1-0.2 mg/mL).

  • Equilibration: Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium. This time can vary depending on the protein.

  • CD Measurement: Record the far-UV CD spectrum (e.g., from 200 to 250 nm) for each sample. Use the buffer containing the corresponding guanidinium salt concentration as a blank.

  • Data Analysis: Plot the change in the CD signal at a specific wavelength (e.g

A Comparative Analysis of Chaotropic Strength: Guanidine Nitrate vs. Urea

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein folding, stability, and functional studies, the selection of an appropriate chemical denaturant is a critical decision. Guanidinium salts and urea are two of the most prevalently used chaotropic agents for inducing protein unfolding. This guide provides an objective comparison of their denaturation efficacy, supported by experimental data and detailed methodologies.

Quantitative Comparison of Denaturant Potency

The efficacy of a chemical denaturant is commonly quantified by its Cm value, which represents the molar concentration of the denaturant at which 50% of the protein is unfolded. A lower Cm value signifies a more potent denaturant. The m-value, derived from the linear extrapolation of the free energy of unfolding to zero denaturant concentration, reflects the dependence of the free energy of unfolding (ΔG) on the denaturant concentration.

FeatureGuanidine Hydrochloride (GdnHCl)Urea
Denaturing Potency Higher; generally more effective at lower concentrations.[1]Lower; requires higher concentrations for complete denaturation.[1]
Typical Concentration for Complete Denaturation ~6 M[1]~8 M (may be incomplete for some proteins).[1]
Ionic Nature IonicNeutral[2]
Effect on Electrostatic Interactions Can mask electrostatic interactions within the protein.[2][3][4]Does not mask electrostatic interactions.[2][3][4]
Chemical Stability in Solution Generally stable.Can decompose to cyanate, which can lead to protein carbamylation.[1][5]
Solubility HighLower than GdnHCl.

Experimental Data Example:

A study on a series of coiled-coil protein analogs with varying electrostatic interactions demonstrated the differing effects of GdnHCl and urea. For a model protein with 20 electrostatic attractions (20A), the Cm values were:

DenaturantCm Value for Protein 20A
Guanidine Hydrochloride (GdnHCl)~3.5 M[3][4][5]
Urea7.4 M[3][4][5]

These results underscore that GdnHCl is a more potent denaturant than urea, requiring a significantly lower concentration to achieve the same degree of unfolding.[3][4][5]

Mechanisms of Action

While both guanidinium ions and urea act as chaotropes by disrupting the structure of water and interacting directly with the protein, their specific mechanisms differ.

  • Guanidinium Ions: As charged ions, they can disrupt electrostatic interactions within the protein. They are also effective at weakening hydrophobic interactions by altering the structure of the surrounding water.

  • Urea: Being a neutral molecule, urea primarily disrupts the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect that stabilizes the protein's core. It can also interact directly with the protein backbone and polar residues.

Experimental Protocols

The chaotropic strength of denaturants is typically determined by monitoring the unfolding of a protein using spectroscopic techniques such as Circular Dichroism (CD) or Fluorescence Spectroscopy.

Circular Dichroism (CD) Spectroscopy Protocol for Monitoring Protein Denaturation

This method monitors changes in the secondary structure of a protein as a function of denaturant concentration.

  • Sample Preparation:

    • Prepare a stock solution of the purified protein in a suitable buffer (e.g., phosphate buffer). The final protein concentration for CD measurements is typically in the range of 2-50 µM.

    • Prepare a series of solutions with a constant protein concentration and varying concentrations of the denaturant (e.g., 0 M to 8 M urea or 0 M to 6 M GdnHCl).

  • Instrument Setup:

    • Use a CD spectropolarimeter.

    • Select a wavelength in the far-UV region (e.g., 222 nm) that is sensitive to changes in the protein's secondary structure (α-helical content).

  • Data Acquisition:

    • Equilibrate each sample at a constant temperature.

    • Measure the CD signal (ellipticity) for each sample at the chosen wavelength.

  • Data Analysis:

    • Plot the ellipticity as a function of the denaturant concentration.

    • Fit the resulting denaturation curve to a two-state unfolding model to determine the Cm value.

Fluorescence Spectroscopy Protocol for Monitoring Protein Denaturation

This method monitors changes in the local environment of aromatic amino acid residues (e.g., tryptophan) as the protein unfolds.

  • Sample Preparation:

    • Prepare a stock solution of the purified protein in a suitable buffer. The protein concentration will depend on its intrinsic fluorescence.

    • Prepare a series of solutions with a constant protein concentration and varying concentrations of the denaturant.

  • Instrument Setup:

    • Use a spectrofluorometer.

    • Set the excitation wavelength appropriate for the protein's fluorophores (e.g., 295 nm for tryptophan).

    • Set the emission wavelength range to scan (e.g., 310-400 nm).

  • Data Acquisition:

    • Equilibrate each sample at a constant temperature.

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the change in emission wavelength maximum or intensity as a function of the denaturant concentration.

    • Fit the resulting denaturation curve to a two-state unfolding model to determine the Cm value.

Visualizing the Process

Experimental Workflow for Determining Chaotropic Strength

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis start Purified Protein Solution series Prepare Denaturant Concentration Series start->series denaturant Denaturant Stock (Guanidine or Urea) denaturant->series cd_spec Circular Dichroism Spectroscopy series->cd_spec Monitor Secondary Structure fluor_spec Fluorescence Spectroscopy series->fluor_spec Monitor Tertiary Structure plot Plot Signal vs. [Denaturant] cd_spec->plot fluor_spec->plot fit Fit to Unfolding Model plot->fit cm_value Determine Cm Value fit->cm_value end Conclusion cm_value->end Compare Chaotropic Strength

Caption: Experimental workflow for determining chaotropic strength.

Logical Relationship of Chaotropic Denaturation

denaturation_mechanism cluster_chaotrope Chaotropic Agent (Guanidine/Urea) cluster_interactions Disruption of Stabilizing Forces cluster_protein Protein State chaotrope Guanidine or Urea in Aqueous Solution water Disrupts H-Bond Network of Water chaotrope->water direct Direct Interaction with Protein chaotrope->direct hydrophobic Weakens Hydrophobic Effect water->hydrophobic unfolded_protein Denatured Unfolded Protein hydrophobic->unfolded_protein Solvation of Hydrophobic Core direct->unfolded_protein Disruption of Internal Interactions native_protein Native Folded Protein native_protein->unfolded_protein

Caption: Mechanism of chaotropic agent-induced protein denaturation.

References

A Researcher's Guide to the Validation of Protein Stability Assays Using Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of protein stability is crucial for ensuring the efficacy, safety, and shelf-life of protein-based therapeutics and for fundamental biochemical research. Chemical denaturation is a widely employed technique to probe the conformational stability of proteins. While guanidine hydrochloride and urea are the most commonly used denaturants, other salts of guanidinium, such as guanidine nitrate, can also be utilized. This guide provides a comparative overview of this compound against other common denaturants, supported by theoretical principles and detailed experimental protocols to enable researchers to validate their protein stability assays.

Comparative Analysis of Chemical Denaturants

The denaturation of proteins by guanidinium salts is a complex process that involves the disruption of the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that maintain the protein's native three-dimensional structure.[1] The guanidinium cation is the primary agent responsible for this disruption, but the counter-anion plays a significant role in modulating the denaturing potential of the salt, a phenomenon described by the Hofmeister series.[2][3]

The Hofmeister series ranks ions based on their ability to salt-out (stabilize) or salt-in (destabilize) proteins. Anions that are highly hydrated and interact unfavorably with the protein surface tend to be stabilizers (kosmotropes), while weakly hydrated anions that can interact favorably with the protein backbone are destabilizers (chaotropes).[4]

  • Guanidine Hydrochloride (GuHCl): A potent chaotrope, widely used for protein denaturation studies. The chloride anion is a moderately chaotropic ion.[2]

  • Guanidine Thiocyanate (GuSCN): An even more powerful denaturant than GuHCl, as the thiocyanate anion is one of the most chaotropic ions.[4]

  • Guanidine Sulfate ((Gu)₂SO₄): In contrast, the sulfate anion is highly kosmotropic, and as a result, guanidine sulfate can act as a protein stabilizer.[2]

  • Urea: A neutral molecule that acts as a denaturant primarily by disrupting the hydrogen bond network of water, which in turn weakens the hydrophobic effect.[1]

  • This compound (GuNO₃): The nitrate anion is considered a chaotropic ion, positioned in the Hofmeister series as a denaturant, although generally considered to be a weaker chaotrope than thiocyanate and perchlorate.[3] Its denaturing strength relative to chloride can be protein-dependent but it is expected to be an effective denaturant.

Theoretical Comparison of Denaturant Efficacy

Due to the limited availability of direct comparative studies involving this compound for protein denaturation, the following table presents a theoretical comparison based on the principles of the Hofmeister series. The values for this compound are hypothetical and intended to serve as a guide for researchers looking to validate its use.

DenaturantTypical Concentration Range for UnfoldingRelative Denaturing StrengthKey Characteristics
This compound Hypothetical: 3-7 MModerate to HighOxidizing agent, potentially explosive; less common in biochemical assays.
Guanidine Hydrochloride3-6 MHighThe most common and well-characterized guanidinium salt for denaturation.[1]
Urea4-8 MModerateA neutral denaturant; disrupts hydrophobic interactions differently than ionic chaotropes.[1]
Guanidine Thiocyanate2-4 MVery HighA very potent denaturant due to the highly chaotropic thiocyanate anion.[4]

Experimental Protocols for Assay Validation

To validate the use of this compound in protein stability assays, a direct comparison with a well-characterized denaturant like guanidine hydrochloride should be performed. The following are detailed protocols for three common techniques used to monitor protein unfolding.

Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay, measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ) in the presence of a fluorescent dye that binds to exposed hydrophobic regions of the unfolded protein.[5][6]

Materials:

  • Purified protein solution

  • Assay buffer (e.g., phosphate or HEPES buffer)

  • This compound and Guanidine hydrochloride stock solutions (e.g., 8 M) in assay buffer

  • SYPRO Orange dye (5000x stock in DMSO)

  • Real-time PCR instrument

Procedure:

  • Prepare Denaturant Dilutions: Create a series of this compound and guanidine hydrochloride concentrations in the assay buffer.

  • Prepare Reaction Mixtures: In a 96-well or 384-well PCR plate, prepare triplicate reactions for each denaturant concentration. Each reaction should contain the protein at a final concentration of 2-10 µM and SYPRO Orange dye at a final concentration of 5x.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient, typically from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

  • Data Acquisition: Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis: Plot the fluorescence intensity versus temperature. The melting temperature (Tₘ) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melting curve.[5]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for monitoring changes in the secondary structure of a protein during denaturation.[7][8]

Materials:

  • Purified protein solution

  • Assay buffer (phosphate buffer is recommended as Tris can interfere with measurements)[1][7]

  • This compound and Guanidine hydrochloride stock solutions (e.g., 8 M) in assay buffer

  • CD spectropolarimeter with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare a series of samples with a constant protein concentration (e.g., 0.1-0.2 mg/mL) and varying concentrations of this compound or guanidine hydrochloride.[1] Allow the samples to equilibrate for a set period (e.g., 2-4 hours or overnight) at a constant temperature.

  • CD Measurement: Record the far-UV CD spectrum (e.g., 200-250 nm) for each sample. Alternatively, monitor the ellipticity at a single wavelength (e.g., 222 nm for alpha-helical proteins) as a function of denaturant concentration.[7]

  • Data Analysis: Plot the CD signal (e.g., mean residue ellipticity at 222 nm) against the denaturant concentration. Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cₘ) and the Gibbs free energy of unfolding (ΔG°).

Intrinsic Tryptophan Fluorescence Spectroscopy

This method monitors the change in the fluorescence of intrinsic tryptophan residues as the protein unfolds. Upon denaturation, tryptophan residues that were buried in the hydrophobic core become exposed to the aqueous solvent, leading to a change in their fluorescence emission spectrum (typically a red shift in the emission maximum).[9][10]

Materials:

  • Purified protein solution containing tryptophan residues

  • Assay buffer

  • This compound and Guanidine hydrochloride stock solutions (e.g., 8 M) in assay buffer

  • Fluorometer with a temperature-controlled cuvette holder

Procedure:

  • Sample Preparation: Prepare a series of samples with a constant protein concentration and varying concentrations of this compound or guanidine hydrochloride. Allow the samples to equilibrate.

  • Fluorescence Measurement: Excite the samples at 295 nm to selectively excite tryptophan residues.[11] Record the emission spectrum from approximately 310 nm to 400 nm for each sample.

  • Data Analysis: Plot the wavelength of maximum emission (λₘₐₓ) or the fluorescence intensity at a specific wavelength as a function of denaturant concentration. Fit the data to a sigmoidal curve to determine the Cₘ and ΔG°.[1]

Visualizing Experimental Workflows

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis P Purified Protein Mix Prepare Protein-Denaturant Mixtures P->Mix D_stock Denaturant Stock (GuNO3, GuHCl, Urea) D_series Denaturant Dilution Series D_stock->D_series Dilute in Buffer B Assay Buffer B->Mix D_series->Mix Equilibrate Equilibrate Samples Mix->Equilibrate DSF DSF Equilibrate->DSF CD CD Spectroscopy Equilibrate->CD Fluor Fluorescence Equilibrate->Fluor Plot Plot Signal vs. [Denaturant] or Temp. DSF->Plot CD->Plot Fluor->Plot Fit Fit to Unfolding Model Plot->Fit Params Determine Stability Parameters (Tm, Cm, ΔG) Fit->Params

Caption: General experimental workflow for protein stability assay validation.

Signaling_Pathway_Denaturation Native Native Protein (Folded, Active) Denaturant Guanidinium Nitrate (Chaotropic Agent) Intermediate Partially Unfolded Intermediate Native->Intermediate Disruption of Non-covalent Bonds Unfolded Unfolded Protein (Denatured, Inactive) Intermediate->Unfolded

Caption: Logical diagram of protein denaturation by a chaotropic agent.

References

A Comparative Analysis of Guanidine Salts in Biochemical Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research, guanidine salts, particularly guanidine hydrochloride (GuHCl) and guanidine thiocyanate (GTC), are indispensable tools for scientists and drug development professionals. Their potent chaotropic properties make them central to a variety of applications, most notably in the denaturation of proteins and the extraction of nucleic acids. This guide provides a comprehensive comparative analysis of these two critical reagents, offering experimental data, detailed protocols, and visualizations to inform experimental design and data interpretation.

At a Glance: Key Differences and Applications

Guanidine hydrochloride and guanidine thiocyanate, while both effective chaotropic agents, exhibit distinct properties that render them suitable for different primary applications. GuHCl is generally favored for protein unfolding and refolding studies due to its milder denaturing activity, whereas the more potent GTC is the reagent of choice for RNA extraction, largely owing to its superior ability to inactivate ribonucleases (RNases).[1][2]

FeatureGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GTC)
Denaturing Potency Milder chaotropic agentStronger, more potent chaotropic agent[1][2]
Primary Application Protein unfolding/refolding studies, protein purification[1]RNA and DNA extraction, virus inactivation[1]
RNase Inactivation Less effective than GTCHighly effective at rapidly denaturing and inactivating RNases[1]
Anion Chaotropicity Only the guanidinium cation is strongly chaotropicBoth the guanidinium cation and the thiocyanate anion are chaotropic[1]

Mechanism of Action: A Tale of Two Chaotropes

Both GuHCl and GTC function by disrupting the hydrogen-bonding network of water, which in turn weakens the hydrophobic interactions that are crucial for maintaining the native three-dimensional structure of proteins and the integrity of cellular membranes.[1] This disruption allows for the solubilization of nonpolar molecules, leading to cell lysis and the unfolding of proteins.[1]

The key difference in their potency lies in their anionic components. In GuHCl, only the guanidinium cation is a strong chaotrope. In contrast, GTC benefits from the chaotropic nature of both its guanidinium cation and its thiocyanate anion, resulting in a more powerful denaturing effect.[1]

cluster_Guanidinium Guanidinium Cation cluster_Anions Anions cluster_Effects Biochemical Effects Guanidinium Guanidinium Cation DisruptWater Disrupts Water Hydrogen Bond Network Guanidinium->DisruptWater Chloride Chloride (Cl-) (Weak Chaotrope) Chloride->DisruptWater Thiocyanate Thiocyanate (SCN-) (Strong Chaotrope) Thiocyanate->DisruptWater WeakenHydrophobic Weakens Hydrophobic Interactions DisruptWater->WeakenHydrophobic DenatureProtein Protein Denaturation WeakenHydrophobic->DenatureProtein InactivateRNase RNase Inactivation DenatureProtein->InactivateRNase LyseCells Cell Lysis DenatureProtein->LyseCells

Mechanism of action of guanidine salts.

Performance in RNA Extraction

Guanidine thiocyanate is the cornerstone of many RNA extraction protocols due to its exceptional ability to rapidly denature and inactivate RNases, which are notoriously stable enzymes that can quickly degrade RNA.[3] While guanidine hydrochloride can also be used for RNA isolation, it is generally considered less effective.

Impact on Spectrophotometric Purity Assessment:

A critical consideration when using guanidine salts for nucleic acid extraction is their interference with UV spectrophotometry, a common method for assessing RNA purity. The A260/A280 ratio is used to detect protein contamination, while the A260/A230 ratio is an indicator of contamination by organic compounds and salts.

  • Guanidine Thiocyanate (GTC): Absorbs strongly near 230 nm and can also contribute to absorbance at 260 nm.[1] Residual GTC in the final RNA sample can lead to a significantly underestimated A260/A230 ratio.

  • Guanidine Hydrochloride (GuHCl): Absorbs strongly around 230 nm.[1] Carryover of GuHCl will also result in a lowered A260/A230 ratio.

ParameterGuanidine Hydrochloride (GuHCl)Guanidine Thiocyanate (GTC)Ideal Value for Pure RNA
Typical Application Less common for RNA extractionWidely used for RNA extractionN/A
RNA Yield Generally lower than GTCHighN/A
A260/A280 Ratio ~1.8 - 2.0~1.8 - 2.0~2.0
A260/A230 Ratio Can be artificially lowered due to residual saltCan be artificially lowered due to residual salt>2.0
UV Absorbance Interference Strong absorbance near 230 nmStrong absorbance near 230 nm and 260 nmN/A

Performance in Protein Denaturation

Both guanidine salts are effective protein denaturants, but their differing potencies influence their suitability for specific applications. Guanidine hydrochloride is often the preferred choice for protein folding studies, where a controlled and reversible denaturation is desired.[1] The stronger denaturing power of guanidine thiocyanate can be advantageous for solubilizing highly stable proteins but may be less suitable for refolding experiments.

The denaturing strength is often quantified by the midpoint concentration (Cm), which is the denaturant concentration at which 50% of the protein is unfolded.

ProteinCm Guanidine Hydrochloride (M)Cm Guanidine Thiocyanate (M)
Lysozyme~4.0 - 5.0~1.0 - 2.0
Ribonuclease A~3.0Not Reported
Myoglobin~1.5Not Reported
α-Chymotrypsin~2.0Not Reported
Human Serum Albumin~1.8 (intermediate state)Not Reported

Note: The Cm values are protein-specific and can be influenced by experimental conditions such as pH and temperature.

Experimental Protocols

Protocol 1: RNA Extraction using Guanidine Thiocyanate-Phenol-Chloroform

This method is a widely used protocol for isolating high-quality total RNA.[3][4][5][6]

Materials:

  • Lysis Solution (e.g., TRIzol, or a solution containing 4 M Guanidine Thiocyanate, 25 mM Sodium Citrate, pH 7.0, 0.5% Sarcosyl, and 0.1 M 2-mercaptoethanol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in RNase-free water)

  • RNase-free water

Procedure:

  • Homogenization: Homogenize the sample in the guanidine thiocyanate-based lysis solution.

  • Phase Separation: Add chloroform, vortex, and centrifuge. The mixture will separate into an upper aqueous phase (containing RNA), an interphase (containing DNA), and a lower organic phase (containing proteins and lipids).

  • RNA Precipitation: Carefully transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Pellet the RNA by centrifugation and wash the pellet with 75% ethanol to remove residual salts.

  • Resuspension: Air-dry the RNA pellet and resuspend it in RNase-free water.

Start Sample (Cells/Tissue) Homogenize Homogenize in GTC Lysis Buffer Start->Homogenize Phase_Separation Add Chloroform & Centrifuge Homogenize->Phase_Separation Aqueous_Phase Collect Aqueous Phase (contains RNA) Phase_Separation->Aqueous_Phase Precipitate Precipitate RNA with Isopropanol Aqueous_Phase->Precipitate Wash Wash Pellet with 75% Ethanol Precipitate->Wash Resuspend Resuspend RNA in RNase-free Water Wash->Resuspend End Purified RNA Resuspend->End Start Native Protein Add_GuHCl Add Guanidine Hydrochloride (3-6 M) Start->Add_GuHCl Add_Reducing_Agent Add Reducing Agent (Optional) Add_GuHCl->Add_Reducing_Agent Incubate Incubate to Allow Unfolding Add_GuHCl->Incubate No Reducing Agent Add_Reducing_Agent->Incubate Denatured_Protein Denatured Protein Incubate->Denatured_Protein Analysis Analysis (CD, Fluorescence, etc.) Denatured_Protein->Analysis

References

Guanidine Nitrate in Protein Denaturation: A Comparative Guide to Buffer System Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffer system is a critical parameter in protein denaturation studies. Guanidine nitrate, a strong chaotropic agent, is effective in unfolding proteins, but its performance can be influenced by the buffer in which it is dissolved. This guide provides a comparative analysis of this compound's performance in three commonly used buffer systems: Tris, HEPES, and phosphate buffer. The information presented is based on available experimental data and established principles of buffer chemistry.

Comparison of this compound Performance in Different Buffer Systems

While direct comparative studies on the performance of this compound across various buffer systems are limited, we can infer its behavior based on studies with the closely related guanidine hydrochloride and the known properties of the buffers.

Parameter Tris Buffer HEPES Buffer Phosphate Buffer
pH Stability Good pH stability in the typical working range (pH 7-9).Excellent pH stability in the physiological pH range (pH 6.8-8.2).Poor pH stability in the presence of high concentrations of guanidinium salts. The addition of guanidinium chloride has been shown to cause significant pH shifts.
Solubility of this compound High. This compound is readily soluble in aqueous solutions.High. This compound is readily soluble in aqueous solutions.High. This compound is readily soluble in aqueous solutions.
Denaturation Efficacy Expected to be high. Tris is generally inert and does not significantly interact with the guanidinium ion, allowing for effective protein denaturation.Expected to be high. HEPES is a zwitterionic buffer that is not expected to interfere with the chaotropic activity of this compound.May be compromised due to pH shifts. Changes in pH can alter the protein's stability and the denaturing power of this compound, leading to inconsistent results.
Potential Interactions The primary amine in Tris can potentially react with other components in the solution under specific conditions, but it is generally considered compatible with guanidinium salts.Generally considered non-reactive and a good choice for maintaining a stable ionic environment.The phosphate ions can interact with the guanidinium ions, affecting the activity coefficients and leading to a divergence in pH.
Recommendations Recommended. A suitable choice for most protein denaturation studies with this compound.Highly Recommended. An excellent choice due to its strong buffering capacity in the physiological range and low reactivity.Not Recommended. The potential for significant pH instability makes it an unreliable choice for protein denaturation experiments with guanidinium salts.

Experimental Protocols

The following are generalized protocols for protein denaturation using this compound. These should be optimized for the specific protein and application.

Protocol 1: Preparation of a Buffered this compound Stock Solution
  • Materials:

    • This compound

    • Buffer of choice (Tris or HEPES)

    • High-purity water

    • pH meter

    • Magnetic stirrer and stir bar

  • Procedure:

    • To prepare a 6 M this compound solution in the desired buffer (e.g., 50 mM Tris-HCl, pH 8.0), weigh the appropriate amount of this compound.

    • In a beaker, dissolve the buffer components in a volume of water slightly less than the final desired volume.

    • Slowly add the this compound to the buffer solution while stirring continuously. The dissolution of this compound is endothermic, so the solution will become cold.

    • Once the this compound is completely dissolved, adjust the pH of the solution to the desired value using concentrated HCl or NaOH. Note: It is crucial to pH the solution after the addition of the this compound.

    • Bring the final volume to the desired level with high-purity water.

    • Filter the solution through a 0.22 µm filter to remove any particulates.

    • Store the stock solution at 4°C. For long-term storage, sterile filtration is recommended.

Protocol 2: Protein Denaturation Monitored by Intrinsic Tryptophan Fluorescence

This method is suitable for proteins containing tryptophan residues. The fluorescence emission maximum of tryptophan shifts to a longer wavelength as the protein unfolds and the tryptophan residues become more exposed to the aqueous environment.

  • Materials:

    • Purified protein stock solution in the chosen buffer (Tris or HEPES).

    • Buffered 6 M this compound stock solution.

    • Fluorometer.

    • Quartz cuvette.

  • Procedure:

    • Prepare a series of dilutions of the buffered this compound stock solution with the same buffer to obtain a range of concentrations (e.g., 0 M to 6 M in 0.5 M increments).

    • For each concentration, mix the protein stock solution with the corresponding this compound solution to a final protein concentration of 5-10 µM. Prepare a blank for each concentration containing only the buffer and the corresponding concentration of this compound.

    • Incubate the samples at a constant temperature for a sufficient time to allow the denaturation process to reach equilibrium (this can range from minutes to hours and should be determined empirically).

    • Set the excitation wavelength of the fluorometer to 295 nm.

    • Record the fluorescence emission spectra from 310 nm to 400 nm for each sample and its corresponding blank.

    • Subtract the blank spectrum from the sample spectrum for each this compound concentration.

    • Determine the wavelength of maximum fluorescence emission (λmax) for each corrected spectrum.

    • Plot the λmax as a function of the this compound concentration to generate a denaturation curve. The midpoint of the transition (Cm) can be determined from this curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Denaturation Experiment cluster_analysis Data Acquisition & Analysis stock_buffer Prepare Buffered This compound Stock Solution dilutions Create Serial Dilutions (e.g., 0 M to 6 M) stock_buffer->dilutions mix Mix Protein with This compound Dilutions dilutions->mix incubate Incubate to Equilibrium mix->incubate measure Measure Fluorescence (Ex: 295 nm, Em: 310-400 nm) incubate->measure plot Plot λmax vs. [this compound] measure->plot analyze Determine Midpoint of Denaturation (Cm) plot->analyze

Caption: Workflow for protein denaturation analysis using this compound.

Signaling_Pathway_Analogy cluster_buffers Choice of Buffer System cluster_outcome Experimental Outcome Tris Tris Buffer Stable Stable pH Reliable Denaturation Data Tris->Stable Leads to HEPES HEPES Buffer HEPES->Stable Leads to Phosphate Phosphate Buffer Unstable Unstable pH Unreliable Denaturation Data Phosphate->Unstable Leads to

Caption: Logical relationship between buffer choice and experimental outcome.

Spectroscopic Analysis of Protein Unfolding: A Comparative Guide to Guanidine Nitrate and Other Chaotropic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the forces that govern protein stability is a cornerstone of biophysical characterization. Chemical denaturation is a powerful tool to probe these forces, and guanidinium salts are among the most potent and widely used chaotropic agents for this purpose. While guanidine hydrochloride (GdnHCl) is the most common choice, other guanidinium salts, such as guanidine nitrate, offer alternative physicochemical properties that can be advantageous in specific experimental contexts.

This guide provides a comparative analysis of this compound against other common denaturants, particularly guanidine hydrochloride and urea. It offers a theoretical framework and practical guidance for employing spectroscopic techniques to monitor protein unfolding, supported by established experimental data for commonly used chaotropes.

Comparison of Common Chaotropic Agents

The choice of denaturant can significantly influence the outcome and interpretation of protein unfolding studies. The guanidinium cation is the primary agent of denaturation, acting by disrupting the hydrogen bond network of water and interacting directly with the protein, which weakens the hydrophobic effect that stabilizes the native structure.[1] However, the counter-anion also plays a crucial, albeit less dominant, role.

While direct comparative studies on this compound as a protein denaturant are limited in the literature, its behavior can be inferred by comparing it to the well-characterized guanidine hydrochloride and guanidine thiocyanate. The thiocyanate salt is known to be a stronger denaturant than the hydrochloride salt. Interestingly, in gas-phase experiments, the nitrate anion has been shown to be one of the strongest stabilizers of protein structure, highlighting the complex and environment-dependent role of the counter-ion.[2] In solution, the high charge density and interactions with water molecules are expected to contribute to its chaotropic effect, though likely modulated differently than chloride or thiocyanate.

Urea, another widely used denaturant, is a neutral molecule that is considered a milder denaturing agent than guanidinium salts.[3] The ionic nature of guanidinium salts can sometimes mask electrostatic interactions within the protein, a phenomenon less pronounced with urea.[4]

Table 1: Comparison of Physicochemical Properties of Common Denaturants

PropertyThis compoundGuanidine HydrochlorideGuanidine ThiocyanateUrea
Formula CH₆N₄O₃CH₆ClN₃CH₅N₃SCH₄N₂O
Molar Mass ( g/mol ) 122.0895.53118.1660.06
Nature Ionic SaltIonic SaltIonic SaltNeutral Molecule
Typical Concentration Theoretically similar to GdnHCl (e.g., 0-8 M)0-8 MNot commonly used for equilibrium unfolding0-10 M
Considerations Limited literature, potential for anion-specific interactions.Most commonly used, extensive data available.Very strong denaturant, often used in lysis buffers.Milder denaturant, can cause carbamylation of proteins over time.

Table 2: Thermodynamic Parameters of Unfolding for Model Proteins with Guanidine Hydrochloride and Urea

ProteinDenaturantCm (M)m-value (kcal mol⁻¹ M⁻¹)ΔG°H₂O (kcal mol⁻¹)
Lysozyme Guanidine Hydrochloride~3.0~2.2~6.6
Urea~5.0~1.3~6.5
Staphylococcal Nuclease Guanidine Hydrochloride~0.9~4.5~4.1
Urea~2.0~2.1~4.2

Experimental Protocols

The unfolding of a protein can be monitored by observing changes in its spectroscopic properties as a function of denaturant concentration. Circular Dichroism (CD) and fluorescence spectroscopy are two of the most common techniques employed for this purpose.

Protocol 1: this compound-Induced Unfolding Monitored by Circular Dichroism (CD) Spectroscopy

This protocol details the use of Far-UV CD to monitor changes in the secondary structure of a protein upon titration with this compound.

Materials:

  • Purified protein stock solution in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • 8 M this compound stock solution in the same buffer.

  • Circular Dichroism (CD) Spectropolarimeter.

  • Quartz cuvette with a 1 mm path length.

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions with concentrations ranging from 0 to 8 M in 0.2 M increments by diluting the 8 M stock solution with the protein buffer.

  • Sample Preparation: For each this compound concentration, mix a fixed volume of the protein stock solution with the respective this compound solution to a final constant protein concentration (e.g., 0.1-0.2 mg/mL). Prepare corresponding blank solutions containing only buffer and the respective this compound concentration.

  • Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (this can range from minutes to several hours and should be determined empirically).

  • CD Measurement: Record the Far-UV CD spectrum (e.g., from 250 nm to 200 nm) for each sample after subtracting the corresponding blank. A common approach is to monitor the change in the CD signal at a single wavelength, typically 222 nm, which is characteristic of α-helical content.

  • Data Analysis: Plot the mean residue ellipticity at 222 nm ([θ]₂₂₂) against the this compound concentration. The resulting data should form a sigmoidal curve representing the unfolding transition. Fit the curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔG°H₂O).

Protocol 2: this compound-Induced Unfolding Monitored by Intrinsic Tryptophan Fluorescence Spectroscopy

This protocol describes how to monitor changes in the tertiary structure of a protein by observing the fluorescence emission of its intrinsic tryptophan residues.

Materials:

  • Purified protein stock solution in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0).

  • 8 M this compound stock solution in the same buffer.

  • Fluorometer.

  • Quartz cuvette with a 1 cm path length.

Procedure:

  • Preparation of this compound Solutions: Prepare a series of this compound solutions as described in Protocol 1.

  • Sample Preparation: For each this compound concentration, mix a constant amount of the protein stock solution with the respective this compound solution. The final protein concentration should be kept low (e.g., 5-10 µM) to avoid inner filter effects. Prepare corresponding blank solutions.

  • Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) to allow the unfolding to reach equilibrium.

  • Fluorescence Measurement: Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues. Record the emission spectrum from 310 nm to 400 nm for each sample.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum for each this compound concentration. Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm). Plot the change in λmax or fluorescence intensity as a function of this compound concentration. Fit the resulting sigmoidal curve to determine the Cm and ΔG°H₂O.

Mandatory Visualizations

To better understand the experimental workflow for spectroscopic analysis of protein unfolding, the following diagram is provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Protein Protein Stock Mixing Mixing Protein->Mixing Denaturant Denaturant Stock (this compound) Serial_Dilution Serial Dilution of Denaturant Denaturant->Serial_Dilution Buffer Buffer Buffer->Serial_Dilution Serial_Dilution->Mixing Equilibration Equilibration Mixing->Equilibration CD Circular Dichroism Equilibration->CD Fluorescence Fluorescence Equilibration->Fluorescence Plotting Plot Signal vs. [Denaturant] CD->Plotting Fluorescence->Plotting Fitting Sigmoidal Curve Fitting Plotting->Fitting Thermo_Params Thermodynamic Parameters (Cm, m-value, ΔG°) Fitting->Thermo_Params

Caption: Experimental workflow for protein unfolding analysis.

References

A Comparative Analysis of Gas Generants: Guanidine Nitrate vs. Sodium azide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of rapid gas generation, essential for applications ranging from automotive safety systems to specialized industrial processes, the choice of chemical generant is critical. Historically, sodium azide has been a prominent compound for such applications. However, due to its inherent toxicity and handling concerns, alternative materials have been sought. Guanidine nitrate has emerged as a viable and widely adopted substitute. This guide provides an objective, data-driven comparison of this compound and sodium azide, focusing on their performance as gas generants, supported by experimental data and detailed methodologies.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and sodium azide as gas generants. It is important to note that performance characteristics, particularly burn rate, are highly dependent on the specific formulation, including the presence of oxidizers, binders, and other additives.

PropertyThis compoundSodium Azide
Chemical Formula CH₆N₄O₃NaN₃
Decomposition Products N₂, H₂O, C[1]N₂, Na
Gas Yield 0.50 - 0.65 L/g[2]0.30 - 0.35 L/g[2]
Burn Rate Formulation dependent; e.g., a mix of nitroguanidine and this compound with oxidizers showed a burn rate of 8.6 mm/s at 6.9 MPa.[3]Formulation dependent; used in mixtures to control burn rate.[4]
Toxicity (LD₅₀) 730 mg/kg (oral, rat)[5]Estimated human lethal dose: ≥10 mg/kg;[6] Mouse LD₅₀: 19 mg/kg (intravenous)[6]
Occupational Exposure Limits (ACGIH TLV-C) Not established[5]0.29 mg/m³ (as NaN₃); 0.11 ppm (as Hydrazoic acid vapor)[7]
Thermal Decomposition Onset ~270 °C[2]~150-350 °C

Gas Generation Pathways

The fundamental difference in the chemical decomposition of this compound and sodium azide dictates the nature of the gases produced and the byproducts. The following diagram illustrates the comparative gas generation workflows.

GasGenerationComparison cluster_GN This compound Pathway cluster_SA Sodium Azide Pathway GN This compound (CH₆N₄O₃) GN_Decomp Thermal Decomposition GN->GN_Decomp Heat GN_Products Gas Products: Nitrogen (N₂) Water Vapor (H₂O) Solid Byproduct: Carbon (C) GN_Decomp->GN_Products SA Sodium Azide (NaN₃) SA_Decomp Thermal Decomposition SA->SA_Decomp Heat/Shock SA_Products Gas Product: Nitrogen (N₂) Byproduct: Sodium Metal (Na) SA_Decomp->SA_Products SA_Secondary Secondary Reaction (with oxidizers like KNO₃, SiO₂) SA_Products->SA_Secondary Reactive SA_Final Stable Silicate Glass SA_Secondary->SA_Final

Comparative Gas Generation Pathways

Experimental Protocols

To ensure accurate and reproducible comparisons of gas generant performance, standardized experimental protocols are essential. The following sections detail the methodologies for determining key performance metrics.

Determination of Linear Burn Rate

The linear burn rate of a gas generant is a critical parameter for designing and predicting the performance of a gas generator. The Strand Burner method is a widely accepted technique for this measurement.[8][9]

Objective: To measure the steady-state linear burn rate of a solid gas generant sample at a constant, elevated pressure.

Apparatus:

  • Strand Burner: A high-pressure vessel, typically cylindrical, with viewports for observation and instrumentation for pressure and temperature monitoring.

  • Sample Holder: A fixture to securely mount the gas generant strand.

  • Ignition System: An electrically heated wire (e.g., nichrome) or a pyrotechnic igniter.

  • Timing Mechanism: High-speed camera or thermocouples embedded in the strand at known distances.

  • Pressurization System: A source of inert gas (e.g., nitrogen) with a regulator to maintain constant pressure within the burner.

  • Data Acquisition System: To record pressure, temperature, and timing data.

Procedure:

  • Sample Preparation: The gas generant composition is pressed or extruded into a cylindrical strand of known dimensions (length and diameter). The lateral surfaces of the strand are typically coated with an inhibitor to ensure that combustion proceeds only along the longitudinal axis.

  • Sample Mounting: The prepared strand is mounted in the sample holder within the Strand Burner. If using thermocouples for timing, they are inserted into small holes drilled at precise intervals along the strand's length.

  • Pressurization: The Strand Burner is sealed and pressurized with an inert gas to the desired test pressure.[10]

  • Ignition: The ignition system is activated to initiate combustion of one end of the strand.[10]

  • Data Recording: The data acquisition system records the pressure within the vessel and the time it takes for the combustion front to travel between two predetermined points on the strand. This can be measured by the time between the two thermocouple signals or by analyzing the high-speed video footage.

  • Burn Rate Calculation: The linear burn rate (r) is calculated using the formula: r = L / t where L is the distance between the two measurement points and t is the time taken for the flame to propagate that distance.

  • Repeatability: The experiment is repeated at various pressures to establish the burn rate as a function of pressure, often expressed by Vieille's law: r = aPⁿ, where 'a' and 'n' are constants specific to the propellant.

Determination of Gas Yield

The gas yield is the volume of gas produced per unit mass of the generant. A common method for measuring this is the water displacement technique, adapted for the rapid gas release from these materials.

Objective: To determine the total volume of gas produced from the combustion of a known mass of gas generant.

Apparatus:

  • Combustion Chamber: A sealed, robust vessel where the gas generant will be combusted.

  • Gas Collection System: An inverted, graduated cylinder or burette filled with water and placed in a larger water bath. A tube connects the combustion chamber to the inlet of the inverted cylinder.

  • Ignition System: An electrical igniter to initiate the combustion.

  • Balance: For accurate measurement of the gas generant mass.

  • Thermometer and Barometer: To measure the ambient temperature and pressure for gas law corrections.

Procedure:

  • Sample Preparation: A precise mass of the gas generant is measured.

  • System Setup: The combustion chamber is connected via a tube to the gas collection cylinder, which is completely filled with water and inverted in the water bath. Ensure the system is airtight.

  • Ignition: The gas generant inside the combustion chamber is ignited.

  • Gas Collection: The gases produced from the combustion displace the water in the graduated cylinder. The volume of displaced water is equal to the volume of the gas produced.

  • Volume Measurement: Once the combustion is complete and the system has cooled to the initial temperature, the volume of the collected gas is read from the graduated cylinder.

  • Correction to Standard Conditions: The measured volume of gas is corrected to standard temperature and pressure (STP) using the combined gas law: V₂ = (P₁V₁T₂) / (P₂T₁) where:

    • V₁ = Measured volume of gas

    • P₁ = Measured atmospheric pressure (minus the vapor pressure of water at the experimental temperature)

    • T₁ = Measured temperature in Kelvin

    • V₂ = Volume of gas at STP

    • P₂ = Standard pressure (1 atm)

    • T₂ = Standard temperature (273.15 K)

  • Gas Yield Calculation: The gas yield is then calculated as the corrected volume of gas divided by the initial mass of the gas generant, typically expressed in liters per gram (L/g).

Conclusion

The comparative data clearly indicates that this compound offers significant advantages over sodium azide as a gas generant, primarily in terms of its substantially lower toxicity and higher gas yield.[1][2][5][6] While sodium azide-based systems have a long history of use, the associated health and environmental hazards necessitate stringent handling and disposal protocols. This compound, producing a greater volume of gas per gram and having a more favorable safety profile, represents a more advanced and safer technology for modern gas generation applications.[1][2] The choice between these two compounds for any new application should heavily favor this compound, aligning with contemporary safety and performance standards in chemical research and product development.

References

Guanidine Nitrate and Its Impact on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex world of enzyme kinetics, understanding the influence of various chemical agents is paramount. Guanidine nitrate, a chaotropic agent, has potential applications in this field, yet its effects are less documented than those of its more common counterparts, guanidine hydrochloride and urea. This guide provides a comprehensive comparison of this compound with these alternatives, supported by available experimental data and detailed methodologies.

Mechanism of Action: Disrupting the Delicate Balance

This compound, like other guanidinium salts, acts as a potent protein denaturant. The denaturation process, or the loss of the protein's native three-dimensional structure, is driven by the chaotropic nature of the guanidinium cation.[1] This cation disrupts the intricate network of hydrogen bonds within the protein and between the protein and the surrounding water molecules.[2] By increasing the solubility of non-polar amino acid residues, guanidinium ions effectively weaken the hydrophobic interactions that are crucial for maintaining the protein's folded state.[2] This leads to the unfolding of the protein into a random coil, consequently causing a loss of enzymatic activity.[3]

The nitrate anion (NO₃⁻) also contributes to the chaotropic effect, albeit to a lesser extent than the guanidinium cation. The Hofmeister series, which ranks ions based on their ability to structure or destructure water, places nitrate among the chaotropic anions, meaning it also tends to disrupt water structure and favor protein unfolding.

Comparative Analysis: this compound vs. Alternatives

While specific quantitative data on the effect of this compound on enzyme kinetics is scarce in publicly available literature, we can infer its behavior based on the well-documented effects of guanidine hydrochloride (GdnHCl) and urea.

FeatureThis compound (Predicted)Guanidine Hydrochloride (GdnHCl)Urea
Denaturing Potency HighHighModerate
Mechanism Chaotropic agent, disrupts hydrogen bonds and hydrophobic interactions.Chaotropic agent, disrupts hydrogen bonds and hydrophobic interactions.[2]Disrupts hydrogen bonds and weakens the hydrophobic effect.
Ionic Nature IonicIonicNeutral
Effect on Electrostatics Likely masks electrostatic interactions.Masks electrostatic interactions within the protein.[4]Does not significantly mask electrostatic interactions.[4]
Typical Concentration for Denaturation Likely similar to GdnHCl (~6 M for complete denaturation).~6 M for complete denaturation.~8 M for complete denaturation, though may be incomplete for some proteins.
Considerations Limited specific data available.Can interfere with certain downstream applications like SDS-PAGE.[5]Can decompose into cyanate, leading to protein carbamylation.[5]

Key Observations:

  • Potency: Guanidinium salts are generally more potent denaturants than urea, requiring lower concentrations to achieve the same level of unfolding.[6] For instance, human placental cystatin is 50% inactivated at 1.5 M GdnHCl, whereas 3 M urea is required for the same effect.[7]

  • Ionic Effects: As an ionic compound, this compound, similar to GdnHCl, is expected to mask electrostatic interactions within a protein. This can be a disadvantage when studying proteins where these interactions are critical to stability and function.[4] Urea, being neutral, does not have this masking effect.[4]

Quantitative Data on Denaturation

DenaturantProtein SystemC_m Value (M)Reference
Guanidine HydrochlorideCoiled-coil analogs~3.5[4]
UreaCoiled-coil analog (20A)7.4[4]
UreaCoiled-coil analog (20R)1.4[4]

Note: The C_m value is highly dependent on the specific protein and experimental conditions.

Experimental Protocols

To evaluate the effect of this compound on enzyme kinetics, researchers can adapt standard protocols used for other denaturants.

Enzyme Activity Assay in the Presence of Denaturants

This protocol outlines a general method to determine the effect of a denaturant on the catalytic activity of an enzyme.

Materials:

  • Purified enzyme of known concentration

  • Substrate for the enzyme

  • Buffer solution appropriate for the enzyme's optimal activity

  • This compound (or other denaturant) stock solution of high purity

  • Spectrophotometer or other suitable detection instrument

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer.

  • Denaturant Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations.

  • Incubation: Mix the enzyme solution with the different concentrations of this compound and incubate for a specific period to allow for denaturation to reach equilibrium. A control sample with no denaturant should be included.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate to the enzyme-denaturant mixtures.

  • Measurement of Activity: Monitor the rate of product formation or substrate consumption over time using a spectrophotometer or other appropriate method. The initial velocity (V₀) of the reaction is determined for each denaturant concentration.

  • Data Analysis: Plot the relative enzyme activity (as a percentage of the control) against the denaturant concentration. This will generate an inactivation curve from which the IC₅₀ (the concentration of denaturant that causes 50% inhibition of enzyme activity) can be determined.

Circular Dichroism (CD) Spectroscopy for Protein Unfolding

CD spectroscopy is a powerful technique to monitor changes in the secondary structure of a protein upon denaturation.

Materials:

  • Purified protein (0.1-0.2 mg/mL)

  • High-purity this compound

  • Appropriate buffer (e.g., phosphate buffer)

  • Circular dichroism spectropolarimeter

  • Quartz cuvette (e.g., 0.1 cm path length)

Procedure:

  • Sample Preparation: Prepare a series of protein samples in the buffer containing increasing concentrations of this compound.

  • Baseline Correction: Record a baseline spectrum for each denaturant concentration using the buffer without the protein.

  • CD Spectra Acquisition: Record the far-UV CD spectrum (typically 190-250 nm) for each protein sample.

  • Data Analysis: Subtract the baseline spectrum from the corresponding protein spectrum. The change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical proteins) is then plotted against the denaturant concentration to generate a denaturation curve. The C_m value can be determined from the midpoint of this sigmoidal curve.

Visualizing the Impact

To better understand the processes involved, the following diagrams illustrate the denaturation pathway and a typical experimental workflow.

DenaturationPathway Native Native Enzyme (Active) Unfolded Unfolded Enzyme (Inactive) Native->Unfolded Denaturation Guanidine This compound Guanidine->Native Disrupts Non-covalent Bonds

Caption: The effect of this compound on enzyme structure.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Incubate Enzyme with This compound Enzyme->Mix Denaturant This compound Dilutions Denaturant->Mix AddSubstrate Add Substrate Mix->AddSubstrate MeasureActivity Measure Enzyme Activity (e.g., Spectrophotometry) AddSubstrate->MeasureActivity PlotData Plot Activity vs. [this compound] MeasureActivity->PlotData DetermineIC50 Determine IC50 PlotData->DetermineIC50

Caption: Workflow for enzyme activity assay with a denaturant.

References

A Comparative Guide to the Cross-Validation of Experimental Results Obtained with Guanidine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Guanidine nitrate and its related salts, guanidine hydrochloride and guanidine thiocyanate, are powerful chaotropic agents widely employed in various biochemical applications, including protein denaturation and nucleic acid extraction. Their efficacy stems from their ability to disrupt the hydrogen-bonding network of water, thereby destabilizing macromolecules. This guide provides a comprehensive comparison of experimental results obtained using guanidine-based methods with alternative techniques, offering a framework for the cross-validation of findings. Detailed experimental protocols and visual workflows are presented to ensure clarity and reproducibility.

Data Presentation: Comparative Analysis

The selection of a chaotropic agent or experimental method can significantly impact the outcome of an experiment. The following tables provide a quantitative comparison of guanidine salts with other common reagents and techniques.

Table 1: Comparison of Protein Denaturants - Guanidine Hydrochloride vs. Urea

FeatureGuanidine Hydrochloride (GdnHCl)Urea
Denaturing Potency Higher; generally more effective at lower concentrations.[1]Lower; requires higher concentrations for complete denaturation.[1]
Typical Concentration ~6 M for complete denaturation.[1]~8 M for complete denaturation (may be incomplete for some proteins).[1]
Ionic Nature Ionic.[1]Neutral.[1]
Effect on Electrostatics Can mask electrostatic interactions within the protein.[1]Does not mask electrostatic interactions.[1]
Chemical Stability Generally stable in solution.[1]Can decompose to cyanate, leading to protein carbamylation.[1]

Data compiled from various studies on protein unfolding.[1][2]

Table 2: Comparative Performance of RNA Extraction Methods

FeatureGuanidine-Based Lysis (e.g., TRIzol)Silica-Based Spin Column Kits
RNA Yield Generally higher, favored for samples with low cell numbers.[3]Often lower compared to guanidine-based methods.[3]
RNA Purity (A260/A280) Typically around 2.0 is achievable.[3]Consistently high purity with ratios around 2.0.
RNA Purity (A260/230) Can be lower due to potential guanidinium salt carryover.[3]Generally higher, indicating less contamination from salts and organic solvents.
RNA Integrity (RIN) High RIN values (>8) can be obtained with careful handling.[3]Consistently high RIN values are a hallmark of these kits.
Hands-on Time More time-consuming due to multiple precipitation and washing steps.Faster and more streamlined workflow.

RIN (RNA Integrity Number) is a key metric for assessing the quality of extracted RNA.[3][4]

Experimental Protocols

Detailed and reproducible methodologies are crucial for obtaining reliable experimental data. Below are protocols for key applications of guanidine salts.

Protocol 1: Protein Denaturation Using Guanidine Hydrochloride Monitored by Fluorescence Spectroscopy

This protocol outlines the chemical denaturation of a protein with GdnHCl, where the unfolding process is monitored by changes in the intrinsic tryptophan fluorescence.

Materials:

  • Purified protein solution in a suitable buffer (e.g., 25 mM sodium phosphate, 100 mM NaCl, pH 7.0)

  • 8 M Guanidine Hydrochloride stock solution in the same buffer

  • Fluorometer

Procedure:

  • Prepare GdnHCl Solutions: Create a series of GdnHCl solutions with concentrations ranging from 0 to 7 M in 0.2 M increments by diluting the 8 M stock solution with the protein buffer.

  • Sample Preparation: For each GdnHCl concentration, mix a constant amount of the protein stock solution with the respective GdnHCl solution to a final volume. The final protein concentration should be kept low (e.g., 5-10 µM) to minimize aggregation. Prepare corresponding blank solutions for each GdnHCl concentration containing only buffer.

  • Equilibration: Incubate the samples at a constant temperature (e.g., 25°C) for a sufficient time to allow the unfolding reaction to reach equilibrium (typically 2-12 hours).

  • Fluorescence Measurement: Set the excitation wavelength of the fluorometer to 295 nm to selectively excite tryptophan residues. Record the emission spectrum from 310 nm to 400 nm for each sample and its corresponding blank.

  • Data Analysis: Subtract the blank spectrum from the sample spectrum for each GdnHCl concentration. Determine the wavelength of maximum emission (λmax) or the fluorescence intensity at a specific wavelength (e.g., 350 nm). Plot the change in λmax or fluorescence intensity as a function of GdnHCl concentration. Fit the resulting sigmoidal curve to a two-state unfolding model to determine the midpoint of the transition (Cm) and the free energy of unfolding (ΔGH2O).[5]

Protocol 2: Total RNA Extraction Using the Acid Guanidinium Thiocyanate-Phenol-Chloroform (AGPC) Method

This method is a robust technique for isolating high-quality total RNA.[6] It involves cell lysis with a monophasic solution of guanidinium thiocyanate and acid phenol, followed by phase separation.[6]

Materials:

  • Cell or tissue sample

  • Guanidinium thiocyanate (GTC) lysis solution (containing GTC and acid phenol)

  • Chloroform

  • Isopropanol

  • 75% Ethanol (in nuclease-free water)

  • Nuclease-free water

Procedure:

  • Homogenization: Homogenize the cell or tissue sample in the GTC lysis solution. This step disrupts the cells and denatures proteins, including RNases.[6]

  • Phase Separation: Add chloroform to the homogenate, mix vigorously, and centrifuge. This separates the mixture into three phases: a lower organic phase, an interphase containing DNA and proteins, and an upper aqueous phase containing RNA.[6]

  • RNA Precipitation: Transfer the upper aqueous phase to a new tube and precipitate the RNA by adding isopropanol.

  • RNA Wash: Pellet the RNA by centrifugation, discard the supernatant, and wash the pellet with 75% ethanol to remove residual salts and contaminants.

  • RNA Solubilization: Air-dry the RNA pellet briefly and dissolve it in an appropriate volume of nuclease-free water.[6]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and mechanisms related to the use of this compound and its salts.

G cluster_start Raw Materials cluster_reaction Reaction cluster_extraction Extraction & Purification cluster_product Final Product AmmoniumNitrate Ammonium Nitrate Heating Heating in Oil Bath (160°C) AmmoniumNitrate->Heating Dicyandiamide Dicyandiamide Dicyandiamide->Heating Extraction Extraction with Water Heating->Extraction Solid Cake Formation Filtration Filtration Extraction->Filtration Aqueous Solution Concentration Concentration Filtration->Concentration Removal of Insolubles Crystallization Crystallization Concentration->Crystallization GuanidineNitrate This compound Crystallization->GuanidineNitrate

Caption: Workflow for the synthesis of this compound from dicyandiamide and ammonium nitrate.[7]

G cluster_lysis Cell Lysis cluster_separation Separation cluster_purification Purification cluster_product Final Product CellSample Cell/Tissue Sample Lysis Lysis & Homogenization CellSample->Lysis ChaotropicAgent Guanidinium-based Chaotropic Agent ChaotropicAgent->Lysis PhaseSeparation Phase Separation (e.g., with Chloroform) Lysis->PhaseSeparation Organic Extraction Path Binding Binding to Silica Membrane Lysis->Binding Column-based Path Washing Washing PhaseSeparation->Washing Binding->Washing Elution Elution Washing->Elution PurifiedBiomolecule Purified RNA/DNA or Protein Elution->PurifiedBiomolecule

Caption: General workflow for biomolecule extraction using guanidinium-based chaotropic agents.[6][8]

G cluster_synthesis Synthesis cluster_reaction Reaction cluster_purification Purification cluster_product Final Product GuanidineNitrate This compound Dehydration Dehydration Reaction (<20°C) GuanidineNitrate->Dehydration SulfuricAcid Concentrated Sulfuric Acid SulfuricAcid->Dehydration Precipitation Precipitation in Ice/Water Dehydration->Precipitation Milky Mixture Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization from Boiling Water Filtration->Recrystallization Nitroguanidine Nitroguanidine Recrystallization->Nitroguanidine

Caption: Experimental workflow for the synthesis of nitroguanidine from this compound.[9][10]

References

Safety Operating Guide

Proper Disposal of Guanidine Nitrate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe management and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. Guanidine nitrate, a high-energy compound utilized in various research applications, requires meticulous handling and adherence to specific disposal protocols due to its oxidizing and potentially explosive properties. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to handle this compound and its associated waste with the utmost caution. Always consult the Safety Data Sheet (SDS) for the most comprehensive safety information.

Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[1]

  • Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.[1][2]

  • Skin and Body Protection: A lab coat is mandatory to prevent skin exposure.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator should be used.[1]

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1]

This compound Waste Disposal Procedures

The appropriate disposal method for this compound depends on the quantity of waste and the available facilities. The primary methods include chemical treatment for small quantities and incineration for larger volumes, both of which must be conducted in compliance with local, state, and federal regulations.[3]

Chemical Treatment for Small Quantities

For small spills or residual amounts of this compound solutions, a chemical neutralization process can be employed to render the waste less hazardous. This procedure should be carried out in a chemical fume hood.

Experimental Protocol for Chemical Treatment:

Materials:

  • Appropriate PPE (safety goggles, face shield, lab coat, chemical-resistant gloves)[1]

  • Large glass beaker (at least twice the volume of the waste solution)

  • Stir plate and stir bar

  • Dilute sulfuric acid (e.g., 3%)

  • 50% solution of sodium bisulfite[3]

  • Calibrated pH meter or pH indicator strips

Procedure:

  • Place the beaker containing the this compound solution (as a dilute aqueous solution, e.g., 3%) on the stir plate and begin gentle stirring.[3]

  • Cautiously acidify the solution to a pH of 2 by slowly adding the dilute sulfuric acid.[3]

  • Gradually add a 50% excess of the sodium bisulfite solution to the stirring acidic mixture.[3] This will reduce the nitrate.

  • Monitor the reaction for any signs of gas evolution or temperature increase.

  • Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium hydroxide) to a pH between 6 and 8.

  • The final neutralized solution should be collected in a labeled hazardous waste container for disposal through your institution's Environmental Health and Safety (EHS) department.[1]

Incineration

For larger quantities of this compound waste, incineration in a chemical incinerator equipped with an afterburner and scrubber is the recommended disposal method.[3] This process must be performed by a licensed disposal company. This compound should not be mixed with other combustible wastes unless specifically instructed by the disposal facility.

Key Considerations for Incineration:

  • High Temperatures: Incineration must be carried out at high temperatures to ensure the complete destruction of the compound.

  • Off-Gas Treatment: The combustion of this compound produces toxic oxides of nitrogen (NOx).[3][4] The incinerator must be equipped with a scrubber to remove these harmful gases before they are released into the atmosphere.

  • Professional Handling: Due to the explosive potential of this compound, especially when heated or in contact with other materials, only trained professionals at a licensed waste disposal facility should perform the incineration.[2]

Waste Segregation, Labeling, and Storage

Proper segregation and labeling of this compound waste are critical to prevent accidental mixing with incompatible materials and to ensure safe handling and disposal.

  • Waste Segregation: Collect solid this compound waste and concentrated solutions in separate, dedicated, and clearly labeled hazardous waste containers. Do not mix with other chemical waste streams, especially reducing agents or combustible materials.[1][3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Oxidizer).[1]

  • Storage: Store waste containers in a cool, dry, well-ventilated area away from heat, sparks, and open flames. The storage area should be separate from combustible materials and reducing agents.[2][4]

Quantitative Data Summary

ParameterValueReference
Chemical Treatment
Initial Solution Concentration~3%[3]
Target pH for Acidification2[3]
Reducing Agent50% Sodium Bisulfite[3]
Incineration
Decomposition Temperature> 250 °C[4]
Hazardous Combustion ProductsCarbon Monoxide (CO), Carbon Dioxide (CO2), Nitrogen Oxides (NOx)[3][4]
Regulatory & Safety
UN Number1467[3]
DOT Hazard Class5.1 (Oxidizer)[3]
EPA Hazardous Waste NumberD001 (Ignitability)[3]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GuanidineNitrateDisposal This compound Disposal Workflow Start This compound Waste Generated Segregate Segregate Waste in Designated Container Start->Segregate Label Label Container: 'Hazardous Waste - this compound (Oxidizer)' Segregate->Label Store Store in Cool, Dry, Ventilated Area Away from Incompatibles Label->Store Assess Assess Quantity of Waste Store->Assess SmallQty Small Quantity / Spill Residue Assess->SmallQty Small LargeQty Large Quantity Assess->LargeQty Large ChemTreat Chemical Treatment (Acidification & Reduction) SmallQty->ChemTreat Incinerate Arrange for Professional Incineration (Licensed Disposal Company) LargeQty->Incinerate EHS Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal ChemTreat->EHS Incinerate->EHS

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and comprehensive information.

References

Essential Guide to Handling Guanidine Nitrate: Safety Protocols and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Guanidine nitrate, a compound that, while valuable in various applications, presents significant hazards if mishandled. Adherence to these procedural steps is critical for operational safety and proper disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE and safety measures to mitigate exposure and ensure a safe working environment.

Equipment/MeasureSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][2]Protects against dust particles and potential splashes, which can cause serious eye irritation or permanent corneal damage.[1][3]
Skin Protection Chemical-resistant gloves (e.g., PVC), a chemical apron, and a complete suit protecting against chemicals.[1][2][4]Prevents skin contact, which can lead to irritation and possible burns.[1][3]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed. Use an approved air-purifying respirator with appropriate cartridges where risk assessment warrants.[1][2]Minimizes the risk of inhaling dust, which may cause respiratory irritation and other adverse health effects.[2][5]
Ventilation Use in a well-ventilated area with local exhaust ventilation where dust is generated.[1][2]Keeps airborne concentrations of the chemical low.
Safety Facilities An eyewash station and a safety shower must be readily accessible in the immediate work area.[1]Provides for immediate decontamination in case of accidental exposure.

Standard Operating Procedure for Handling this compound

1. Preparation and Handling:

  • Before handling, ensure all required PPE is donned correctly.

  • Work in a designated, well-ventilated area, preferably with a chemical fume hood.[1]

  • Avoid the formation of dust and aerosols.[2]

  • Keep this compound away from heat, sparks, open flames, and other sources of ignition.[1]

  • Avoid contact with combustible materials such as wood, paper, and oil.[1][3]

  • Use non-sparking tools and equipment.[6]

  • Wash hands thoroughly after handling the substance.[1]

2. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible substances, including combustible materials and reducing agents.[1][7]

  • Do not store on wooden floors or pallets.[6]

Emergency Protocols

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical aid.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][3]

Spill Response Workflow:

The following diagram outlines the procedural flow for managing a this compound spill.

GuanidineNitrateSpillResponse cluster_prep Immediate Actions cluster_containment Containment & Cleanup cluster_decon Decontamination & Disposal spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe ventilate Ensure Adequate Ventilation ppe->ventilate ignition Remove Ignition Sources ventilate->ignition contain Contain Spill with Inert Material (e.g., sand, earth) ignition->contain cleanup Sweep Up Spilled Material contain->cleanup containerize Place in a Labeled, Closed Container cleanup->containerize decontaminate Decontaminate Spill Area containerize->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose restock Restock Spill Kit dispose->restock

Caption: Workflow for this compound Spill Response.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled with extreme care to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect spilled this compound by sweeping it up and placing it into a suitable, labeled container for disposal.[1]

  • Do not use combustible materials like paper towels to clean up spills.[1]

  • Contaminated PPE and cleaning materials should also be collected in a labeled container.

2. Disposal Procedure:

  • Dispose of this compound waste through a licensed and approved waste disposal facility.

  • All disposal practices must be in accordance with federal, state, and local regulations.

  • Do not dispose of this compound down the drain or in regular trash.[2] Contaminated packaging should be disposed of as unused product.[2]

References

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Retrosynthesis Analysis

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Reactant of Route 1
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Reactant of Route 2
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.